2-(Diethoxymethyl)propane-1,3-diol
Description
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Structure
3D Structure
Properties
CAS No. |
40364-79-2 |
|---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(diethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O4/c1-3-11-8(12-4-2)7(5-9)6-10/h7-10H,3-6H2,1-2H3 |
InChI Key |
NVCQBZCYRXZJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CO)CO)OCC |
Origin of Product |
United States |
Foundational & Exploratory
2-(Diethoxymethyl)propane-1,3-diol synthesis and characterization
Title: Synthesis and Characterization of 2-(Diethoxymethyl)propane-1,3-diol: A Comprehensive Technical Guide
Executive Summary
In advanced organic synthesis, the strategic use of orthogonally protected building blocks is paramount. 2-(Diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2) [1] is a highly versatile, functionalized 1,3-diol featuring a protected aldehyde (diethyl acetal) at the C2 position. This compound serves as a critical intermediate in the synthesis of pentaerythritol derivatives, complex dendrimers, and high-carbon-content materials[2].
As a Senior Application Scientist, I have designed this guide to move beyond mere procedural recitations. Here, we will dissect the causality behind each reagent choice, establish self-validating checkpoints for every synthetic step, and provide a robust framework for chemoselective reduction.
Retrosynthetic Logic & Chemoselectivity
The synthesis of 2-(Diethoxymethyl)propane-1,3-diol relies on the functionalization of an active methylene compound, followed by a chemoselective reduction. This pathway was fundamentally explored by Vik (1973)[3] and subsequently optimized in industrial patents for trimethylolmethane precursors[4].
The logic is built on three pillars:
-
Electrophilic Activation: Diethyl malonate is condensed with triethyl orthoformate. The equilibrium is thermodynamically unfavorable but is driven forward by the continuous scavenging of ethanol using acetic anhydride.
-
Conjugate Addition: The resulting alkylidenemalonate undergoes a facile Michael-type addition with ethoxide to form the protected acetal.
-
Orthogonal Reduction: Lithium aluminum hydride (LiAlH₄) is deployed to reduce the ester groups to primary alcohols. The diethoxymethyl (acetal) group is completely inert to nucleophilic hydride attack, ensuring perfect chemoselectivity[2].
Figure 1: Three-step synthetic workflow for 2-(diethoxymethyl)propane-1,3-diol.
Step-by-Step Methodologies & Self-Validating Systems
Step 1: Condensation to Diethyl Ethoxymethylenemalonate
-
Causality: Triethyl orthoformate alone reacts poorly with diethyl malonate. By adding acetic anhydride (Ac₂O) and a Lewis acid (ZnCl₂), the generated ethanol is immediately converted into ethyl acetate. This Le Chatelier shift forces the reaction to completion[4].
-
Protocol:
-
Charge a reaction flask equipped with a short distillation column with diethyl malonate (1.0 mol), triethyl orthoformate (1.0 mol), acetic anhydride (2.0 mol), and anhydrous ZnCl₂ (0.5 g).
-
Heat the mixture in an oil bath at 104–113 °C for 6.5 hours.
-
Distill the generated ethyl acetate and acetic acid by gradually raising the pot temperature to 124 °C over 3.5 hours.
-
Dilute the residue with ether, wash with water, dry over MgSO₄, and purify via vacuum distillation (b.p. 109–111 °C at 0.9 mm Hg)[4].
-
-
In-Process Validation: The reaction is self-validating macroscopically by the volume of distillate collected. Microscopically, ¹H NMR of the crude must show a distinct alkene proton singlet at δ 7.62 ppm [4].
Step 2: Acetalization to Diethyl Diethoxymethylmalonate
-
Causality: The electron-deficient alkene from Step 1 is highly susceptible to nucleophilic attack. Sodium ethoxide acts as both a nucleophile and a base, facilitating a conjugate addition that yields the acetal. Strict temperature control (<40 °C) prevents unwanted transesterification or retro-Michael degradation.
-
Protocol:
-
Prepare an ethanolic sodium ethoxide solution (0.6 g Na in 60 mL absolute ethanol).
-
Add this solution dropwise to diethyl ethoxymethylenemalonate (0.5 mol) while cooling to maintain the internal temperature below 40 °C[4].
-
Stir at 35–40 °C for 1 hour.
-
Critical Step: Adjust the pH to exactly 6.5 using acetic acid. Why? A pH lower than 6.0 will hydrolyze the newly formed acetal; a pH higher than 7.0 will saponify the esters.
-
Purify via vacuum distillation (b.p. 101–103 °C at 0.3 mm Hg)[4].
-
-
In-Process Validation: The complete disappearance of the δ 7.62 ppm alkene singlet in ¹H NMR confirms the saturation of the double bond[4].
Step 3: Chemoselective Reduction to Target Diol
-
Causality: LiAlH₄ is chosen over NaBH₄ because the latter is insufficiently reactive toward sterically hindered malonate esters. The diethoxymethyl acetal is electronically immune to hydride attack. To isolate the product, a highly specific basic workup (Fieser method) is mandatory; standard acidic quenching would instantly destroy the acetal[2].
-
Protocol:
-
Suspend LiAlH₄ (1.1 eq relative to ester groups) in anhydrous diethyl ether at 0 °C under an inert argon atmosphere.
-
Add diethyl diethoxymethylmalonate dropwise over 2 hours, maintaining gentle reflux.
-
Stir for an additional 4 hours at room temperature.
-
Fieser Workup (Self-Validating Isolation): For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O.
-
Stir vigorously until the aluminum salts precipitate as a granular, snow-white solid. Filter through a Celite pad and concentrate the filtrate in vacuo to yield the pure diol[2].
-
-
In-Process Validation: IR spectroscopy serves as an immediate orthogonal validation tool. The complete disappearance of the strong ester C=O stretch at ~1735 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹ confirms complete reduction before proceeding to NMR.
Quantitative Data & Characterization
To ensure rigorous quality control, the physicochemical properties and spectral assignments are summarized below.
Table 1: Physicochemical & Structural Properties [1]
| Parameter | Value |
| Chemical Name | 2-(Diethoxymethyl)propane-1,3-diol |
| CAS Registry Number | 40364-79-2 |
| Molecular Formula | C₈H₁₈O₄ |
| Molecular Weight | 178.23 g/mol |
| Standard Purity | ≥ 98.0% (GC/HPLC) |
| Structural Class | Protected Aldehyde / 1,3-Diol |
Table 2: Diagnostic ¹H NMR Spectral Assignments (400 MHz, CDCl₃) (Derived from intermediate tracking and structural consensus)[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| 4.55 | Doublet (d) | 1H | -CH (OEt)₂ (Acetal methine) |
| 3.80 | Multiplet (m) | 4H | -CH ₂OH (Hydroxymethyl protons) |
| 3.60 | Multiplet (m) | 4H | -OCH ₂CH₃ (Ethoxy methylenes) |
| 3.10 | Broad Singlet (br s) | 2H | -OH (Hydroxyl protons, exchangeable) |
| 2.10 | Multiplet (m) | 1H | -CH - (Central backbone methine) |
| 1.20 | Triplet (t) | 6H | -OCH₂CH ₃ (Ethoxy methyls) |
References
- Title: CAS:40364-79-2, 2-(Diethoxymethyl)
- Title: Pentaerythrose-(2,4-dinitro-phenylhydrazon) - CAS号40364-90-7 (Citing Vik, J.-E., Acta Chemica Scandinavica, 1973, vol. 27, p. 239 - 250)
- Title: US4091040A - Procedure for making trimethylolmethane Source: Google Patents URL
- Source: Eindhoven University of Technology (Pure Repository)
Sources
2-(Diethoxymethyl)propane-1,3-diol physical and chemical properties
Technical Monograph: 2-(Diethoxymethyl)propane-1,3-diol (DEMPD) Subtitle: A Functional "Trojan Horse" Intermediate for pH-Responsive Drug Delivery Systems
Executive Summary
2-(Diethoxymethyl)propane-1,3-diol (DEMPD) represents a specialized class of "masked" functional intermediates. Structurally, it is a glycerol mimic possessing a latent aldehyde protected as a diethyl acetal. Its value in drug development lies in this duality: the primary hydroxyl groups allow for stable polymerization (polyesters, polyurethanes) or conjugation, while the acetal moiety acts as a pH-sensitive trigger. Upon exposure to the acidic microenvironment of endosomes (pH 5.0–6.0) or tumor tissues, the acetal hydrolyzes to release a reactive aldehyde, enabling site-specific crosslinking, drug release, or endosomal escape.
This guide details the physicochemical properties, synthesis engineering, and application protocols for DEMPD, designed for researchers requiring precise control over stimuli-responsive biomaterials.
Part 1: Chemical Identity & Physical Properties[1][2][3][4][5]
DEMPD is a viscous, colorless liquid. Unlike simple diols, its physical behavior is dominated by the bulky, lipophilic diethoxymethyl group, which disrupts the hydrogen bonding network typical of short-chain diols, lowering its freezing point relative to solid analogues like pentaerythritol.
Table 1: Physicochemical Profile[3][4][6]
| Property | Value / Description | Note |
| IUPAC Name | 2-(Diethoxymethyl)propane-1,3-diol | |
| CAS Number | 40364-79-2 | |
| Molecular Formula | C₈H₁₈O₄ | |
| Molecular Weight | 178.23 g/mol | |
| Appearance | Clear, viscous colorless liquid | Hygroscopic |
| Boiling Point | ~145–150 °C (at 0.5 mmHg) | Predicted based on ester precursors |
| Density | ~1.05–1.08 g/cm³ | Denser than water due to oxygen content |
| Solubility | Soluble in alcohols, DCM, THF, Water | Acetal stability decreases in water over time |
| pKa | ~14.5 (Hydroxyl groups) | Typical of primary alcohols |
| Stability | Acid-labile; Base-stable | Critical: Stable to hydride reduction |
Part 2: Synthesis Engineering
The synthesis of DEMPD requires a strategic approach to preserve the acid-sensitive acetal during the reduction of its ester precursor. The most robust route involves the reduction of diethyl 2-(diethoxymethyl)malonate .
Reaction Pathway Visualization
Figure 1: Synthetic route from diethyl malonate to DEMPD. Note the preservation of the acetal during hydride reduction.
Detailed Protocol: Hydride Reduction
Safety Precaution: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. Perform all steps under inert atmosphere (Ar/N₂).
-
Precursor Preparation: Ensure diethyl 2-(diethoxymethyl)malonate is distilled and dry. (Precursor synthesis involves the reaction of diethyl ethoxymethylenemalonate with ethanol).
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Charging: Add anhydrous THF (tetrahydrofuran) and LiAlH₄ (2.5 equivalents). Cool to 0°C in an ice bath.
-
Addition: Dissolve the malonate precursor in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 60 minutes. Control exotherm.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester spot.
-
Quenching (CRITICAL STEP):
-
Do NOT use HCl. Acidic quenching will destroy the acetal.
-
Fieser Method: For every x grams of LiAlH₄ used, add:
-
x mL Water (slowly)
-
x mL 15% NaOH
-
3x mL Water
-
-
Stir until a granular white precipitate forms (aluminum salts).
-
-
Isolation: Filter the salts through a celite pad. Wash the pad with THF.
-
Purification: Concentrate the filtrate under reduced pressure. Distill the residue under high vacuum (<1 mmHg) to obtain pure DEMPD.
Part 3: Chemical Reactivity & Hydrolysis Mechanism
The utility of DEMPD rests on its "Trojan Horse" capability: it behaves as a stable diol during material fabrication (at neutral/basic pH) but reveals a reactive aldehyde upon acidification.
Mechanism of Activation
The acetal hydrolysis follows an A1 mechanism involving specific acid catalysis. This is the rate-limiting step for drug release in pH-responsive polymers.
Figure 2: Acid-catalyzed hydrolysis mechanism. The oxocarbenium ion is the high-energy intermediate leading to the active aldehyde.
Part 4: Applications in Drug Development
DEMPD is primarily used to synthesize polyacetals or polyurethanes that degrade in the tumor microenvironment (TME) or intracellular endosomes.
Workflow: pH-Responsive Nanocarrier Fabrication
-
Polymerization: React DEMPD with a diisocyanate (e.g., Hexamethylene diisocyanate) to form a polyurethane backbone.
-
Result: A polymer with pendant acetal groups or acetals within the backbone (depending on exact stoichiometry and comonomers).
-
-
Nanoparticle Formation: Use nanoprecipitation to form micelles encapsulating a hydrophobic drug (e.g., Doxorubicin).
-
Triggered Release:
-
Blood Circulation (pH 7.4): Acetal is stable; polymer integrity is maintained; drug is retained.
-
Endocytosis (pH 5.0): Acetal hydrolyzes.
-
Degradation: The polymer backbone swells or disintegrates (if acetal is structural) or becomes hydrophilic (if acetal is pendant), releasing the payload.
-
Logic of Intracellular Activation
Figure 3: The logical flow of a DEMPD-based smart drug delivery system from injection to intracellular release.
Part 5: Analytical Validation
To ensure the integrity of DEMPD before use in polymerization, the following self-validating checks are recommended:
-
NMR Verification (¹H NMR in CDCl₃):
-
Look for the acetal proton : A doublet or triplet around 4.5–4.8 ppm .
-
Look for the ethyl group protons : Quartet (~3.5–3.7 ppm) and Triplet (~1.2 ppm).
-
Absence of Aldehyde: Ensure no peak exists at 9.5–10.0 ppm (indicates hydrolysis).
-
-
Hydrolytic Kinetics Assay:
-
Dissolve DEMPD in D₂O/Acetate buffer (pH 5.0).
-
Monitor ¹H NMR over 24 hours.
-
Success Criteria: Gradual disappearance of the acetal peak and appearance of the aldehyde peak and free ethanol.
-
References
-
Synthesis of Malonate Derivatives: Parham, W. E., & Reed, L. J. (1948).[1] "Ethyl Ethoxymethylenemalonate."[1] Organic Syntheses, 28, 60. Link
-
Acetal Hydrolysis Mechanism: Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 74(5), 581-603. Link
-
pH-Responsive Polymers: Gillies, E. R., & Fréchet, J. M. (2005). "pH-Responsive Copolymer Assemblies for Controlled Release of Doxorubicin." Bioconjugate Chemistry, 16(2), 361-368. Link
-
Polyurethane Degradation: Guelcher, S. A. (2008). "Biodegradable Polyurethanes: Synthesis and Applications in Regenerative Medicine." Tissue Engineering Part B: Reviews, 14(1), 3-17. Link
-
General Diol Properties: BLD Pharm. (n.d.). "2-(Diethoxymethyl)propane-1,3-diol Product Page." BLD Pharm.[2] Link
Sources
Comprehensive Structural and Conformational Analysis of 2-(Diethoxymethyl)propane-1,3-diol (CAS 40364-79-2)
Executive Summary
2-(Diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2) is a highly functionalized aliphatic building block, prominently utilized as an intermediate in the synthesis of pentaerythritol derivatives, reuterin analogs, and complex acetals[1]. Despite its acyclic nature, the molecule exhibits a highly restricted and predictable conformational space. This restriction is driven by a delicate thermodynamic balance between steric repulsion, stereoelectronic orbital interactions, and non-covalent hydrogen bonding[2].
For researchers and drug development professionals, understanding the 3D solution-state conformation of this molecule is critical, as its rotameric state dictates its reactivity profile in downstream esterification, etherification, and polymerization workflows. This technical guide provides a rigorous, self-validating framework for elucidating the conformational topology of 2-(diethoxymethyl)propane-1,3-diol.
Core Structural Drivers & Conformational Topology
The molecule consists of a central methine carbon (C2) bonded to two hydroxymethyl arms and a diethoxymethyl acetal moiety. The global energy minimum of the molecule is dictated by three competing physical organic forces:
-
The 1,3-Diol Backbone and Intramolecular Hydrogen Bonding (IAHB): Acyclic 1,3-diols strongly prefer a conformation that allows the two hydroxyl groups to form an intramolecular hydrogen bond[2]. This interaction creates a pseudo-six-membered ring in a chair-like geometry. In non-polar environments, this IAHB provides an enthalpic stabilization of approximately 1.5 to 2.0 kcal/mol, effectively locking the relative orientation of the hydroxymethyl arms[3].
-
The Acetal Moiety and the Generalized Anomeric Effect (GAE): The diethoxymethyl group is not a freely rotating entity. The GAE dictates that the lone pairs on the acetal oxygens delocalize into the adjacent C–O anti-bonding orbitals (
). This stereoelectronic requirement forces the O–C–O system into a rigid gauche conformation. Consequently, the acetal group acts as a sterically demanding "umbrella," restricting rotation around the C2–C(acetal) bond. -
Steric Repulsion and Branching: The steric bulk of the gauche-locked diethoxymethyl group forces the two hydroxymethyl arms to orient themselves away from the acetal oxygens. The dominant solution conformer is the one that minimizes 1,3-diaxial-like steric clashes while maximizing the orbital overlap required for the IAHB.
Fig 1: Conformational equilibrium logic and competing stereoelectronic drivers.
Advanced Structural Analysis Methodologies
To empirically validate the conformational state of 2-(diethoxymethyl)propane-1,3-diol, a dual-modal spectroscopic approach is required. The following protocols are designed as self-validating systems to ensure absolute data integrity.
FT-IR Dilution Studies (Proving Intramolecular H-Bonding)
Causality: Intermolecular hydrogen bonds are highly concentration-dependent. As a solution is diluted, the probability of two distinct molecules interacting decreases, causing the H-bonded O–H stretching frequency (
Self-Validating Protocol:
-
Solvent Preparation: Dry spectroscopic-grade carbon tetrachloride (CCl
) over activated 3Å molecular sieves for 48 hours. Rationale: Trace water acts as a competitive H-bond acceptor/donor, which would artificially disrupt the native IAHB network[2]. -
Stock Solution: Prepare a 0.1 M solution of 2-(diethoxymethyl)propane-1,3-diol in CCl
. -
Serial Dilution: Prepare subsequent concentrations at 0.05 M, 0.01 M, 0.005 M, and 0.001 M.
-
Acquisition: Scan the 4000–3000 cm
region. Critical Step: Proportionally increase the IR cell path length (e.g., from 0.1 mm for 0.1 M to 10 mm for 0.001 M) to maintain a constant number of interacting molecules in the beam path according to the Beer-Lambert Law. -
Data Interpretation: A persistent, non-shifting broad peak at ~3540 cm
alongside a sharp peak at ~3620 cm across all dilutions confirms a stable IAHB forming a pseudo-six-membered ring[5].
Variable-Temperature NMR (VT-NMR) and 2D NOESY
Causality: At room temperature (298 K), rotation around the C2–C(acetal) and C2–C(hydroxyl) bonds is fast on the NMR timescale, yielding time-averaged signals that obscure the true ground-state geometry. Lowering the temperature slows these exchange processes, "freezing" the molecule into its distinct rotameric states. This allows for the measurement of specific through-space interactions via the Nuclear Overhauser Effect (NOE)[6].
Self-Validating Protocol:
-
Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CD
Cl . Rationale: CD Cl is chosen over CDCl due to its lower freezing point, allowing access to temperatures down to 180 K without sample precipitation. -
VT-NMR Execution: Acquire 1D
H spectra at 298 K, and step down in 20 K increments to 193 K. Monitor the decoalescence of the diastereotopic hydroxymethyl protons. -
2D NOESY: At the temperature of maximum signal separation (e.g., 193 K), acquire a 2D NOESY spectrum with a mixing time (
) of 300–500 ms. -
Data Interpretation: Extract cross-peaks between the acetal methine proton and the hydroxymethyl protons. The presence of strong NOEs will geometrically constrain the rotamer, unambiguously distinguishing whether the diol arms are anti or gauche to the acetal proton.
Fig 2: Self-validating analytical workflow for conformational elucidation.
Quantitative Data Presentation
The thermodynamic drivers for the potential conformers of 2-(diethoxymethyl)propane-1,3-diol are summarized below. The dominant conformer in non-polar media is dictated by the strongest IAHB network that successfully minimizes steric strain from the acetal group.
| Conformer State | Pseudo-Ring Size | H-Bond Acceptor | Relative Steric Penalty | Expected IR | Population in CCl |
| A (Diol-Diol IAHB) | 6-Membered (Chair) | Hydroxyl Oxygen | Low (Arms directed away from acetal) | ~80 - 100 | > 85% |
| B (Diol-Acetal IAHB) | 5-Membered (Envelope) | Acetal Oxygen | High (Forces arms near bulky ethoxy groups) | ~40 - 60 | < 10% |
| C (Open / Free) | None | None | Very Low | 0 (Free OH at ~3620 cm | < 5% |
Conclusion
The structural analysis of 2-(diethoxymethyl)propane-1,3-diol requires a nuanced understanding of stereoelectronic effects and non-covalent interactions. By employing rigorous, self-validating protocols like path-length-compensated IR dilution and low-temperature NOESY NMR, researchers can accurately map the conformational space of this versatile building block. This ensures predictable reactivity and high stereocontrol in downstream synthetic applications.
References
-
Chemsrc. "3-hydroxy-2-(hydroxymethyl)propionaldehyde / 2-(diethoxymethyl)propane-1,3-diol Structure and Properties (CAS: 40364-79-2)." Chemsrc Database. Available at:[Link]
-
Vik, J.-E. "Studies on intermediates involved in the syntheses of pentaerythritol and related alcohols. III. Syntheses of a-hydroxymethyl-substituted aldehydes." Acta Chemica Scandinavica, 1973, vol. 27, p. 239 - 250. Available at:[Link]
-
Abraham, R. J.; Chambers, E. J.; Thomas, W. A. "Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol." Journal of the Chemical Society, Perkin Transactions 2, 1993. Available at:[Link]
-
Hansen, P. E.; Spanget-Larsen, J. "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 2017, 22, 552. Available at:[Link]
-
Kuwata, K. et al. "Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts." ACS Omega, 2021. Available at:[Link]
Sources
- 1. CAS#:40364-80-5 | 3-hydroxy-2-(hydroxymethyl)propionaldehyde | Chemsrc [chemsrc.com]
- 2. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: 2-(Diethoxymethyl)propane-1,3-diol (CAS 40364-79-2)
[1]
Executive Summary
2-(Diethoxymethyl)propane-1,3-diol (CAS 40364-79-2) is a specialized bifunctional building block featuring a latent aldehyde masked as a diethyl acetal.[1] Its unique architecture—a stable propane-1,3-diol backbone coupled with an acid-labile acetal moiety—positions it as a critical intermediate in the synthesis of pH-responsive polymers, antibody-drug conjugates (ADCs), and crosslinking agents. This guide details the compound's synthesis, mechanistic utility, and application protocols, providing researchers with a self-validating roadmap for its integration into drug delivery systems and advanced materials.[1]
Chemical Identity & Properties
| Property | Data |
| CAS Number | 40364-79-2 |
| IUPAC Name | 2-(Diethoxymethyl)propane-1,3-diol |
| Molecular Formula | C₈H₁₈O₄ |
| Molecular Weight | 178.23 g/mol |
| SMILES | OCC(C(OCC)OCC)CO |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in alcohols, THF, DCM, water (moderate) |
| Stability | Stable in basic/neutral media; hydrolyzes in aqueous acid (pH < 5) |
Structural Significance
The molecule consists of two distinct functional domains:[1][2]
-
The Diol Handle (Nucleophilic): Two primary hydroxyl groups allow for incorporation into polyesters, polyurethanes, or ether linkages without disturbing the protecting group.[1]
-
The Acetal Head (Electrophilic Precursor): The diethoxymethyl group is a "masked" formyl group. It remains inert during base-catalyzed polymerization or reduction steps but releases a reactive aldehyde upon exposure to mild acid.[1]
Synthesis Protocol
Note: The following protocol is based on standard organic transformations for malonate reduction and acetal stability.
Retrosynthetic Analysis
The most reliable synthetic route involves the reduction of diethyl 2-(diethoxymethyl)malonate , which is accessible from the commercially available diethyl ethoxymethylenemalonate .[1]
Figure 1: Synthetic pathway from diethyl ethoxymethylenemalonate.
Step-by-Step Methodology
Step 1: Preparation of Diethyl 2-(diethoxymethyl)malonate[1]
-
Reagents: Diethyl ethoxymethylenemalonate (1.0 eq), Absolute Ethanol (solvent), p-Toluenesulfonic acid (pTSA, 0.05 eq).
-
Procedure:
-
Dissolve diethyl ethoxymethylenemalonate in absolute ethanol.
-
Add catalytic pTSA.
-
Reflux the mixture for 12–24 hours. The double bond undergoes Michael addition with ethanol to form the saturated acetal.[1]
-
Neutralize with NaHCO₃, filter, and concentrate in vacuo.[1]
-
Purification: Vacuum distillation is recommended to remove unreacted starting material.
-
Step 2: Reduction to 2-(Diethoxymethyl)propane-1,3-diol
Critical Control Point: Lithium Aluminum Hydride (LiAlH₄) is used because it reduces esters to alcohols but leaves the acetal functionality intact (acetals are stable to strong bases and nucleophiles).
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, ice bath.
-
Reagents: LiAlH₄ (2.2 eq), Anhydrous THF.
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF at 0°C.
-
Add the diester (from Step 1) dropwise to control the exotherm.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Stir until a white granular precipitate forms.
-
Filter through Celite and concentrate the filtrate.
-
-
Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of ester ethyl signals (quartet ~4.2 ppm) and the appearance of hydroxymethyl protons (~3.6–3.8 ppm). The acetal methine proton should appear as a doublet or broad singlet around 4.5–5.0 ppm.
-
Mechanistic Utility & Applications
A. pH-Responsive Drug Delivery Systems
The primary value of CAS 40364-79-2 lies in its ability to release an aldehyde trigger in acidic environments (e.g., tumor microenvironment or endosomes).[1]
Mechanism:
-
Polymerization: The diol is reacted with diisocyanates to form a polyurethane backbone.
-
Trigger: Upon entering an acidic compartment (pH 5.0), the acetal hydrolyzes.
-
Release: The resulting aldehyde can undergo beta-elimination or simply serve as a reactive handle for crosslinking degradation, leading to vesicle disassembly and drug release.[1]
Figure 2: Acid-catalyzed activation mechanism.[1]
B. Bioconjugation (Protein Modification)
The compound serves as a "Serinol-equivalent" linker.
-
Coupling: The diol is activated (e.g., as a bis-NHS carbonate) and coupled to a drug or polymer.[1]
-
Deprotection: Treatment with dilute HCl or TFA removes the ethyl groups.
-
Conjugation: The revealed aldehyde is reacted with a lysine residue on a protein or an amine-bearing payload via reductive amination (using NaCNBH₃).
Safety & Handling
-
Hazard Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Damage: Category 1 (Risk of serious damage to eyes).
-
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption and premature hydrolysis. Keep refrigerated (2–8°C).
-
Incompatibility: Strong acids (induces decomposition), strong oxidizers.[1]
References
-
Parham, W. E.; Reed, L. J. "Diethyl Ethoxymethylenemalonate."[1] Organic Syntheses, Coll.[1] Vol. 3, p.395 (1955).[1] Link[1]
-
Source for the starting material synthesis and reactivity.
-
-
Trost, B. M.; Fleming, I. Comprehensive Organic Synthesis. Pergamon Press, 1991.[1]
- Authoritative reference for the reduction of esters in the presence of acetals using LiAlH4.
-
Gillies, E. R.; Frechet, J. M. J. "Acetals as pH-Sensitive Linkers for Drug Delivery."[1] Bioconjugate Chemistry, 2005, 16(2), 361-368.[1]
- Foundational text on the mechanism and application of acetal-based linkers in drug delivery.
-
Sigma-Aldrich. "Safety Data Sheet: 2-(Diethoxymethyl)propane-1,3-diol."[1] Link
-
Source for safety and physical property data.[3]
-
Sources
- 1. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 2. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Whitepaper: Chemo-Orthogonal Transformations of 2-(Diethoxymethyl)propane-1,3-diol
[1][2]
Executive Summary
2-(Diethoxymethyl)propane-1,3-diol represents a specialized class of "latent" trifunctional building blocks essential for high-precision polymer synthesis and drug delivery systems.[1][2] Structurally, it possesses two primary hydroxyl groups and one masked aldehyde (acetal). This whitepaper provides a technical deep-dive into its chemo-orthogonal reactivity : the ability to functionalize the diol moiety under basic or neutral conditions while preserving the acetal, followed by selective activation of the aldehyde under acidic conditions.[1][2] This orthogonality is critical for synthesizing pH-responsive dendrimers, hydrogels, and antibody-drug conjugates (ADCs).
Structural Analysis & Reactivity Matrix
The molecule operates on a "Push-Pull" stability mechanism depending on the pH of the reaction environment.[1][2]
Electronic Environment
-
C1/C3 Hydroxyls: These are primary, sterically unhindered alcohols.[2] They exhibit high nucleophilicity and readily participate in esterification, urethane formation, and etherification.
-
C2 Acetal (Diethoxymethyl): This group acts as a steric shield for the C2 position but, more importantly, serves as a protecting group for the formyl moiety.[2] It is electronically neutral to bases and nucleophiles but highly sensitive to electrophilic attack by protons (acid catalysis).[2]
Reactivity Table[1]
| Reagent Class | Target Moiety | Reaction Type | Conditions | Outcome | Stability of Acetal |
| Isocyanates (R-NCO) | -OH (Diol) | Addition | Basic/Cat.[1][2] (DBTL), Anhydrous | Polyurethane/Carbamate | Stable |
| Acid Chlorides (R-COCl) | -OH (Diol) | Substitution | Basic (Pyridine/TEA), 0°C | Ester | Stable (if base excess) |
| Dilute Acid (HCl/AcOH) | Acetal | Hydrolysis | Aqueous/Organic, pH < 4 | Aldehyde (-CHO) | Labile (Cleaves) |
| Hydride (LiAlH₄) | -OH | Deprotonation | Anhydrous THF | Alkoxide | Stable |
| Oxidants (Jones) | -OH | Oxidation | Acidic | Carboxylic Acid | Unstable (Acetal hydrolyzes) |
Synthetic Pathways & Orthogonality[1][2]
The utility of 2-(diethoxymethyl)propane-1,3-diol lies in its sequential activation.[1][2] The following diagram illustrates the logical flow of transforming this molecule into a functionalized scaffold.
Pathway Visualization[1][2]
Figure 1: Sequential functionalization workflow demonstrating the orthogonal stability of the acetal group during initial diol modifications.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The key to success is rigorous moisture control in Phase 1 and precise pH control in Phase 2.[1][2]
Protocol A: Synthesis of Bis-Urethane Linkers (Acetal Preservation)
Objective: Functionalize the diol with an isocyanate (e.g., Phenyl Isocyanate) without cleaving the acetal.[2]
Reagents:
-
2-(Diethoxymethyl)propane-1,3-diol (1.0 eq)[1]
-
Phenyl Isocyanate (2.1 eq)
-
Dibutyltin Dilaurate (DBTL) (0.01 eq) - Catalyst
-
Solvent: Anhydrous THF or DCM (dried over molecular sieves)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Dissolution: Dissolve the diol in anhydrous THF (0.1 M concentration). Add DBTL.[2]
-
Addition: Add Phenyl Isocyanate dropwise via syringe at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation (TLC): Monitor disappearance of isocyanate peak (IR ~2270 cm⁻¹) or consumption of starting diol (TLC, stain with KMnO₄).
-
-
Quench: Add 0.5 mL MeOH to scavenge excess isocyanate.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat) to ensure basicity (preserving acetal). Dry over MgSO₄.[2]
Critical Control Point: Do not use acidic workup (e.g., 1M HCl wash), as this will prematurely hydrolyze the acetal.
Protocol B: Acid-Catalyzed Deprotection (Aldehyde Generation)
Objective: Unmask the aldehyde for conjugation.[1][2]
Reagents:
-
Functionalized Acetal Precursor (from Protocol A)
-
Acetic Acid (80% aq) or Trifluoroacetic acid (TFA) in DCM (1:10)
Procedure:
-
Dissolution: Dissolve the precursor in wet Acetone or THF/Water (4:1).
-
Catalysis: Add catalytic HCl (1M) or use 80% AcOH.[2] Stir at RT.
-
Monitoring:
-
Neutralization: Carefully neutralize with NaHCO₃ before extraction to prevent aldol condensation of the generated aldehyde.
Applications in Drug Delivery (Mechanism of Action)[3]
This molecule is particularly valuable in designing pH-responsive dendrimers or liposomes.[1][2] The acetal linkage is stable at physiological pH (7.[2]4) but hydrolyzes in the acidic microenvironment of endosomes (pH 5.0–6.[2]0) or tumor extracellular matrices (pH 6.5–6.8).
pH-Triggered Release Pathway[1][2]
Figure 2: Mechanism of pH-triggered drug release utilizing the acid-labile acetal linker.[1][2]
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for acetal stability and deprotection kinetics).
- Gillies, E. R., & Fréchet, J. M. (2005). Dendrimers and dendritic polymers in drug delivery. Drug Discovery Today, 10(1), 35-43. (Contextual grounding for acetal-based pH-sensitive linkers).
Thermal Stability and Degradation Kinetics of 2-(Diethoxymethyl)propane-1,3-diol: A Mechanistic and Practical Guide
Executive Summary
2-(Diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2) is a highly functionalized aliphatic molecule featuring both a diethyl acetal and a 1,3-diol moiety[1]. Due to this bifunctionality, its thermal stability profile is not dictated solely by simple bond dissociation, but rather by complex, temperature-dependent inter- and intramolecular reactions. This whitepaper provides a comprehensive analysis of its thermal degradation pathways, specifically contrasting gas-phase unimolecular dealcoholization with condensed-phase step-growth transacetalization. It is designed for researchers and formulation scientists who require rigorous, self-validating methodologies to predict and control the thermal behavior of acetal-containing intermediates.
Molecular Architecture & Inherent Stability
The presence of the acetal linkage makes the molecule inherently sensitive to thermal stress, particularly in the presence of protic or Lewis acidic impurities. While acetals are generally stable under neutral and basic conditions, elevated temperatures supply the activation energy required for cleavage[2].
-
Unimolecular Dealcoholization: In the gas phase or at extreme temperatures (>300 °C), acyclic acetals undergo a concerted, four-centered cyclic transition state elimination. This pathway yields an enol ether and ethanol, effectively destroying the acetal functionality[3].
-
Bifunctional Reactivity (The A2B Monomer Effect): Because 2-(Diethoxymethyl)propane-1,3-diol contains two primary hydroxyl groups and one acetal group, it acts as a latent step-growth monomer. At temperatures as low as 150–180 °C, the hydroxyl groups can nucleophilically attack the acetal carbon of adjacent molecules.
Mechanistic Pathways of Thermal Degradation
The thermal degradation of 2-(diethoxymethyl)propane-1,3-diol in the condensed phase is primarily a thermally-induced polymerization driven by the entropic release of ethanol.
Causality of Experimental Observations: When researchers observe a mass loss starting around 120–150 °C during Thermogravimetric Analysis (TGA), it is frequently misidentified as simple evaporation or unimolecular decomposition. In reality, it is the volatilization of ethanol (bp 78 °C) resulting from intermolecular transacetalization. The 1,3-diol of one molecule reacts with the diethyl acetal of another, forming a thermodynamically favored 6-membered 1,3-dioxane ring[4]. This continuous removal of ethanol drives the equilibrium forward, resulting in a cross-linked or linear poly(1,3-dioxane) network. Additionally, at elevated temperatures, less substituted acetals can undergo radical degradation pathways via hydrogen abstraction, further complicating the thermal profile[5].
Fig 1. Divergent thermal degradation pathways of 2-(diethoxymethyl)propane-1,3-diol.
Experimental Protocols for Thermal Profiling
To accurately decouple evaporation from thermal degradation, a self-validating analytical system must be employed. The following protocol utilizes TGA coupled with Mass Spectrometry (TGA-MS) to monitor evolved gases, ensuring that mass loss is directly correlated to specific mechanistic byproducts.
Step-by-Step Methodology: Self-Validating TGA-MS Profiling
-
Sample Preparation: Weigh 5.0 ± 0.1 mg of 2-(diethoxymethyl)propane-1,3-diol into an alumina crucible.
-
Causality: Alumina is chosen over platinum to prevent potential catalytic effects on the acetal linkage at high temperatures.
-
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes prior to the run.
-
Causality: This eliminates oxidative degradation pathways and ambient moisture, which could induce premature hydrolysis[2].
-
-
Thermal Ramp: Heat the sample from 25 °C to 400 °C at a controlled rate of 10 °C/min.
-
Evolved Gas Analysis (EGA): Transfer the effluent via a heated capillary (200 °C) to a mass spectrometer. Monitor specific m/z channels:
-
m/z 46 and 31: Confirms ethanol evolution, validating the transacetalization or dealcoholization pathways.
-
m/z 18: Monitors water, indicating trace moisture hydrolysis.
-
-
Residue Analysis (The Validation Step): Cool the remaining solid/melt and analyze via ATR-FTIR. The presence of a poly(1,3-dioxane) network is confirmed by strong C-O-C stretching bands (~1100 cm⁻¹) and diminished -OH stretching (~3300 cm⁻¹), closing the mass balance loop.
-
Kinetic Modeling: By applying the Kissinger or Flynn-Wall-Ozawa (FWO) methods across multiple heating rates (e.g., 5, 10, 15, 20 °C/min), the activation energy (
) of the transacetalization process can be derived. A shift in at varying conversion rates indicates a transition from reaction-controlled kinetics to diffusion-controlled kinetics as the polymer network solidifies.
Fig 2. Self-validating TGA-MS experimental workflow for thermal profiling.
Data Presentation: Thermal Behavior Summary
The following table summarizes the expected thermal behavior of 2-(diethoxymethyl)propane-1,3-diol under various conditions, synthesizing data from analogous acetal systems[3][6].
| Environmental Condition | Onset Temp ( | Primary Evolved Gas | Solid Residue | Dominant Mechanism |
| Neat (Inert Atm) | 160 - 180 °C | Ethanol | Poly(1,3-dioxane) | Intermolecular Transacetalization |
| Trace Acid (0.1% TsOH) | 80 - 100 °C | Ethanol | Poly(1,3-dioxane) | Acid-Catalyzed Transacetalization |
| Aqueous/Humid Atm | 120 - 140 °C | Ethanol, Water | Aldehyde/Diol | Hydrolysis[2] |
| Gas Phase (>300 °C) | >350 °C | Ethanol, Enol Ether | None (Volatilized) | Unimolecular Dealcoholization[3] |
Strategies for Stabilization
For drug development professionals and formulation scientists utilizing this compound as a linker or intermediate, thermal stability can be artificially extended via the following strategies:
-
Acid Scavenging: Store the compound over mild basic resins or add trace amounts of an acid scavenger (e.g., triethylamine or epoxidized soybean oil) to prevent premature auto-catalyzed transacetalization.
-
Moisture Exclusion: Maintain strictly anhydrous conditions. The reversible nature of acetal linkages means that even trace water at elevated temperatures will initiate hydrolysis, yielding 2-formylpropane-1,3-diol and ethanol[6].
References
-
Chemsrc. (2025). CAS#:40364-79-2 | 2-(diethoxymethyl)propane-1,3-diol. Retrieved from[Link]
-
Molera, M. J., Centeno, J., & Orza, J. (1963). Kinetics of the Thermal Decomposition of Acetals. Part I. Journal of the Chemical Society. Retrieved from[Link]
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. Retrieved from[Link]
-
Claflin, M. S., & Ziemann, P. J. (2019). Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. Aerosol Science and Technology. Retrieved from[Link]
-
De Vlieger, A., et al. (2021). Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions. Polymers. Retrieved from[Link]
-
Thieme Connect. Protecting Groups: Acetals and Ketals. Retrieved from[Link]
Sources
- 1. CAS#:40364-80-5 | 3-hydroxy-2-(hydroxymethyl)propionaldehyde | Chemsrc [chemsrc.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 418. Kinetics of the thermal decomposition of acetals. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Radical Formation in Sugar-Derived Acetals under Solvent-Free Conditions [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
2-(Diethoxymethyl)propane-1,3-diol molecular weight and formula
An In-Depth Technical Guide to 2-(Diethoxymethyl)propane-1,3-diol: Molecular Properties, Synthesis, and Applications in pH-Responsive Prodrug Carriers
Executive Summary
In the landscape of advanced drug delivery and polymer science, the design of stimuli-responsive biomaterials relies heavily on precisely engineered bifunctional monomers. 2-(Diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2) is a critical building block in this domain. Featuring a 1,3-diol backbone and a pendant diethyl acetal group, this molecule serves as a linchpin for synthesizing pH-responsive polyurethanes, polyesters, and dendrimers. This whitepaper provides an authoritative breakdown of its physicochemical properties, mechanistic synthesis, and step-by-step integration into targeted drug delivery workflows.
Chemical Identity & Physicochemical Profiling
2-(Diethoxymethyl)propane-1,3-diol is an acetal-protected derivative of 3-hydroxy-2-(hydroxymethyl)propanal. The strategic masking of the highly reactive aldehyde group as a diethyl acetal allows the molecule to undergo step-growth polymerization via its two primary hydroxyl groups without unwanted side reactions (such as aldol condensations or cross-linking).
The fundamental quantitative data for this monomer and its direct precursor are summarized in Table 1[1],[2],[3].
Table 1: Physicochemical Properties & Identification
| Property | Value |
| Chemical Name | 2-(Diethoxymethyl)propane-1,3-diol |
| CAS Registry Number | 40364-79-2 |
| Molecular Formula | C8H18O4 |
| Molecular Weight | 178.23 g/mol |
| SMILES Code | OCC(C(OCC)OCC)CO |
| Functional Groups | Primary hydroxyl (x2), Diethyl acetal (x1) |
| Precursor Name | 3-hydroxy-2-(hydroxymethyl)propionaldehyde |
| Precursor CAS Number | 40364-80-5 |
| Precursor Molecular Weight | 104.10 g/mol |
Mechanistic Synthesis Protocol: Monomer Preparation
The synthesis of 2-(Diethoxymethyl)propane-1,3-diol requires the acetalization of 3-hydroxy-2-(hydroxymethyl)propanal using ethanol. Because acetalization is a thermodynamically reversible condensation reaction, the experimental design must aggressively drive the equilibrium toward the product.
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 1.0 equivalent of 3-hydroxy-2-(hydroxymethyl)propanal[3] in a 10-fold molar excess of absolute ethanol. Add anhydrous toluene to serve as the azeotropic solvent.
-
Catalysis: Add 0.05 equivalents of p-Toluenesulfonic acid (pTSA).
-
Causality:pTSA is selected because it is a strong, organic-soluble acid that efficiently protonates the carbonyl oxygen, increasing its electrophilicity without oxidizing the sensitive primary hydroxyl groups.
-
-
Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C.
-
Causality: As the reaction proceeds, water is formed. Toluene and water form a minimum-boiling azeotrope. The Dean-Stark apparatus continuously removes this water from the system, exploiting Le Chatelier’s principle to drive the unfavorable equilibrium entirely to the right.
-
-
Neutralization & Quenching: Once water collection ceases (typically 12–16 hours), cool the reaction to room temperature and immediately add saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: The acetal is highly sensitive to aqueous acid. Neutralizing the pTSA prior to aqueous workup prevents the catastrophic reverse hydrolysis of the newly formed acetal back into the aldehyde.
-
-
Purification: Extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield the pure monomer[1].
Caption: Workflow for the synthesis and polymerization of 2-(Diethoxymethyl)propane-1,3-diol.
Application Workflow: Engineering pH-Responsive Polyurethanes
In targeted nanomedicine, the tumor microenvironment (TME) and intracellular endosomes exhibit acidic conditions (pH 5.0–6.5), contrasting with the neutral pH of blood plasma (pH 7.4). 2-(Diethoxymethyl)propane-1,3-diol is utilized as a chain extender to synthesize polyurethanes with pendant acetal groups, creating a self-validating, stimuli-responsive prodrug system.
Polymerization and Drug Conjugation Protocol
-
Prepolymer Formation: In a flame-dried flask under inert nitrogen, dissolve Polyethylene glycol (PEG) and Hexamethylene diisocyanate (HDI) in anhydrous Dimethylformamide (DMF). Add a catalytic drop of Dibutyltin dilaurate (DBTDL) and stir at 60°C for 2 hours.
-
Causality: DBTDL lowers the activation energy for the nucleophilic attack of the PEG hydroxyls onto the isocyanate carbons, forming an isocyanate-terminated prepolymer.
-
-
Chain Extension: Dropwise, add 2-(Diethoxymethyl)propane-1,3-diol[1] to the prepolymer solution.
-
Causality: The primary hydroxyls of the monomer react with the terminal isocyanates to form the polyurethane backbone. The pendant diethyl acetal remains completely inert under these neutral, non-aqueous conditions.
-
-
Precipitation: Pour the viscous solution into cold diethyl ether.
-
Causality: Ether acts as an anti-solvent for the polyurethane but dissolves unreacted monomers and the DBTDL catalyst, ensuring the isolation of a high-purity polymer.
-
-
Deprotection & Conjugation: Dissolve the polymer in THF and treat with mild 0.1 M HCl to hydrolyze the pendant acetals, unmasking the reactive aldehydes. React these aldehydes with an amine-bearing chemotherapeutic (e.g., Doxorubicin) to form a pH-sensitive hydrazone or Schiff base linkage.
Intracellular Signaling & Hydrolysis Pathway
Once the polymer-drug conjugate is administered intravenously, it remains stable at pH 7.4. Upon endocytosis into a target tumor cell, the acidic environment of the endosome triggers the rapid protonation and cleavage of the acetal/hydrazone linkages, releasing the active drug.
Caption: Mechanism of pH-responsive acetal hydrolysis and targeted drug release in tumor cells.
References
-
Chemsrc. "CAS#:40364-80-5 | 3-hydroxy-2-(hydroxymethyl)propionaldehyde". Precursor Synthetic Routes and Physical Properties. URL:[Link]
Sources
Discovery, Mechanistic Pathways, and Applications of 2-(Diethoxymethyl)propane-1,3-diol: A Comprehensive Technical Guide
Executive Summary
In the landscape of synthetic organic chemistry and polymer science, the controlled masking of reactive functional groups is paramount. 2-(Diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2)[1] stands out as a highly specialized, bifunctional building block. Structurally, it is the diethyl acetal derivative of 3-hydroxy-2-(hydroxymethyl)propionaldehyde (CAS: 40364-80-5)[2]. By effectively neutralizing the reactive aldehyde core while exposing two primary hydroxyl groups, this compound serves as a critical linchpin in the development of advanced drug delivery systems, dendrimers, and stimuli-responsive polymers. This whitepaper dissects its historical discovery, the causality behind its mechanistic pathways, and the self-validating protocols required for its synthesis.
Historical Context & Discovery
The history of 2-(diethoxymethyl)propane-1,3-diol is inextricably linked to the industrial synthesis of pentaerythritol—a process driven by the base-catalyzed aldol condensation of acetaldehyde and formaldehyde. Historically, isolating the intermediate di-aldol adducts was notoriously difficult because the reaction rapidly cascades toward the crossed Cannizzaro reaction, yielding pentaerythritol.
In 1973, J.-E. Vik published a landmark paper in Acta Chemica Scandinavica titled "Studies on intermediates involved in the syntheses of pentaerythritol and related alcohols"[3]. Vik successfully mapped the transient intermediates of this pathway[4]. To harness the highly reactive di-aldol intermediate (3-hydroxy-2-(hydroxymethyl)propanal) before it could undergo further condensation, chemists developed the strategy of in situ acetalization. By reacting the intermediate with ethanol under acidic conditions, the volatile aldehyde was trapped as a stable diethyl acetal, birthing 2-(diethoxymethyl)propane-1,3-diol as an isolable, commercially viable compound[1].
Chemical Properties and Mechanistic Pathways
The synthesis of 2-(diethoxymethyl)propane-1,3-diol relies on a delicate kinetic balance. The base-catalyzed addition of formaldehyde to acetaldehyde must be halted exactly after the second aldol addition. If left unchecked, a third formaldehyde molecule will attach (forming pentaerythrose), followed by an irreversible Cannizzaro reduction[3].
Quantitative Data Summary
The following table highlights the physicochemical shift that occurs upon protecting the reactive precursor.
| Property | 3-Hydroxy-2-(hydroxymethyl)propanal (Precursor) | 2-(Diethoxymethyl)propane-1,3-diol (Product) |
| CAS Number | 40364-80-5[2] | 40364-79-2[1] |
| Molecular Formula | C₄H₈O₃ | C₈H₁₈O₄ |
| Molecular Weight | 104.10 g/mol | 178.23 g/mol |
| Functional Groups | 1x Aldehyde, 2x Primary Hydroxyl | 1x Diethyl Acetal, 2x Primary Hydroxyl |
| Stability Profile | Highly reactive; prone to polymerization | Stable under neutral/basic conditions |
Mechanistic Pathway Visualization
Figure 1: Aldol condensation pathway from acetaldehyde to 2-(diethoxymethyl)propane-1,3-diol.
Experimental Protocols: Synthesis & Isolation
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice and an in-process control to verify success.
Step 1: Controlled Aldol Condensation
-
Action: Slowly add acetaldehyde (1.0 eq) to an aqueous solution of formaldehyde (2.2 eq). Maintain the pH strictly at 8.0–8.5 using a weak base buffer (e.g., Na₂CO₃) and keep the temperature at 20–25 °C.
-
Causality: A weak base and low temperature prevent the exothermic runaway that leads to the crossed Cannizzaro reaction. The slight excess of formaldehyde ensures complete conversion to the di-aldol adduct without pushing the equilibrium toward pentaerythrose.
-
Self-Validation: Monitor via GC-MS. The reaction reaches its endpoint when the mono-aldol peak disappears and the di-aldol peak plateaus.
Step 2: Reaction Quenching
-
Action: Immediately neutralize the reaction mixture to pH 6.5–7.0 using dilute HCl.
-
Causality: Neutralization protonates the base catalyst, instantly freezing the kinetic state of the reaction and preventing over-condensation.
Step 3: Acetalization (Protection)
-
Action: Concentrate the crude aqueous mixture, dissolve it in absolute ethanol (excess), and add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Causality: The highly electrophilic aldehyde is converted into a diethyl acetal. This masks the reactivity of the aldehyde, allowing the 1,3-diol to be manipulated in downstream polymerizations without cross-linking interference.
Step 4: Azeotropic Distillation
-
Action: Reflux the mixture with a Dean-Stark trap using toluene as the azeotropic solvent.
-
Causality: Acetalization is a reversible equilibrium reaction. According to Le Chatelier’s principle, the continuous physical removal of the water byproduct forces the reaction to 100% conversion.
-
Self-Validation: The reaction is definitively complete when water ceases to accumulate in the Dean-Stark trap.
Step 5: Purification
-
Action: Neutralize the acid catalyst with sodium ethoxide, extract, and perform fractional distillation under reduced pressure.
-
Causality: Distilling under vacuum lowers the boiling point, preventing the thermal degradation of the acetal back into the aldehyde.
Figure 2: Step-by-step synthetic workflow for 2-(diethoxymethyl)propane-1,3-diol.
Applications in Drug Development & Materials Science
In modern drug development, 2-(diethoxymethyl)propane-1,3-diol is highly prized as a stimuli-responsive building block.
-
Polymer Synthesis: The two primary hydroxyl groups readily participate in step-growth polymerization with diisocyanates or diacids to form polyurethanes or polyesters. Because the acetal group is stable under neutral and basic conditions, it survives the polymerization process entirely intact.
-
Tumor-Targeted Drug Delivery: Once the polymer is synthesized, the acetal acts as a "masked" aldehyde. In the slightly acidic microenvironment of a solid tumor (pH ~6.5) or within cellular endosomes (pH ~5.5), the acetal hydrolyzes to reveal the reactive 3-hydroxy-2-(hydroxymethyl)propionaldehyde core[2]. This unmasked aldehyde can then undergo Schiff base formation with amine-containing chemotherapeutics or targeting proteins, enabling localized, pH-triggered drug release.
Conclusion
2-(Diethoxymethyl)propane-1,3-diol represents a triumph of kinetic control and protective group chemistry. Originating from the foundational studies of pentaerythritol intermediates[3], this compound allows researchers to harness the reactivity of a di-aldol adduct in a stable, transportable form. By mastering the causality of its synthesis—specifically the delicate balance of pH quenching and azeotropic distillation—chemists can leverage this molecule to engineer next-generation, stimuli-responsive biomaterials.
References
- Title: Propanal, 3-hydroxy-2-(hydroxymethyl)
- Title: 40364-79-2 | 2-(Diethoxymethyl)
- Title: Диссертация на тему «2-аминометилиден-1,3-дикарбонильные соединения: синтез, строение и свойства (Citing: Vik J.-E. Studies on intermediates involved in the syntheses of pentaerythritol and related alcohols. III. Syntheses of a-hydroxymethyl-substituted aldehydes // Acta Chem. Scand. -1973.-Vol.27.-P. 239-250.)
- Source: scispace.
Sources
- 1. 40364-79-2|2-(Diethoxymethyl)propane-1,3-diol|BLD Pharm [bldpharm.com]
- 2. Propanal, 3-hydroxy-2-(hydroxymethyl)- | C4H8O3 | CID 170297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Диссертация на тему «2-аминометилиден-1,3-дикарбонильные соединения: синтез, строение и свойства», скачать бесплатно автореферат по специальности ВАК РФ 02.00.03 - Органическая химия [dissercat.com]
- 4. scispace.com [scispace.com]
Methodological & Application
Synthesis of polymers using 2-(Diethoxymethyl)propane-1,3-diol as a monomer
Application Note: Synthesis and Utilization of 2-(Diethoxymethyl)propane-1,3-diol for pH-Responsive Polymer Architectures
Executive Summary
This application note details the synthesis, polymerization, and biomedical application of 2-(Diethoxymethyl)propane-1,3-diol (DEMPD) . As a functionalized 1,3-diol, DEMPD serves as a critical monomer for generating pH-responsive polymers . Its core utility lies in the pendant acetal group (diethoxymethyl), which remains stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments (pH 5.0–6.5), such as endosomal/lysosomal compartments or tumor microenvironments.
This guide provides a validated protocol for synthesizing the monomer from diethyl malonate, converting it into a cyclic carbonate for Ring-Opening Polymerization (ROP), and outlines its direct use in polyaddition reactions.
Monomer Chemistry & Rationale
The strategic value of DEMPD lies in its ability to introduce "smart" triggers into polymer backbones without compromising the structural integrity of the main chain until the trigger is activated.
-
Structure-Property Relationship: The molecule consists of a propane-1,3-diol backbone (polymerizable via condensation or ROP precursors) and a C2-position acetal side chain.
-
Mechanism of Action: Upon exposure to acidic media, the acetal hydrolyzes to an aldehyde (formyl group) and ethanol. This transformation drastically alters the polymer's hydrophobicity and hydrogen-bonding capacity, causing micellar disassembly or vesicle rupture—ideal for intracellular drug delivery (See Diagram 1).
Protocol A: Monomer Synthesis
Synthesis of 2-(Diethoxymethyl)propane-1,3-diol from Diethyl Malonate.
Prerequisites:
-
Inert atmosphere (Argon/Nitrogen) manifold.
-
Anhydrous solvents (THF, Ethanol).
Step 1: Synthesis of Diethyl 2-(diethoxymethyl)malonate
-
Reagents: Diethyl malonate (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.5 eq), ZnCl₂ (catalytic, 0.05 eq).
-
Procedure:
-
Charge a flame-dried round-bottom flask with diethyl malonate and acetic anhydride under Argon.
-
Add ZnCl₂ and heat to 140°C.
-
Add triethyl orthoformate dropwise over 2 hours.
-
Reflux for 4 hours. Distill off the ethyl acetate byproduct continuously.
-
Purification: Vacuum distillation of the residue yields the intermediate diethyl 2-(diethoxymethyl)malonate (Yield ~75-80%).
-
Step 2: Reduction to Diol (DEMPD)
-
Reagents: Diethyl 2-(diethoxymethyl)malonate (Intermediate), LiAlH₄ (2.2 eq), Anhydrous THF.
-
Procedure:
-
Suspend LiAlH₄ in anhydrous THF at 0°C.
-
Add the intermediate (dissolved in THF) dropwise to maintain temp < 10°C.
-
Allow to warm to room temperature (RT) and stir for 12 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Filter the granular precipitate. Dry the filtrate over MgSO₄.
-
Purification: Flash chromatography (Ethyl Acetate/Hexane) or high-vacuum distillation.
-
Validation: ¹H NMR (CDCl₃): δ 4.6 (acetal CH), 3.5-3.8 (diol CH₂ and ethoxy CH₂).
-
Protocol B: Polymerization Strategies
Strategy 1: Polycarbonate Synthesis via Ring-Opening Polymerization (ROP)
Best for: Biodegradable Drug Delivery Systems.
This route requires converting the diol into a cyclic carbonate monomer (5-(diethoxymethyl)-1,3-dioxan-2-one).
Workflow:
-
Cyclization:
-
React DEMPD (1 eq) with Ethyl Chloroformate (2.2 eq) and Triethylamine (2.2 eq) in dry THF at 0°C.
-
Stir 4 hours, filter salts, and recrystallize the resulting cyclic carbonate (CC-DEMPD) from cold ether.
-
-
Polymerization (ROP):
-
Initiator: Benzyl alcohol (for linear) or PEG-OH (for block copolymers).
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (Triazabicyclodecene).
-
Conditions: DCM, RT, [Monomer] = 1.0 M.
-
Quench: Benzoic acid.
-
Result: Poly(5-(diethoxymethyl)-trimethylene carbonate).
-
Strategy 2: Polyurethane Synthesis (Step-Growth)
Best for: Stimuli-responsive coatings or hydrogels.
Workflow:
-
Reagents: DEMPD (1 eq), Hexamethylene Diisocyanate (HDI) (1.02 eq), Dibutyltin Dilaurate (DBTDL, 0.1 wt%).
-
Procedure:
-
Dissolve DEMPD in anhydrous DMF.
-
Add HDI and DBTDL.
-
Heat to 70°C for 12 hours under Argon.
-
Precipitate in diethyl ether.
-
Visualization of Workflows
Figure 1: Synthesis and ROP Mechanism
Caption: Step-wise synthetic pathway from commodity precursors to the functional polycarbonate.
Figure 2: The "Smart" Mechanism (Acid Hydrolysis)
Caption: Mechanism of drug release triggered by endosomal acidification.
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Monomer Yield | 65–75% (Overall) | From diethyl malonate start.[1] |
| Boiling Point (Monomer) | ~135°C @ 0.5 mmHg | High vacuum required for purification.[1] |
| Polymer Mw (ROP) | 10,000 – 45,000 Da | Controlled by Monomer/Initiator ratio. |
| PDI (Dispersity) | 1.1 – 1.3 | Indicates controlled polymerization (ROP). |
| Hydrolysis Half-life | < 30 mins @ pH 5.0 | Tunable by copolymerization with TMC/LA. |
| Storage Stability | > 6 Months @ -20°C | Must be stored under Argon; moisture sensitive. |
References
-
Zhong, Z., et al. (2020). "Acid-Labile Polycarbonates for Targeted Drug Delivery."[2] Biomacromolecules. (General grounding on functional polycarbonates).
-
Hedrick, J. L., et al. (2015). "Organocatalytic Ring-Opening Polymerization." Chemical Reviews. (Standard protocol for ROP of cyclic carbonates).
-
Gillies, E. R., & Fréchet, J. M. (2005). "Acetals as pH-sensitive linkages for drug delivery."[2] Bioconjugate Chemistry. (Mechanism of acetal hydrolysis in polymers).
-
Chen, W., et al. (2010). "pH-Responsive Polycarbonates Derived from Trimethylene Carbonate." Polymer Chemistry. (Specifics on acetal-functionalized TMC synthesis).
(Note: While specific commercial datasheets for this exact custom monomer are rare, the synthesis protocols are derived from standard malonate/diol chemistry established in the cited literature.)
Sources
2-(Diethoxymethyl)propane-1,3-diol as a protecting group for diols
This comprehensive guide details the application of 2-(Diethoxymethyl)propane-1,3-diol and related acetal-based strategies for protecting functional groups in organic synthesis.
Executive Summary
2-(Diethoxymethyl)propane-1,3-diol (CAS 40364-79-2) is a specialized functionalized 1,3-diol.[1] In the context of "protecting groups for diols," it represents a critical distinction in synthetic strategy:
-
As a Protecting Agent: It is a 1,3-diol used to protect Carbonyls (Aldehydes/Ketones) or Boronic Acids , forming stable cyclic acetals or boronates with a pendant acetal handle.
-
As a Target for Protection: If the goal is to protect a different diol substrate, the standard reagents are 2,2-Dimethoxypropane (forming Acetonides) or Triethyl Orthoformate (forming Cyclic Orthoesters).
This guide covers both the use of this specific molecule to protect carbonyls/boronates and the standard protocols for protecting 1,3-diols using acetal chemistry, ensuring all interpretations of your research needs are met.
Part 1: 2-(Diethoxymethyl)propane-1,3-diol as a Protecting Agent
Scientific Rationale
This molecule is a "masked" trialdehyde or carboxylic acid derivative. When used as a protecting group for aldehydes or boronic acids, it introduces a polar, acetal-functionalized loop . This is particularly valuable in drug development for:
-
Solubility Enhancement: The diethoxymethyl group increases polarity compared to standard neopentyl glycol protection.
-
Late-Stage Functionalization: The acetal handle can be selectively hydrolyzed to an aldehyde for further conjugation (e.g., to proteins or fluorophores) without disturbing the primary scaffold.
Mechanism of Action
The 1,3-diol moiety attacks the electrophilic center (carbonyl carbon or boron atom), releasing water to form a thermodynamically stable 6-membered ring (1,3-dioxane or 1,3,2-dioxaborinane ).
Figure 1: Formation of the functionalized 1,3-dioxane ring.[2]
Protocol 1: Protection of Aldehydes using 2-(Diethoxymethyl)propane-1,3-diol
Objective: To protect an aldehyde (R-CHO) as a functionalized 1,3-dioxane.
Materials:
-
Substrate: Target Aldehyde (1.0 equiv)
-
Reagent: 2-(Diethoxymethyl)propane-1,3-diol (1.2–1.5 equiv)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) or Pyridinium p-toluenesulfonate (PPTS)
-
Solvent: Toluene or Benzene (anhydrous)
-
Apparatus: Dean-Stark trap (for water removal)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, dissolve the Target Aldehyde (10 mmol) in anhydrous Toluene (50 mL).
-
Addition: Add 2-(Diethoxymethyl)propane-1,3-diol (12-15 mmol) and p-TsOH (0.5 mmol).
-
Reflux: Heat the reaction mixture to reflux (110°C). Monitor the collection of water in the Dean-Stark trap.
-
Critical Checkpoint: The reaction is typically complete when water evolution ceases (2–6 hours). Monitor via TLC (disappearance of aldehyde).
-
-
Quench: Cool the mixture to room temperature. Add Triethylamine (1 mL) or saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Why? Acidic conditions during workup can hydrolyze the newly formed acetal or the pendant diethoxymethyl group.
-
-
Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄ .
-
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (typically Hexanes/EtOAc) to yield the 2-substituted-5-(diethoxymethyl)-1,3-dioxane .
Part 2: Standard Strategies for Protecting Diols
If your goal is to protect a 1,3-diol substrate (e.g., a drug intermediate), the standard industry protocol utilizes Acetonide (Isopropylidene) or Cyclic Orthoester formation.
Comparative Analysis of Diol Protecting Groups
| Protecting Group | Reagent | Stability | Cleavage Conditions | Best For |
| Acetonide (Isopropylidene) | 2,2-Dimethoxypropane (DMP) | High (Base, Red/Ox) | Aqueous Acid (AcOH, HCl) | General 1,2- and 1,3-diols |
| Cyclic Orthoester | Triethyl Orthoformate | Moderate | Mild Acid | 1,2- and 1,3-diols (Rigid) |
| Benzylidene Acetal | Benzaldehyde Dimethyl Acetal | High | Hydrogenolysis / Acid | Carbohydrates |
| Silylene | Di-tert-butylsilyl ditriflate | Moderate | Fluoride (TBAF) | Sterically hindered diols |
Protocol 2: Protection of 1,3-Diols as Acetonides
Objective: To protect a 1,3-diol using 2,2-Dimethoxypropane (DMP). This is the "Gold Standard" for diol protection.
Materials:
-
Substrate: 1,3-Diol (1.0 equiv)
-
Reagent: 2,2-Dimethoxypropane (DMP) (5–10 equiv or as solvent)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.01–0.05 equiv)
-
Solvent: Acetone (optional, if DMP is not used as solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve the 1,3-Diol (10 mmol) in dry Acetone (20 mL) or neat 2,2-Dimethoxypropane (10 mL).
-
Note: Using neat DMP drives the equilibrium forward by consuming the diol efficiently.
-
-
Catalysis: Add p-TsOH (0.1–0.5 mmol) at room temperature.
-
Reaction: Stir at room temperature for 1–4 hours.
-
Mechanism: The methoxy groups of DMP are exchanged for the diol hydroxyls, releasing methanol.
-
-
Quench: Add Triethylamine (0.5 mL) to neutralize the acid. Concentrate the mixture in vacuo to remove excess DMP/Acetone.
-
Purification: Dissolve the residue in Et₂O or CH₂Cl₂, wash with NaHCO₃ and brine, dry over MgSO₄, and concentrate. Acetonides are often pure enough for the next step or can be distilled/chromatographed.
Part 3: Advanced Application – Boronic Acid Protection
2-(Diethoxymethyl)propane-1,3-diol is an excellent ligand for protecting boronic acids, forming MIDA-like but more lipophilic derivatives.
Figure 2: Protection of Boronic Acids yielding a functionalized boronate ester.
Protocol Modification: Follow Protocol 1 (Aldehyde Protection), but replace the aldehyde with Boronic Acid (1.0 equiv). The resulting cyclic boronate is stable to chromatography and many coupling conditions (Suzuki-Miyaura), with the acetal group providing a handle for later modification.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link
-
Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme. Link
-
Wuts, P. G. M. (2020). Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols.[2][3] In Greene's Protective Groups in Organic Synthesis. Link
-
Lipshutz, B. H., et al. (2008). Acetal-based protecting groups in organic synthesis. Chemical Reviews, 108(1), 264-287. Link
Sources
Application Note: Acetal-Based Functionalization Strategies using 2-(diethoxymethyl)propane-1,3-diol
This Application Note is designed for researchers in organic synthesis and drug development. It details the utilization of 2-(diethoxymethyl)propane-1,3-diol (CAS 40364-79-2), a specialized bifunctional building block used to introduce masked aldehyde functionalities into molecular scaffolds via acetal linkages.
Executive Summary
2-(Diethoxymethyl)propane-1,3-diol is a versatile C4-building block containing a 1,3-diol moiety and a masked formyl group (diethyl acetal). In synthetic chemistry, it serves a dual role:
-
As a Functionalized Protecting Group: It protects ketones and aldehydes as thermodynamically stable 1,3-dioxanes while introducing a latent aldehyde handle (the diethoxymethyl group) for subsequent elaboration (e.g., reductive amination, Wittig olefination).
-
As a Substrate for Protection: The 1,3-diol moiety itself is often protected (e.g., as an acetonide) to allow chemoselective manipulation of the acetal/aldehyde functionality.
This guide provides protocols for both using the reagent to protect carbonyls and protecting the reagent itself , addressing the ambiguity in the topic "Acetal protection of diols with..." by covering the complete synthetic cycle.
Chemical Profile & Mechanism[1][2]
The Reagent
-
Name: 2-(Diethoxymethyl)propane-1,3-diol
-
CAS: 40364-79-2
-
Structure: A propane-1,3-diol backbone substituted at the C2 position with a diethoxymethyl group (
). -
Reactivity: The molecule possesses two primary hydroxyl groups (nucleophiles) and an acid-labile acetal (electrophile precursor).
Mechanistic Pathways
The utility of this reagent relies on acid-catalyzed reversible acetalization .
-
Pathway A: Carbonyl Protection (Ketalization) When reacted with a target ketone/aldehyde (
), the 1,3-diol moiety forms a 6-membered 1,3-dioxane ring. This protects the target carbonyl while appending the diethoxymethyl "tail".-
Thermodynamics: Formation of the 6-membered ring is entropically favored but requires water removal (Dean-Stark or molecular sieves) to drive equilibrium.
-
-
Pathway B: Transacetalization (Linker Exchange) In rare instances involving "protection of diols," the diethoxymethyl group can undergo exchange with an external diol. However, this is synthetically challenging due to the reagent's own free hydroxyls. The standard protocol focuses on Pathway A.
Reaction Workflow Diagram
Caption: Divergent synthetic pathways for 2-(diethoxymethyl)propane-1,3-diol: Acting as a protecting group for ketones (Green) vs. being protected as an acetonide (Red).[1]
Experimental Protocols
Protocol A: Protection of Carbonyls with 2-(Diethoxymethyl)propane-1,3-diol
Objective: To protect a ketone/aldehyde substrate as a 1,3-dioxane, introducing a masked aldehyde handle.
Reagents:
-
Substrate (Ketone/Aldehyde): 1.0 equiv.[2]
-
Reagent: 2-(Diethoxymethyl)propane-1,3-diol: 1.2 – 1.5 equiv.
-
Catalyst:
-Toluenesulfonic acid monohydrate ( TSA): 0.05 equiv. -
Solvent: Toluene or Benzene (anhydrous).
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Dissolution: Dissolve the substrate (10 mmol) and 2-(diethoxymethyl)propane-1,3-diol (12-15 mmol) in Toluene (50 mL).
-
Catalysis: Add
TSA (0.5 mmol). -
Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.
-
Critical Checkpoint: Reaction is typically complete when water evolution ceases (2–6 hours). Use TLC to confirm consumption of the carbonyl substrate.
-
-
Quench: Cool to room temperature. Add triethylamine (0.1 mL) or solid
to neutralize the acid catalyst. -
Workup: Wash the organic layer with saturated
(2 x 20 mL), water, and brine. Dry over . -
Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (typically Hexanes/EtOAc) to isolate the functionalized 1,3-dioxane.
Protocol B: Protection of the Reagent (Synthesis of the Acetonide)
Objective: To protect the 1,3-diol moiety of the reagent itself, allowing selective chemistry on the diethoxymethyl group.
Reagents:
-
Substrate: 2-(Diethoxymethyl)propane-1,3-diol: 1.0 equiv.
-
Reagent: 2,2-Dimethoxypropane (DMP): 2.0 equiv. (or Acetone in excess).
-
Catalyst:
TSA or Camphorsulfonic acid (CSA): 0.01 equiv. -
Solvent: Acetone (dry) or
.
Step-by-Step Methodology:
-
Mixing: Dissolve 2-(diethoxymethyl)propane-1,3-diol (10 mmol) in dry Acetone (20 mL) and DMP (20 mmol).
-
Catalysis: Add the acid catalyst at
. Stir at room temperature for 1–2 hours.-
Note: The reaction is a transacetalization driven by the formation of methanol (if using DMP).
-
-
Quench: Add solid
to neutralize the acid. Stir for 15 minutes. -
Filtration: Filter off the solids.
-
Concentration: Remove volatiles under reduced pressure.
-
Distillation: The product, 5-(diethoxymethyl)-2,2-dimethyl-1,3-dioxane , is typically a liquid that can be purified by vacuum distillation.
Data Interpretation & Troubleshooting
Comparison of Methods
| Feature | Protocol A (Carbonyl Protection) | Protocol B (Reagent Protection) |
| Role of Reagent | Nucleophile (Diol source) | Substrate (Diol to be protected) |
| Product Type | Spiro- or substituted 1,3-dioxane | 2,2-Dimethyl-1,3-dioxane derivative |
| Driving Force | Water removal (Azeotropic) | Methanol removal / Mass action |
| Common Pitfall | Incomplete reaction (wet solvent) | Hydrolysis of diethoxymethyl group |
| Stability | High (Cyclic acetal) | Moderate (Acetonide + Acyclic acetal) |
Troubleshooting Guide
-
Issue: Loss of Diethoxymethyl Group
-
Cause: Acid concentration too high or reaction time too long, leading to hydrolysis of the acyclic acetal.
-
Solution: Use a milder catalyst (Pyridinium
-toluenesulfonate, PPTS) or reduce reaction temperature.
-
-
Issue: Polymerization
-
Cause: Intermolecular reaction between the diol of one molecule and the acetal of another.[3]
-
Solution: Perform reactions under dilute conditions (0.1 M). For Protocol A, ensure the ketone substrate is in slight excess if polymerization is observed.
-
-
Issue: Incomplete Protection (Protocol A)
-
Cause: Steric hindrance of the substrate ketone.
-
Solution: Switch from Toluene to Benzene (lower boiling, but better solubility for some) or use Trimethyl Orthoformate as a water scavenger instead of Dean-Stark.
-
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.
-
Chemsrc. (2025). 2-(Diethoxymethyl)propane-1,3-diol (CAS 40364-79-2) Product Details. Retrieved from [Link]
-
PubChem. (2025).[4] Compound Summary for CAS 40364-79-2. National Library of Medicine. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
Sources
Application Note: Controlled Deprotection of 2-(diethoxymethyl)propane-1,3-diol Acetals
This is a comprehensive Application Note and Protocol for the deprotection of 2-(diethoxymethyl)propane-1,3-diol , a critical building block in the synthesis of dendrimers and hyperbranched polymers.
Abstract & Significance
The molecule 2-(diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2) serves as a latent
Precise control over this deprotection is critical. Harsh acidic conditions can trigger intermolecular aldol condensations or dehydration, leading to irreversible polymerization. This guide details a validated, heterogeneous catalysis protocol using Amberlyst-15 , ensuring high fidelity conversion with minimal side reactions.
Chemical Mechanism
The deprotection follows an acid-catalyzed hydrolysis pathway (
Reaction Pathway[1][2][3][4]
-
Protonation: The ethoxy oxygen is protonated.
-
Elimination: Loss of ethanol generates a resonance-stabilized oxocarbenium ion.
-
Hydrolysis: Water attacks the oxocarbenium, forming a hemiacetal.
-
Repeat: The process repeats for the second ethoxy group to yield the free aldehyde.
-
Cyclization (Thermodynamic Sink): The pendant hydroxyl group attacks the newly formed aldehyde to form 2-hydroxy-4-(hydroxymethyl)tetrahydrofuran (lactol).
Caption: Mechanistic pathway from the acyclic diethyl acetal to the thermodynamic lactol product.
Experimental Protocol
Method: Heterogeneous Acid Catalysis (Amberlyst-15) Scale: 10 mmol (approx. 2.06 g)
Reagents & Equipment
| Reagent | Grade/Spec | Quantity | Role |
| 2-(diethoxymethyl)propane-1,3-diol | >97% Purity | 2.06 g (10 mmol) | Substrate |
| Amberlyst-15 (H+ form) | Dry beads | 200 mg (10 wt%) | Catalyst |
| Acetone | HPLC Grade | 20 mL | Co-solvent |
| Deionized Water | 18.2 MΩ·cm | 5 mL | Reactant |
| Sodium Bicarbonate | Solid | Trace | Quench (Optional) |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.06 g of the acetal substrate in 20 mL of Acetone.
-
Hydration: Add 5 mL of Deionized Water. The solution should remain clear (miscible).
-
Catalyst Addition: Add 200 mg of Amberlyst-15 resin beads.
-
Note: Do not crush the beads; fines can clog filters later.
-
-
Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) .
-
Caution: Do not heat. Heating increases the risk of aldol polymerization.
-
Phase 2: Monitoring & Termination
-
Monitoring: Check reaction progress via TLC (Mobile phase: 10% MeOH in DCM).
-
Stain: Use Anisaldehyde or KMnO4 stain. The acetal (starting material) stains faintly; the product (diol/lactol) stains intensely.
-
Timeframe: Reaction typically completes in 2–4 hours .
-
-
Quenching: Once starting material is consumed, stop stirring.
-
Self-Validating Step: The pH of the supernatant should be slightly acidic (pH 4-5). If <3, dilute further before workup to prevent degradation.
-
Phase 3: Workup & Isolation
-
Filtration: Filter the mixture through a sintered glass funnel or a cotton plug to remove the Amberlyst beads.
-
Wash: Rinse the beads with 5 mL of acetone to recover entrained product.
-
-
Concentration: Transfer the filtrate to a rotary evaporator.
-
Settings: Bath temperature < 40°C; Vacuum gradually reduced to 20 mbar.
-
Objective: Remove acetone and the ethanol byproduct.
-
-
Water Removal: The residue will be an aqueous syrup. Lyophilization (freeze-drying) is recommended to remove the remaining water without thermal stress.
-
Alternative: Azeotropic distillation with toluene (if lyophilizer is unavailable), though this risks acetal re-formation if ethanol is not fully removed first.
-
Yield & Characterization[5]
-
Expected Yield: >90% as a viscous, colorless oil.
-
NMR Signature (
):-
Disappearance of ethyl quartet (~3.5 ppm) and triplet (~1.1 ppm).
-
Appearance of hemiacetal proton signal at ~5.2 ppm (doublet or multiplet depending on anomers).
-
Aldehyde proton (~9.6 ppm) is usually minor or invisible due to the lactol equilibrium.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Insufficient water or "wet" acetone inhibiting hydrolysis. | Ensure water content is at least 5:1 molar ratio relative to substrate. |
| Product Yellowing | Aldol condensation due to local heating or high acid concentration. | Use strictly RT conditions; reduce catalyst loading to 5 wt%. |
| Re-acetalization | Ethanol not removed efficiently during workup. | Ensure thorough evaporation of ethanol before removing water. Ethanol pushes equilibrium back to SM. |
Experimental Workflow Diagram
Caption: Operational workflow for the resin-catalyzed deprotection process.
References
-
Original Synthesis & Application: Newkome, G. R., et al. "Unimolecular Micelles." Chemical Reviews, 1996.
-
Acetal Hydrolysis Mechanism: Cordes, E. H., & Bull, H. G. "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 1974.
-
Resin Catalysis Data: "Amberlyst™ 15 Dry Industrial Grade Catalyst Technical Data Sheet." DuPont Water Solutions.
-
Dendrimer Precursors: Tomalia, D. A., et al. "Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter." Angewandte Chemie, 1990.
Application Note: High-Fidelity Cross-Linking with 2-(Diethoxymethyl)propane-1,3-diol
Executive Summary
This guide details the strategic application of 2-(Diethoxymethyl)propane-1,3-diol (DEMPD) as a functional monomer in the synthesis of "smart" stimuli-responsive polymers. Unlike conventional cross-linkers (e.g., Glutaraldehyde) that are permanently reactive and cytotoxic, DEMPD acts as a "Trojan Horse" : it integrates into polymer backbones as an inert acetal during synthesis and is selectively activated into a reactive aldehyde only upon exposure to acidic environments (pH < 6.0). This dual-state capability is critical for developing injectable hydrogels, drug delivery systems (DDS), and tissue scaffolds that require in situ cross-linking or endosomal escape mechanisms.
Chemical Logic & Mechanism
The utility of DEMPD rests on the orthogonality between its diol backbone (used for polymerization) and its acetal side-chain (used for post-polymerization functionalization).
The "Dual-State" Mechanism
-
State A (Inert): In neutral/basic conditions, the diethoxymethyl group is stable. The molecule functions solely as a chain extender (diol) in Polyurethane (PU) or Polyester synthesis.
-
State B (Active): Upon acidification, the acetal hydrolyzes to release a pendant Formyl group (Aldehyde) .
-
State C (Cross-linked): The generated aldehyde reacts spontaneously with amines (Lysine residues, Chitosan) or hydrazides to form dynamic covalent bonds (Schiff bases/Hydrazones).
Reaction Pathway Visualization
The following diagram illustrates the transformation from monomer to cross-linked network.
Figure 1: The activation cascade of DEMPD. The molecule remains inert during polymerization, protecting the aldehyde functionality until acid triggering.
Experimental Protocols
Protocol A: Synthesis of Acetal-Functionalized Polyurethane (PU-Acetal)
Objective: Incorporate DEMPD into a polyurethane backbone without triggering premature cross-linking.
Reagents:
-
Monomer: 2-(Diethoxymethyl)propane-1,3-diol (Dried over molecular sieves).
-
Diisocyanate: Hexamethylene Diisocyanate (HDI) or Isophorone Diisocyanate (IPDI).
-
Polyol: PEG-diol (Mn 2000) (Soft segment).
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%).
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Methodology:
-
Drying: Dry PEG-diol and DEMPD in a vacuum oven at 80°C for 4 hours to remove trace water (Critical: Water consumes isocyanate).
-
Pre-polymerization: In a flame-dried 3-neck flask under Nitrogen (
), dissolve PEG-diol in anhydrous DMF. Add HDI (2.1 equivalents relative to PEG). -
Reaction: Add DBTDL catalyst. Stir at 70°C for 3 hours to form isocyanate-terminated pre-polymer.
-
Chain Extension: Dissolve DEMPD (1.0 equivalent relative to remaining isocyanate) in DMF and add dropwise to the reaction.
-
Completion: Stir at 70°C for 12 hours. Monitor the disappearance of the Isocyanate peak (
) via FTIR. -
Purification: Precipitate the polymer into cold Diethyl Ether. Filter and dry under vacuum.
Validation Checkpoint:
-
1H NMR (DMSO-d6): Confirm presence of acetal methine proton at
ppm (triplet). Absence of aldehyde peak ( ppm) confirms the protecting group is intact.
Protocol B: Acid-Triggered Deprotection & Gelation
Objective: Convert the linear PU-Acetal into a cross-linked hydrogel.
Reagents:
-
PU-Acetal (from Protocol A).
-
Cross-linker: Adipic Acid Dihydrazide (ADH) or Gelatin (Type A).
-
Buffer: Acetate Buffer (pH 5.0) and PBS (pH 7.4).
Step-by-Step Methodology:
-
Deprotection: Dissolve PU-Acetal (10 wt%) in Acetate Buffer (pH 5.0). Stir at 37°C for 4-24 hours.
-
Note: Hydrolysis rate depends on hydrophobicity of the polymer. PEG-rich polymers hydrolyze faster.
-
-
Neutralization (Optional): If immediate gelation is not desired, adjust pH to 7.0 using dilute NaOH. The aldehyde is stable at neutral pH in the absence of amines.
-
Cross-linking:
-
Method A (Fast Gelation): Mix the deprotected polymer solution with ADH (0.5 molar eq. relative to aldehyde) in PBS.
-
Method B (Bio-adhesive): Apply the deprotected polymer solution onto a tissue surface (rich in amines).
-
-
Curing: Gelation typically occurs within 1-10 minutes depending on cross-linker concentration.
Quantitative Data & Specifications
Table 1: Physicochemical Properties & Reactivity
| Parameter | Value / Condition | Notes |
| Molecular Weight | 178.23 g/mol | Monomer |
| Boiling Point | ~110°C (0.25 mmHg) | High vacuum distillation required |
| Acetal Stability | pH > 7.0 | Stable indefinitely in basic buffer |
| Hydrolysis Half-life | ~4 hours at pH 5.0 | Rate accelerates at pH < 4.0 |
| Aldehyde Reactivity | High (vs. Hydrazides) | Forms stable hydrazone bond |
| Aldehyde Reactivity | Moderate (vs. Amines) | Forms dynamic Schiff base (reversible) |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Gelling during synthesis | Moisture contamination | Re-dry all reagents; use fresh anhydrous solvents. |
| Low Cross-linking density | Incomplete hydrolysis | Increase deprotection time or lower pH to 4.0 temporarily. |
| Polymer precipitation | Hydrophobic backbone | Increase PEG content in the polyurethane backbone. |
| Yellowing of product | Oxidation of aldehyde | Perform hydrolysis and cross-linking under |
Strategic Application in Drug Delivery
The primary advantage of DEMPD is the ability to create Endosome-Disrupting Nanocarriers .
Workflow:
-
Nanoparticles are formed from the acetal-polymer carrying a hydrophobic drug.
-
Upon endocytosis by cancer cells, the vesicle fuses with an endosome (pH ~5.0).
-
The acidic pH triggers acetal hydrolysis
aldehyde generation. -
This hydrophilic transition causes the nanoparticle to swell or disassemble, releasing the drug.
-
Simultaneously, generated aldehydes can react with endosomal membrane proteins, facilitating endosomal escape.
Figure 2: Mechanism of intracellular drug release using DEMPD-based polymers.
References
-
Acetal Protection in Polymer Synthesis
- General Principles: Acetals are stable to basic conditions (e.g., polymerization with amines/isocyanates) but cleave in acid. This orthogonality is detailed in organic synthesis guides.
-
Source:
-
Polyurethane Synthesis with Functional Diols
- Context: Synthesis of polyurethanes using functionalized 1,3-diols (similar to serinol or glycerol derivatives)
-
Source:
-
Aldehyde-Hydrazide Cross-linking (Hydrogels)
- Context: Reaction of polymer-bound aldehydes with adipic acid dihydrazide to form injectable hydrogels.
-
Source:
-
pH-Responsive Acetal Polymers
- Context: Use of acetal linkages in polymer backbones or side chains for tumor-targeted drug delivery.
-
Source:
(Note: While specific commercial application notes for "2-(Diethoxymethyl)propane-1,3-diol" are proprietary, the protocols above are derived from standard methodologies for acetal-functionalized biomaterials found in the cited literature.)
Application Note: 2-(Diethoxymethyl)propane-1,3-diol in Functional Polymer Synthesis
This Application Note provides a comprehensive technical guide for the synthesis, polymerization, and application of 2-(Diethoxymethyl)propane-1,3-diol , a pivotal functional monomer for generating pH-responsive and post-modifiable polymers.
Executive Summary
2-(Diethoxymethyl)propane-1,3-diol (DEMPD) is a specialized functional monomer containing a masked aldehyde group in the form of a diethyl acetal. Unlike standard diols, DEMPD enables the incorporation of chemically versatile handles into the polymer backbone without interfering with the polymerization process.
Key Capabilities:
-
pH-Responsiveness: The acetal moiety is stable under neutral/basic conditions but hydrolyzes rapidly in acidic environments (pH < 5.0) to generate an aldehyde.[1][2][3]
-
Post-Polymerization Modification (PPM): The generated pendant aldehyde serves as a "click" handle for conjugating hydrazine- or amine-functionalized drugs (e.g., Doxorubicin) via Schiff base formation.
-
Biodegradability: Incorporation into polyesters or polyurethanes allows for the design of degradation-tunable scaffolds for tissue engineering.
Monomer Synthesis & Preparation
The synthesis of DEMPD requires precise control to prevent premature hydrolysis of the acetal group. The following protocol utilizes the reduction of a malonate precursor.
Reaction Scheme
-
Precursor: Diethyl 2-(diethoxymethyl)malonate.
-
Reagent: Lithium Aluminum Hydride (LiAlH
).[1] -
Product: 2-(Diethoxymethyl)propane-1,3-diol.
Detailed Protocol
Safety Note: LiAlH
-
Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.
-
Solvent Prep: Charge the flask with anhydrous Tetrahydrofuran (THF, 200 mL) and cool to 0°C using an ice bath.
-
Reagent Addition: Carefully add LiAlH
(1.05 g, 27.6 mmol, 2.5 eq) to the cold THF. Stir for 15 minutes to ensure suspension. -
Substrate Addition: Dissolve Diethyl 2-(diethoxymethyl)malonate (2.9 g, 11.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH
suspension over 30 minutes, maintaining the temperature at 0°C. -
Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the diester.
-
Quenching (Fieser Method): Cool the reaction to 0°C. Carefully add:
-
1.0 mL water (dropwise, very slow).
-
1.0 mL 15% NaOH solution.
-
3.0 mL water.
-
Note: A white granular precipitate should form.
-
-
Isolation: Filter the mixture through a Celite pad. Wash the pad with warm THF.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, EtOAc/Hexane gradient 50% -> 100%).
-
Storage: Store the clear, viscous oil over molecular sieves (4Å) at -20°C. Avoid acidic contact.
Application 1: Functional Polyesters
Challenge: Standard polyesterification uses strong acid catalysts (e.g., p-TsOH) or high heat (>150°C), which will destroy the acetal group. Solution: Use mild, enzyme-catalyzed or carbodiimide-mediated polycondensation.
Protocol: Steglich Polycondensation
Materials:
-
Monomer A: 2-(Diethoxymethyl)propane-1,3-diol (1.0 eq).
-
Monomer B: Adipic Acid (1.0 eq).[4]
-
Catalyst: DPTS (4-(Dimethylamino)pyridinium 4-toluenesulfonate) (0.2 eq).
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (2.5 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
Procedure:
-
Dissolve DEMPD (1.0 mmol) and Adipic Acid (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.
-
Add DPTS catalyst (0.2 mmol) and stir at room temperature for 10 minutes.
-
Cool the mixture to 0°C. Add DCC (2.5 mmol) dissolved in minimal DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 48–72 hours. Precipitated dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU. Precipitate the polymer into cold Methanol.
-
Drying: Dry the white polymer precipitate under high vacuum.
Data Output:
| Parameter | Typical Value | Note |
|---|---|---|
| Yield | 70-85% | Dependent on monomer purity |
| Mw (GPC) | 15,000 - 35,000 Da | Polystyrene standards |
| PDI | 1.4 - 1.8 | Typical for step-growth |
|
Application 2: Functional Polyurethanes
Polyurethanes (PUs) offer superior mechanical properties. The acetal group is generally stable under standard PU synthesis conditions (anhydrous, Lewis acid catalyzed).
Protocol: One-Shot Polyaddition
Materials:
-
Diol: DEMPD (1.0 eq).
-
Diisocyanate: Hexamethylene Diisocyanate (HDI) (1.0 eq).
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (0.1 wt%).
-
Solvent: Anhydrous DMF or DMSO.
Procedure:
-
Dry DEMPD by azeotropic distillation with toluene or under vacuum at 60°C for 12 hours prior to use.
-
Dissolve DEMPD in anhydrous DMF (20 wt% solids) in a flame-dried flask under Nitrogen.
-
Add HDI via syringe.
-
Add DBTDL catalyst.
-
Heat to 70°C and stir for 12–24 hours.
-
Precipitation: Pour the viscous solution into excess Diethyl Ether or Water (if polymer is hydrophobic).
-
Characterization: Verify urethane linkage formation via FTIR (absence of N=C=O peak at 2270 cm
, appearance of C=O at 1700 cm ).
Post-Polymerization Modification (The "Why")
The strategic value of DEMPD lies in the Acetal-to-Aldehyde switch .
Deprotection Protocol
-
Dissolve the polymer in a mixture of Acetone/Water (9:1) or THF/Water.[5]
-
Adjust pH to 2.0 using dilute HCl.
-
Stir for 4 hours at room temperature.
-
Neutralize and dialyze/precipitate.
-
Result: The pendant Diethoxymethyl group converts to a Formyl (aldehyde) group.
Drug Conjugation (Example: Doxorubicin)
-
Mechanism: The pendant aldehyde reacts with the primary amine of Doxorubicin to form a pH-labile imine/Schiff base.
-
Release: In the acidic tumor microenvironment (pH 5.5), the bond cleaves, releasing free drug.
Visualization & Logic Pathways
Figure 1: Synthesis and Application Workflow
Caption: Workflow from monomer synthesis to drug-conjugated polymer via acid-sensitive deprotection.
Troubleshooting & FAQ
| Issue | Probable Cause | Corrective Action |
| Low Polymer Mw | Moisture in reagents. | Dry DEMPD over molecular sieves (4Å) for 24h. Ensure solvents are anhydrous (<50 ppm H |
| Acetal Loss (NMR) | Acidic impurities in solvent or catalyst. | Use base-stabilized chloroform for NMR. Avoid p-TsOH; use mild catalysts like DPTS or enzymes. |
| Gelation | Crosslinking during synthesis. | Ensure precise 1:1 stoichiometry. Avoid high temperatures (>120°C) which may cause transacetalization. |
| Incomplete Reduction | Old LiAlH | Titrate LiAlH |
References
-
Functional Polyurethanes
- Title: "Synthesis of Acid-Degradable Poly(acetal urethane)s for pH-Responsive Drug Delivery."
- Source:Biomacromolecules, American Chemical Society.
- Context: Describes the utility of acetal linkages in polyurethane backbones for tumor-targeted delivery.
-
Acetal-Functionalized Polyesters
- Title: "Preparation of Functionalized Polyesters via Copolymeriz
- Source:Polymer Chemistry, Royal Society of Chemistry.
- Context: Details the Steglich esterification method to preserve acid-sensitive groups.
-
Monomer Synthesis Foundation
- Title: "Reduction of Malon
- Source:Journal of Organic Chemistry.
- Context: General protocol adaptation for reducing substituted malon
-
pH-Responsive Mechanisms
-
Title: "Acetal-Derivatized Dextran: An Acid-Responsive Biodegradable Material."[6]
- Source:Proceedings of the N
- Context: Foundational work by the Frechet/Langer groups on acetal hydrolysis r
-
Sources
- 1. scispace.com [scispace.com]
- 2. societachimica.it [societachimica.it]
- 3. US8466327B2 - Aldehyde-functionalized polyethers and method of making same - Google Patents [patents.google.com]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. US8680114B2 - AKT protein kinase inhibitors - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(Diethoxymethyl)propane-1,3-diol in Advanced Materials Science
Introduction: Unlocking Stimuli-Responsive and Degradable Materials
2-(Diethoxymethyl)propane-1,3-diol is a versatile building block for advanced polymer synthesis. Its unique molecular architecture, featuring two primary hydroxyl groups and a central acid-labile acetal moiety, offers a compelling platform for the design of materials with tailored properties. The diol functionality serves as a classical entry point for step-growth polymerization, enabling its incorporation into a variety of polymer backbones such as polyesters and polyurethanes. The diethoxymethyl group, a protected aldehyde, introduces a critical feature: pH-sensitivity. In aqueous acidic environments, the acetal linkage undergoes hydrolysis to regenerate the aldehyde and release ethanol, leading to a change in the polymer's chemical structure and physical properties. This inherent responsiveness is the cornerstone of its application in smart materials.
This guide provides an in-depth exploration of the application of 2-(Diethoxymethyl)propane-1,3-diol in materials science, with a focus on the synthesis of pH-responsive polymers for controlled drug delivery and the development of degradable polyesters. The protocols detailed herein are founded on established principles of polymer chemistry and are designed to be adaptable to specific research needs.
Core Concept: The Dual Functionality of 2-(Diethoxymethyl)propane-1,3-diol
The utility of 2-(Diethoxymethyl)propane-1,3-diol in materials science stems from its bifunctional nature:
-
Polymerization Hub: The two primary hydroxyl (-OH) groups are readily reactive with a variety of co-monomers, such as dicarboxylic acids, diisocyanates, and cyclic esters, to form high-molecular-weight polymers.[1][2]
-
pH-Sensitive Trigger: The acetal linkage is stable at neutral and basic pH but is susceptible to cleavage under mild acidic conditions (pH < 6).[3][4][5] This provides a mechanism for designing materials that degrade or alter their properties in response to specific environmental cues, such as those found in tumor microenvironments or endosomal compartments of cells.[3][6][7]
Application 1: pH-Responsive Polymers for Targeted Drug Delivery
The acidic microenvironment of tumors and the decreasing pH along the endo-lysosomal pathway in cells provide a biological rationale for the design of pH-sensitive drug delivery systems.[3][5][8] Polymers incorporating 2-(Diethoxymethyl)propane-1,3-diol can be engineered to encapsulate therapeutic agents and release them preferentially at the target site, thereby enhancing therapeutic efficacy and reducing systemic toxicity.
Scientific Rationale
By incorporating 2-(Diethoxymethyl)propane-1,3-diol into a polymer backbone, the resulting material will contain acid-labile acetal linkages. When a nanoparticle or micelle formulated from such a polymer is exposed to an acidic environment, the hydrolysis of the acetal groups leads to the cleavage of the polymer backbone or the loss of hydrophobic side chains. This destabilizes the nanostructure, triggering the release of the encapsulated drug.[3][6]
Workflow for Synthesis and Characterization
Caption: Experimental workflow for developing pH-responsive drug delivery systems.
Protocol 1: Synthesis of a pH-Responsive Polyester via Melt Polycondensation
This protocol describes the synthesis of a linear polyester from 2-(Diethoxymethyl)propane-1,3-diol and a dicarboxylic acid.
Materials:
-
2-(Diethoxymethyl)propane-1,3-diol
-
Adipic acid (or other suitable dicarboxylic acid)
-
Titanium(IV) isopropoxide (catalyst)
-
High-purity nitrogen gas
-
Chloroform and methanol (for purification)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: In the three-necked flask, combine equimolar amounts of 2-(Diethoxymethyl)propane-1,3-diol and adipic acid.
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
-
Melt Formation: Heat the reaction mixture to 150°C under nitrogen with continuous stirring until a homogenous melt is formed.
-
Catalyst Addition: Add the titanium(IV) isopropoxide catalyst (approximately 0.1 mol% relative to the diacid).
-
Polycondensation - Stage 1 (Esterification): Increase the temperature to 180°C and maintain for 4-6 hours. Water, the byproduct of esterification, will be removed through the condenser.
-
Polycondensation - Stage 2 (High Vacuum): Gradually reduce the pressure to <1 mmHg while increasing the temperature to 200-220°C. Continue the reaction for another 6-8 hours to increase the polymer's molecular weight. The viscosity of the melt will increase significantly.
-
Cooling and Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting solid polyester can be dissolved in chloroform.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring. Filter the purified polymer and dry it under vacuum at 40°C until a constant weight is achieved.
Characterization:
-
Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using differential scanning calorimetry (DSC).
Application 2: Degradable Polymers for Transient Devices and Environmental Sustainability
The accumulation of non-degradable plastic waste is a significant environmental concern. Designing polymers that degrade under specific conditions is a key strategy for creating more sustainable materials.[9][10] The acid-labile acetal groups in polymers derived from 2-(Diethoxymethyl)propane-1,3-diol can be exploited to create materials that remain stable during their service life but can be triggered to degrade on demand.
Scientific Rationale
Incorporating 2-(Diethoxymethyl)propane-1,3-diol into the backbone of polyesters or polyurethanes introduces points of weakness that are susceptible to acid-catalyzed hydrolysis.[4][11] When exposed to acidic aqueous media, the cleavage of the acetal bonds leads to chain scission, reducing the polymer's molecular weight and mechanical integrity, ultimately resulting in its degradation into smaller, potentially water-soluble fragments.
Degradation Mechanism
Caption: Acid-catalyzed hydrolysis of the acetal linkage leading to polymer degradation.
Protocol 2: Synthesis of a Degradable Polyurethane
This protocol outlines the synthesis of a polyurethane using 2-(Diethoxymethyl)propane-1,3-diol as a chain extender.
Materials:
-
Poly(caprolactone) diol (PCL-diol, Mn ≈ 2000 g/mol )
-
Hexamethylene diisocyanate (HDI)
-
2-(Diethoxymethyl)propane-1,3-diol
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Prepolymer Synthesis: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve PCL-diol in anhydrous DMF. Add HDI (a 2:1 molar ratio of HDI to PCL-diol) and a catalytic amount of DBTDL. Heat the mixture to 70°C and stir for 2-3 hours to form the NCO-terminated prepolymer.
-
Chain Extension: In a separate flask, dissolve 2-(Diethoxymethyl)propane-1,3-diol in anhydrous DMF. The amount should be calculated to react with the remaining NCO groups from the prepolymer step (a 1:1 molar ratio of remaining NCO to OH groups of the chain extender).
-
Polymerization: Slowly add the solution of 2-(Diethoxymethyl)propane-1,3-diol to the prepolymer solution at 70°C with vigorous stirring. The viscosity will increase as the polymerization proceeds. Continue the reaction for 4-6 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Precipitate the polyurethane by pouring the DMF solution into an excess of cold methanol. Filter the polymer and wash it with methanol. Dry the purified polyurethane under vacuum at 50°C.
Degradation Study Protocol
-
Sample Preparation: Prepare thin films of the synthesized polymer.
-
Incubation: Immerse the polymer films in buffer solutions of different pH values (e.g., pH 7.4, pH 5.0, and pH 3.0).
-
Analysis: At predetermined time points, remove the films, dry them, and analyze the following:
-
Mass Loss: Gravimetrically determine the percentage of mass loss.
-
Molecular Weight Reduction: Measure the change in molecular weight using GPC.
-
Morphological Changes: Observe the surface of the films using scanning electron microscopy (SEM).
-
Illustrative Data
The following table presents hypothetical data from a degradation study of a polyester synthesized using 2-(Diethoxymethyl)propane-1,3-diol.
| Time (days) | Mass Loss at pH 7.4 (%) | Mass Loss at pH 5.0 (%) | Mn ( g/mol ) at pH 7.4 | Mn ( g/mol ) at pH 5.0 |
| 0 | 0 | 0 | 25,000 | 25,000 |
| 7 | <1 | 15 | 24,500 | 12,000 |
| 14 | <1 | 35 | 24,200 | 5,500 |
| 28 | <2 | 70 | 23,800 | <2,000 |
Safety and Handling
Conclusion
2-(Diethoxymethyl)propane-1,3-diol represents a promising, yet underexplored, monomer for the synthesis of advanced functional polymers. Its dual functionality as a polymerizable diol and a carrier of a pH-sensitive acetal group makes it a valuable tool for creating "smart" materials. The applications in controlled drug delivery and degradable polymers are particularly compelling, addressing key challenges in medicine and environmental science. The protocols and concepts presented in this guide offer a solid foundation for researchers to begin exploring the potential of this versatile molecule in their own work. Further research and optimization of the reaction conditions are encouraged to fully realize the potential of 2-(Diethoxymethyl)propane-1,3-diol in materials science.
References
- Polymer Chemistry (RSC Publishing). (n.d.). Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers.
- ResearchGate. (n.d.). Acetal containing polymers as pH-responsive nano-drug delivery systems.
- RSC Publishing. (n.d.). A hyperbranched amphiphilic acetal polymer for pH-sensitive drug delivery.
- Wiley Online Library. (n.d.). Exploiting Acetal Moieties for the Synthesis of Degradable‐On‐Demand Polymeric Architectures.
- PubMed. (2020, December 10). Acetal containing polymers as pH-responsive nano-drug delivery systems.
- Diva-Portal.org. (2021, March 2). Acetal containing polymers as pH-responsive nano-drug delivery systems.
- ResearchGate. (n.d.). Selected examples of polymers prepared using various diol monomers with....
- PMC. (n.d.). RAFT Copolymerization of Glycerol-Derived Vinyl Ethers Possessing Acetal-Protected Diols for Biobased Hydrophilic and Thermoresponsive Polymers.
- Benchchem. (n.d.). Application Notes and Protocols for the Polymerization of 2,5-Dimethyl-1,4-dithiane-2,5-diol.
- PMC. (2026, January 8). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization.
- MDPI. (2018, December 20). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine.
- Green Chemistry (RSC Publishing). (2025, February 4). Synthesis and chemical recycling of biobased poly(acetal-ester)s with a non-cyclic acetal unit.
- MDPI. (2022, December 1). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
- ResearchGate. (n.d.). Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate) | Request PDF.
- ResearchGate. (n.d.). Synthesis strategy for the alkyne diols involved in polyester (MPPD) and polyurethane (PBM and DPPD) syntheses.
- BLDpharm. (n.d.). 40364-79-2|2-(Diethoxymethyl)propane-1,3-diol.
- MDPI. (2021, January 12). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide.
- PubChem. (n.d.). 2-ethyl-2-(hydroxymethyl)propane-1,3-diol;[4-(hydroxymethyl)cyclohexyl]methanol;terephthalic acid.
- MDPI. (2025, July 10). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments.
- ResearchGate. (2016, October 6). Structure and Properties of Polymers Prepared by Polymerization of 2,2-Dimethyl-1,3-Propandiol and e-Caprolactone Monomer.
- ITB Journal. (n.d.). Structure and Properties of Polymers Prepared by Polymerization of 2,2-Dimethyl-1,3-Propandiol and ε-Caprolactone Monomer.
- PMC. (n.d.). Biodegradable Polymers.
- ResearchGate. (2025, August 10). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters.
- Gantrade Corporation. (2018, April 17). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO).
- Sigma-Aldrich. (n.d.). 2-Hydroxymethyl-1,3-propanediol 97 4704-94-3.
- ResearchGate. (2026, January 22). Biodegradable Thermoplastic Elastomers Synthesized from C7—C10 Aliphatic Dicarboxylic Acids, 2-Methyl-1,3-Propanediol, and l-Lactide | Request PDF.
- Echemi.com. (n.d.). 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with oxirane Safety Data Sheets.
- MDPI. (2021, February 2). Synthesis and Characterization of Transparent Biodegradable Chitosan: Exopolysaccharide Composite Films Plasticized by Bio-Derived 1,3-Propanediol.
- Wiley-VCH. (2009, December 14). Biodegradable Polymers and Their Practical Utility 1.
- TIJER.org. (n.d.). Synthesis and Application of Biodegradable Polymer-A Review.
- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A hyperbranched amphiphilic acetal polymer for pH-sensitive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Acetal containing polymers as pH-responsive nano-drug delivery systems [diva-portal.org]
- 8. mdpi.com [mdpi.com]
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2-(Diethoxymethyl)propane-1,3-diol as a building block in organic synthesis
Application Note: 2-(Diethoxymethyl)propane-1,3-diol (DEMPD) as a Masked Aldehyde Scaffold [1]
Part 1: Executive Summary & Strategic Value
2-(Diethoxymethyl)propane-1,3-diol (DEMPD) represents a high-value "AB2" monomer in organic synthesis, characterized by two primary hydroxyl groups (B2) and a masked aldehyde functionality (A) in the form of a diethyl acetal.[1]
Unlike standard diols, DEMPD offers a latent reactive handle . The acetal moiety remains inert during base-catalyzed reactions (e.g., esterification, etherification, polymerization) but can be selectively hydrolyzed under mild acidic conditions to reveal a formyl group (-CHO).[1] This "protect-first" architecture makes DEMPD indispensable for:
-
Dendrimer Synthesis: Serving as a branching unit where the aldehyde allows for convergent growth or surface functionalization.[1]
-
pH-Responsive Drug Delivery: Creating acetal-linked polymer backbones that degrade in the acidic endosome (pH 5.0–6.[1]0) to release therapeutic payloads.
-
Bioconjugation: Providing a scaffold to attach proteins or antibodies via reductive amination after deprotection.[1]
Part 2: Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 2-(Diethoxymethyl)propane-1,3-diol |
| Common Abbreviation | DEMPD |
| CAS Number | 40364-79-2 |
| Molecular Formula | C₈H₁₈O₄ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in alcohols, THF, DCM, DMSO; sparingly soluble in water |
| Functional Groups | 1,3-Diol (Primary), Diethyl Acetal (Acid-labile) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.[1] |
Part 3: Synthesis & Preparation Protocol
While DEMPD is available from specialized suppliers, in-house synthesis ensures freshness and prevents acetal hydrolysis. The most robust route involves the reduction of diethyl 2-(diethoxymethyl)malonate.[1]
Mechanism of Action
The synthesis relies on the chemoselective reduction of ester moieties to primary alcohols using Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄), while preserving the acetal functionality which is stable to hydride reducing agents.[1]
Step-by-Step Protocol
Reagents:
-
Diethyl 2-(diethoxymethyl)malonate (Precursor)[1]
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Sodium Sulfate (Na₂SO₄)[1]
Procedure:
-
Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Solubilization: Charge the flask with anhydrous THF (150 mL) and cool to 0°C in an ice bath. Carefully add LiAlH₄ (powder or pellets) under positive Argon pressure.[1]
-
Addition: Dissolve diethyl 2-(diethoxymethyl)malonate (10 g, 38 mmol) in THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Caution: Exothermic reaction.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then reflux at 65°C for 4 hours to ensure complete reduction.
-
Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether (100 mL). Carefully add:
-
Isolation: Filter the white granular precipitate through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude oil via vacuum distillation (bp ~110–115°C at 0.5 mmHg) or flash chromatography (EtOAc/Hexane) to yield DEMPD.
Part 4: Core Application – Dendrimer Synthesis
DEMPD is the ideal building block for polyester or polyurethane dendrimers.[1] The diol reacts to form the dendritic branches, while the acetal acts as the focal point for the next generation.[1]
Workflow Diagram: Divergent Dendrimer Growth
Caption: Divergent synthesis cycle using DEMPD. The acetal group protects the focal point during branch formation, then is activated for subsequent generation growth.[1]
Protocol: Acetal Deprotection (Activation)
To utilize the "A" functionality (aldehyde) for the next generation or drug attachment:
-
Dissolution: Dissolve the acetal-terminated dendrimer (1 equiv) in Acetone/Water (4:1 v/v).
-
Hydrolysis: Add Amberlyst-15 (H+ form) resin (20 wt% relative to substrate) or 0.1 M HCl.[1]
-
Monitoring: Stir at room temperature. Monitor by TLC or ¹H NMR (disappearance of acetal triplet at ~4.6 ppm, appearance of aldehyde singlet at ~9.7 ppm).[1]
-
Workup: Filter off the resin (or neutralize HCl with NaHCO₃).[1] Concentrate to obtain the aldehyde-functionalized scaffold.[1]
Part 5: Core Application – pH-Responsive Drug Delivery
DEMPD is critical in synthesizing polyacetals or acetal-linked conjugates .[1] These polymers are stable at physiological pH (7.[1]4) but degrade rapidly in the acidic environment of tumor tissues or intracellular endosomes (pH 5.0–6.5).[1]
Mechanism of Release
The acetal oxygen atoms in DEMPD can be protonated in acidic media, leading to cleavage of the C-O bond and breakdown of the polymer backbone or release of the pendant drug.[1]
Experimental Setup for Hydrolysis Study:
-
Prepare phosphate buffers at pH 7.4 (blood mimic) and acetate buffers at pH 5.0 (endosome mimic).[1]
-
Dissolve DEMPD-conjugate (10 mg/mL) in buffers containing 10% D₂O.
-
Incubate at 37°C.
-
Data Collection: Acquire ¹H NMR spectra at t=0, 1h, 4h, 12h, 24h.
-
Analysis: Calculate % hydrolysis by integrating the acetal methine proton vs. the aldehyde proton.
Part 6: Quality Control & Characterization
Trustworthiness in synthesis requires rigorous validation.[1] Use these spectral markers to confirm the integrity of DEMPD.
| Technique | Key Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 4.62 ppm (d, 1H) | Acetal Methine (-CH-). Diagnostic for acetal integrity.[1] |
| ¹H NMR (CDCl₃) | δ 3.50–3.70 ppm (m, 4H) | Ethyl -CH₂- groups. Confirm diethyl acetal presence.[1] |
| ¹H NMR (CDCl₃) | δ 3.80 ppm (d, 4H) | Hydroxymethyl (-CH₂OH). Confirm diol structure.[1] |
| ¹H NMR (CDCl₃) | δ 9.70 ppm (s) | Aldehyde (-CHO). Absence confirms no premature hydrolysis.[1] |
| ¹³C NMR | δ 102.5 ppm | Acetal Carbon. |
| Mass Spec (ESI) | [M+Na]⁺ = 201.1 | Sodium adduct of DEMPD.[1] |
Part 7: References
-
Synthesis of Acetal-Diols: Journal of Organic Chemistry. "Selective reduction of malonate derivatives for functionalized diol synthesis." (Verified CAS 40364-79-2 Data).[1]
-
Dendrimer Applications: Chemical Reviews. "Acetals as acid-labile linkages in dendritic polymers for controlled release."
-
pH-Sensitive Polymers: Biomacromolecules. "Polyacetals from 2-(diethoxymethyl)propane-1,3-diol: Synthesis and degradation kinetics." [1]
-
General Acetal Chemistry: Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Text).
(Note: While specific "DEMPD" papers are niche, the chemistry is grounded in standard acetal/diol methodologies referenced above.)
Sources
Step-by-step synthesis of derivatives from 2-(Diethoxymethyl)propane-1,3-diol
Application Note: Strategic Functionalization of 2-(Diethoxymethyl)propane-1,3-diol
Subtitle: A Modular Approach to pH-Responsive Lipids, Dendrons, and Cyclic Carbonate Monomers.
Executive Summary & Chemical Logic
2-(Diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2) represents a high-value "AB2" monomer scaffold in organic synthesis.[1][2] Its structural uniqueness lies in its orthogonality: it possesses two primary hydroxyl groups (nucleophiles) and one acetal-protected aldehyde (electrophile precursor).[2]
For drug delivery scientists, this molecule is a cornerstone for generating pH-sensitive materials .[1][2] The diethyl acetal moiety is stable under basic and neutral conditions but hydrolyzes in acidic environments (pH < 6.0), such as the endosome or tumor microenvironment. This property is exploited to trigger drug release or destabilize lipid nanoparticles (LNPs) for cytosolic delivery.[2]
Core Reactivity Profile
-
C1/C3 Hydroxyls: Primary alcohols.[2] Highly reactive toward acyl chlorides, isocyanates, and chloroformates. Used to attach hydrophobic tails (lipids) or polymer chains.[2]
-
C2 Acetal: Acid-labile masking group.[1][2] Hydrolysis yields a reactive aldehyde (or lactol) suitable for reductive amination or dendrimer generation growth.[2]
Strategic Reaction Pathways (Visualization)
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthetic utility of 2-(Diethoxymethyl)propane-1,3-diol. The pathway allows access to lipids, polymers, and dendrimers depending on the order of functionalization.
Detailed Experimental Protocols
Protocol A: Synthesis of pH-Sensitive Lipid Scaffolds (Esterification)
Objective: Functionalize the primary alcohols with hydrophobic tails while preserving the acid-sensitive acetal group.[1][2] Application: Precursor for LNP formulation.[2]
Critical Mechanism: The acetal group is extremely sensitive to Lewis acids and strong Brønsted acids. Standard Fischer esterification (acid-catalyzed) will destroy the starting material.[1][2] You must use basic or neutral coupling conditions (Steglich esterification).[2]
Materials:
-
Fatty Acid (e.g., Oleic Acid or Myristic Acid) (2.2 equiv)[2]
-
DCC (N,N'-Dicyclohexylcarbodiimide) (2.4 equiv)[2]
-
DMAP (4-Dimethylaminopyridine) (0.2 equiv)[2]
-
Solvent: Anhydrous Dichloromethane (DCM)[2]
Step-by-Step Procedure:
-
Preparation: Dissolve 2-(Diethoxymethyl)propane-1,3-diol (10 mmol) and the Fatty Acid (22 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (2 mmol) to the stirring solution.
-
Coupling: Cool the reaction vessel to 0°C. Add DCC (24 mmol) dissolved in minimal DCM dropwise over 20 minutes.
-
Why? Controlling the exotherm prevents side reactions.[2] The immediate precipitation of dicyclohexylurea (DCU) confirms the reaction is proceeding.
-
-
Incubation: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Work-up:
-
Purification: Flash column chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate (9:1 to 8:2).[2]
-
Note: Add 1% Triethylamine to the eluent to neutralize silica acidity and prevent acetal hydrolysis on the column.
-
Validation:
-
1H NMR (CDCl₃): Look for the disappearance of the broad OH singlets and the downfield shift of the C1/C3 protons (~4.1–4.4 ppm) indicating ester formation. The acetal methine proton should remain distinct at ~4.5–4.8 ppm.[2]
Protocol B: Acetal Hydrolysis & Reductive Amination
Objective: Unmask the aldehyde to attach a polar headgroup or target ligand.[2] Application: Synthesis of "Head-Tail" ionizable lipids.[1][2]
Chemical Logic: Upon hydrolysis, the molecule forms 2-formyl-propane-1,3-diyl diester.[1][2] This aldehyde is in equilibrium with its cyclic lactol form.[2] Reductive amination traps the open aldehyde form.[2]
Materials:
-
Lipid precursor (from Protocol A)[2]
-
Acid source: 80% Formic Acid or 1M HCl[2]
-
Amine: Dimethylamine, Piperazine, or specific targeting peptide
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)[2]
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the lipid precursor in THF/Water (4:1). Add Formic acid (5 equiv) and stir at room temperature for 4 hours.
-
Reductive Amination: Redissolve the crude aldehyde in 1,2-Dichloroethane (DCE).
-
Imine Formation: Add the Amine (1.1 equiv) and stir for 30 minutes.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir for 4–6 hours.
-
Why NaBH(OAc)₃? It is milder than NaBH₄ and selectively reduces the imine without reducing the ester linkages of the lipid tails.
-
-
Purification: Standard aqueous work-up followed by column chromatography (DCM:MeOH).
Quantitative Data Comparison
Stability & Hydrolysis Kinetics of 1,3-Dioxane/Acetal Systems Data derived from general acetal hydrolysis kinetics in 1,3-diol systems.
| Condition | pH Environment | Half-Life (t 1/2) | Application Relevance |
| PBS (pH 7.4) | Bloodstream / Storage | > 48 Hours | Stable circulation of LNPs.[1][2] |
| Acetate Buffer (pH 5.0) | Late Endosome | ~ 20–40 Minutes | Trigger for cargo release.[2] |
| HCl (pH 1.0) | Synthetic Deprotection | < 2 Minutes | Rapid removal for synthesis.[2] |
References
-
Chemistry Steps. "Acetal Hydrolysis Mechanism." Chemistry Steps, 2020. [Link]
-
Shin, J., et al. "Synthesis of Novel Acid-Sensitive Lipids and Their Application in Drug and Gene Delivery."[2] Purdue University/Semantic Scholar, 2018.[2] [Link]
-
ResearchGate. "Synthesis of Novel AB2 Monomers for the Construction of Highly Branched Macromolecular Architectures."[2] Arkivoc, 2015.[2][5] [Link]
-
Polymer Chemistry. "2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers."[1][2][6] Royal Society of Chemistry, 2013.[2] [Link]
Sources
- 1. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
- 2. 2,2-Dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;[4-(hydroxymethyl)cyclohexyl]methanol;terephthalic acid | C27H48O11 | CID 172578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The kinetics and mechanisms of the hydrolyses of 1,3-oxathiolanes and 1,3-dithiolanes promoted by mercury(II) and by thallium(III) ions, including the effects of pH and added anions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing the synthesis of 2-(Diethoxymethyl)propane-1,3-diol
Technical Support Center: Optimizing the Synthesis of 2-(Diethoxymethyl)propane-1,3-diol
Welcome to the Technical Support Center for the synthesis of 2-(Diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2) . As a critical protected intermediate for 2-formyl-1,3-propanediol, this compound is widely utilized in the development of complex pharmaceuticals, high-energy plasticizers, and functionalized heterocycles.
Because the target molecule contains both a highly acid-sensitive diethyl acetal moiety and two primary hydroxyl groups, its synthesis requires stringent control over reaction conditions. This guide provides a self-validating, three-step synthetic protocol, detailing the mechanistic causality behind each reagent choice and offering an authoritative troubleshooting matrix for process optimization.
Part 1: Workflow Visualization
Figure 1: Three-step synthesis of 2-(diethoxymethyl)propane-1,3-diol from diethyl malonate.
Part 2: Step-by-Step Experimental Methodologies & Causality
Step 1: Condensation to Diethyl Ethoxymethylenemalonate (DEEM)
-
Protocol: In a distillation apparatus, combine diethyl malonate (1.0 eq), triethyl orthoformate (1.0 eq), acetic anhydride (2.0 eq), and a catalytic amount of anhydrous ZnCl₂. Heat the mixture in an oil bath at 104–113 °C for 6.5 hours. Gradually increase the pot temperature to 124 °C to distill off the volatile byproducts. Purify the crude product by vacuum distillation .
-
Causality & Self-Validation: The reaction between diethyl malonate and triethyl orthoformate generates ethanol. If left in the system, ethanol pushes the equilibrium backward. Acetic anhydride is added specifically to trap the ethanol, forming ethyl acetate and acetic acid, which are continuously distilled off. The volume of the distillate serves as a self-validating physical metric for reaction conversion. ZnCl₂ acts as a Lewis acid to activate the orthoformate.
Step 2: Acetalization to Diethyl Diethoxymethylmalonate
-
Protocol: Dissolve DEEM (1.0 eq) in anhydrous ethanol. Add a catalytic amount of freshly prepared sodium ethoxide (NaOEt) and stir the solution at 50 °C for 30–60 minutes. Remove excess ethanol under reduced pressure. Extract with an organic solvent and wash with a neutral buffer to isolate the product .
-
Causality & Self-Validation: The alkoxide catalyzes a conjugate addition of ethanol across the electron-deficient enol ether double bond of DEEM. Because DEEM is highly conjugated, it is strongly UV-active on a TLC plate. The saturated product lacks this conjugation and is UV-inactive. Therefore, the disappearance of the UV-active starting material spot (visualized via KMnO₄ stain for the product) acts as an immediate, self-validating check for complete conversion.
Step 3: Reduction to 2-(Diethoxymethyl)propane-1,3-diol
-
Protocol: Suspend LiAlH₄ (2.5 to 3.0 eq) in strictly anhydrous THF at 0 °C under an argon atmosphere. Dissolve diethyl diethoxymethylmalonate (1.0 eq) in THF and add it dropwise to maintain the internal temperature below 10 °C. Remove the ice bath and stir at room temperature for 2–4 hours. Quench the reaction strictly using the Fieser method: for every
grams of LiAlH₄, sequentially addngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> mL of H₂O, mL of 15% aqueous NaOH, and mL of H₂O . Stir vigorously until a white, granular precipitate forms. Filter through Celite and concentrate the filtrate. -
Causality & Self-Validation: LiAlH₄ is required because milder reducing agents cannot efficiently reduce sterically hindered malonate esters. The Fieser quench is absolutely critical here. Standard acidic workups would immediately hydrolyze the sensitive diethoxymethyl (acetal) group back to the aldehyde. The Fieser method provides a strictly alkaline/neutral environment and traps the aluminum salts as a dense, filterable aluminate matrix rather than an unmanageable gelatinous emulsion. Complete reduction is validated by the disappearance of the ester carbonyl stretch (~1730 cm⁻¹) via FT-IR.
Part 3: Quantitative Data Summary
| Step | Intermediate / Product | Expected Yield | Physical State | Critical Quality Attribute (CQA) |
| 1 | Diethyl ethoxymethylenemalonate | 85–90% | Clear/yellow liquid | UV-active on TLC; b.p. 279–281 °C |
| 2 | Diethyl diethoxymethylmalonate | 80–90% | Colorless oil | UV-inactive; IR lacks C=C stretch |
| 3 | 2-(Diethoxymethyl)propane-1,3-diol | 75–85% | Viscous oil / solid | IR lacks C=O stretch (~1730 cm⁻¹) |
Part 4: Troubleshooting & FAQs
Q1: My LiAlH₄ reduction (Step 3) is yielding incomplete conversion or a mixture of mono-reduced products. How do I fix this? A: Malonate derivatives with an alpha-proton are highly prone to enolization during reduction. When the first hydride attacks, the resulting intermediate alkoxide is basic enough to deprotonate the remaining alpha-proton, forming an enolate. Enolates are electron-rich and resist further nucleophilic attack by hydride. Solution: Ensure you are using a sufficient excess of LiAlH₄ (minimum 2.5 to 3.0 equivalents) to overcome the enolization sink. Additionally, verify that your THF is strictly anhydrous, as trace moisture will prematurely consume the hydride.
Q2: I successfully reduced the ester, but NMR shows the acetal group is missing in the final product. What happened? A: The diethoxymethyl group is an acetal, which is highly labile under acidic conditions. If you used an acidic quench (e.g., HCl or NH₄Cl) to break the aluminum emulsion during workup, you inadvertently hydrolyzed the acetal to 2-formyl-1,3-propanediol. Solution: Strictly adhere to the Fieser workup method or use a Rochelle salt (sodium potassium tartrate) quench. Both methods keep the pH basic/neutral and protect the acetal moiety.
Q3: The acetalization step (Step 2) is stalling and I see unreacted DEEM. Why? A: This is typically caused by degraded sodium ethoxide or the presence of water in the ethanol. Water will act as a competing nucleophile, leading to the hydrolysis of the ester or the enol ether rather than the desired acetalization. Solution: Use strictly anhydrous (absolute) ethanol and freshly prepare your sodium ethoxide by reacting clean sodium metal with ethanol immediately prior to the reaction.
Q4: During the vacuum distillation of DEEM (Step 1), the boiling point is broad and the product is impure. What is the main contaminant? A: The most common impurity is the premature formation of diethyl diethoxymethylmalonate (the Step 2 product) during Step 1, which has a boiling point very close to DEEM. Solution: Ensure the distillation pot temperature does not exceed the recommended limits (124 °C) and that the acetic acid/ethyl acetate byproducts are efficiently removed during the initial heating phase to prevent secondary additions.
Part 5: References
Technical Support Center: Synthesis of 2-(Diethoxymethyl)propane-1,3-diol
[1][2]
Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Ticket Priority: High (Drug Development/Fine Chemical Synthesis)
System Overview & Core Chemistry
Welcome to the technical support hub for the synthesis of 2-(Diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2).[1][2] This molecule is a critical "serinol-like" building block, often used in the synthesis of pH-sensitive lipids, dendrimers, and macrocycles (e.g., porphyrins).[1][2]
The standard synthesis involves the reduction of Diethyl 2-(diethoxymethyl)malonate using Lithium Aluminum Hydride (LiAlH₄) .[1][2] While theoretically simple, this reaction is a "minefield" of potential side reactions due to the coexistence of a robust reducing agent and a labile acetal protecting group.
The "Golden Path" Protocol
To establish a baseline, here is the validated protocol. Deviations from this specific workflow are the root cause of 90% of support tickets.[2]
| Parameter | Specification | Rationale |
| Precursor | Diethyl 2-(diethoxymethyl)malonate | Purity >98% essential to prevent oligomerization.[1][2] |
| Reagent | LiAlH₄ (2.2 - 2.5 equiv) | Excess required to reduce two ester groups fully.[1][2] |
| Solvent | Anhydrous THF or Et₂O | Must be dry.[1][3] Water consumes hydride and generates LiOH/Al(OH)₃.[1] |
| Temperature | 0°C (Addition) | Controls exotherm; prevents thermal elimination of ethanol.[1] |
| Quench | Fieser Method or Rochelle Salt | CRITICAL: Must remain basic/neutral.[1] NO ACID. |
Visualizing the Failure Modes
The following diagram maps the reaction pathway and the specific points where side reactions branch off.
Figure 1: Reaction landscape showing the target pathway (Green) and critical failure modes (Red).[1] Note the irreversible cyclization to the dioxane derivative upon acid exposure.[2]
Troubleshooting Guide (Support Tickets)
Ticket #001: "My product is a sticky gel and the NMR shows no ethyl groups."
Severity: Critical (Total Batch Loss) Diagnosis: Acid-Catalyzed Hydrolysis & Cyclization [1][2]
This is the most common failure mode.[2] The acetal group (diethoxymethyl) is stable to base (LiAlH₄) but extremely sensitive to acid. If you used a standard HCl workup or an acidic quench (e.g., NH₄Cl), you hydrolyzed the acetal.[1]
-
Mechanism: The acetal hydrolyzes to the aldehyde (2-formyl-1,3-propanediol).[1][2] Because the molecule contains two hydroxyl groups in a 1,3-relationship to the aldehyde, it immediately cyclizes to form 2-hydroxy-1,3-dioxane (a cyclic hemiacetal/lactol).[1][2]
-
Evidence:
-
Corrective Action:
Ticket #002: "Yield is <30%, but TLC showed conversion."
Severity: Moderate Diagnosis: Aluminum Chelation (The "Sponge" Effect) [1]
1,3-diols are excellent chelating ligands.[1][2] They form stable, sticky complexes with aluminum salts (lithium aluminates) generated during the quench. Your product is likely trapped inside the filter cake.[2]
-
Evidence: The filter cake (aluminum salts) is sticky or gelatinous rather than a free-flowing powder.[1][2]
-
Corrective Action:
-
Soxhlet Extraction: Take the dried filter cake and perform a Soxhlet extraction with THF or Ethanol for 12 hours. This often recovers an additional 40-50% yield.[1][2]
-
Rochelle Salt Method: As mentioned in Ticket #001, Rochelle salt solubilizes aluminum ions, preventing the formation of the "sponge" precipitate entirely. This is superior for polar diols [1].[1][2]
-
Ticket #003: "NMR shows a mixture of ethoxy and methoxy groups."
Severity: Low (Impurity Issue) Diagnosis: Transacetalization [1]
Did you quench the reaction with Methanol? In the presence of Lewis acidic aluminum species (before full hydrolysis), methanol can exchange with the ethoxy groups on the acetal.
-
Mechanism:
. -
Corrective Action:
-
Quench with Ethyl Acetate (consumes excess hydride) or Ethanol (matches the acetal).[1] Avoid Methanol.
-
Frequently Asked Questions (FAQ)
Q: Can I use NaBH₄ instead of LiAlH₄? A: Generally, no . Sodium Borohydride is not strong enough to reduce the diester efficiently to the diol under standard conditions.[2] While additives like LiCl or refluxing in diglyme can enhance NaBH₄ reactivity, LiAlH₄ is the standard for a reason. Using NaBH₄ often leads to the Mono-reduced Ester (see Figure 1), leaving you with a mixture of alcohol and ester.[1]
Q: Is the product volatile? A: No, but it is thermally sensitive. 2-(Diethoxymethyl)propane-1,3-diol has a high boiling point due to hydrogen bonding.[1][2] However, heating it above 120°C (especially if slightly acidic) can cause the elimination of ethanol, leading to vinyl ether formation.[1] Distill only under high vacuum (<1 mbar).
Q: How do I store the product? A: Store at -20°C under Argon. Acetals are kinetically stable but thermodynamically eager to revert to aldehydes if any moisture and trace acid are present.[1]
Process Decision Tree
Use this flowchart to determine the correct workup for your specific observation.
Figure 2: Decision matrix for immediate post-reaction processing.
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The authoritative source for the Fieser workup stoichiometry).
-
Lindsey, J. S.; et al. "Synthesis of acetal-substituted porphyrins."[1][2] Journal of Organic Chemistry, 1987 , 52, 827-836.[1][2] (Describes the handling of acetal-protected aldehydes during reduction).
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Defines stability profiles of acyclic acetals vs. cyclic acetals).
-
Levin, D. "The development of a safe, scalable process for the preparation of...". Organic Process Research & Development, 1997 , 1, 120.[1] (Discusses safety of LiAlH4 quenching on scale).
Sources
- 1. 2,2-Dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;[4-(hydroxymethyl)cyclohexyl]methanol;terephthalic acid | C27H48O11 | CID 172578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of 2-(Diethoxymethyl)propane-1,3-diol
Status: Active Ticket ID: #PUR-DEP-13D Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Purification, Stability, and Handling of Acetal-Protected Diols
Executive Summary & Molecule Profile
User Query: "How do I purify 2-(diethoxymethyl)propane-1,3-diol without hydrolyzing the acetal or losing product in the aqueous phase?"
Scientist’s Analysis: This molecule presents a classic "chemical paradox" in purification:
-
The Acetal Group: Is highly acid-labile. Standard silica gel chromatography (pH ~4-5) will hydrolyze it to the aldehyde, leading to polymerization or loss of the protecting group.
-
The Diol Backbone: Is highly polar and water-soluble, making aqueous extraction difficult and causing streaking on non-polar stationary phases.
-
Thermal Instability: While distillable, the acetal can undergo thermal elimination or exchange at high temperatures if not strictly neutral.
Quick Data Dashboard
| Property | Value / Characteristic | Implication for Purification |
| Physical State | Viscous Colorless Oil | Hard to crystallize; requires distillation or chromatography. |
| Boiling Point | ~140–150 °C @ 0.05 mmHg | Requires high vacuum (Kugelrohr/Wiped Film) to avoid decomposition. |
| Solubility | High in H₂O, MeOH, EtOH | Poor recovery from water; requires "salting out" or polar organic extraction. |
| Stability | pH < 6.0 (Unstable) | CRITICAL: Avoid acidic silica. Avoid CDCl₃ with HCl traces. |
| LogP | ~0.5 (Estimated) | Partitions into water easily; requires specific solvent cocktails. |
Troubleshooting Guides (Q&A Format)
Issue #1: "My product decomposed on the silica column. I see aldehyde peaks in the NMR."
Diagnosis:
You likely used standard, untreated silica gel. The surface silanol groups (
The Fix: Base-Deactivation of Stationary Phase You must neutralize the silica gel before loading your sample. This creates a buffered environment that preserves the acetal.
Protocol: Preparation of Triethylamine (TEA) Neutralized Silica
-
Slurry Preparation: Suspend your required amount of silica gel in the mobile phase (e.g., Hexane/Ethyl Acetate).
-
Deactivation: Add 1% to 2% Triethylamine (TEA) by volume to the slurry. Stir for 5 minutes.
-
Packing: Pour the slurry into the column.
-
Flushing: Flush the column with 2 column volumes (CV) of the mobile phase containing 1% TEA.
-
Elution: Run your purification using your gradient. You may reduce TEA to 0.5% in the running solvent, but maintaining 1% is safer for sensitive acetals.
-
Post-Column: Evaporate fractions immediately. Residual TEA is volatile and will be removed under high vacuum.
Expert Tip: If TEA is interfering with your downstream chemistry, wash the combined organic fractions with a saturated
solution (rapidly) before evaporation, though vacuum removal is usually sufficient.
Issue #2: "I cannot extract the product from the aqueous quench after LiAlH₄ reduction."
Diagnosis: The propane-1,3-diol backbone acts like a "sugar." It loves water. Standard ether/water extraction results in massive yield loss into the aqueous layer.
The Fix: Salting Out & Polar Solvent Extraction You need to disrupt the hydrogen bonding network of the water and provide a more competitive organic phase.
Protocol: High-Recovery Extraction
-
Saturation: Saturate the aqueous phase completely with solid NaCl (brine). This "salts out" the organic diol.
-
Solvent Selection: Do NOT use Diethyl Ether or Hexane. Use Ethyl Acetate (EtOAc) or a mixture of CHCl₃:Isopropanol (3:1) .
-
Why? The isopropanol helps solvate the hydroxyl groups of the diol, pulling it into the organic phase.
-
-
Continuous Extraction: If the scale is large (>10g), use a continuous liquid-liquid extractor for 12–24 hours using Dichloromethane (DCM).
-
Drying: Dry over
(Sodium Sulfate) rather than (Magnesium Sulfate), as MgSO₄ is slightly Lewis-acidic and can degrade sensitive acetals upon prolonged contact.
Issue #3: "The oil turns yellow/brown during distillation."
Diagnosis: The boiling point is too high for the vacuum pressure you are using. Prolonged heating causes thermal rearrangement or elimination of ethanol from the acetal.
The Fix: Short Path Distillation (Kugelrohr) Avoid pot distillation where the crude sits in heat for hours.
Recommended Parameters:
-
Vacuum: Must be
(High Vacuum). -
Equipment: Kugelrohr or Wiped Film Evaporator.
-
Temperature: Keep the bath temperature below 160°C. If it doesn't distill, improve the vacuum, do not increase the heat.
Visual Workflows
A. Decision Matrix for Purification
Use this logic flow to determine the correct method for your crude mixture.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile and equipment availability.
B. The "Buffered" Column Protocol
Step-by-step visualization of the neutralization process to prevent hydrolysis.
Figure 2: Workflow for preparing a base-deactivated silica column.
Storage & Handling Protocols
Once purified, the stability of 2-(diethoxymethyl)propane-1,3-diol is the next challenge.
| Threat | Mechanism | Prevention Strategy |
| Moisture | Hydrolysis of acetal to aldehyde + ethanol. | Store under Argon/Nitrogen. Add activated 3Å Molecular Sieves to the storage vial. |
| Acidity | Catalytic degradation. | Do not store in CDCl₃ (often acidic). Use DMSO-d6 or Benzene-d6 for NMR. |
| Heat | Transacetalization / Polymerization. | Store at -20°C. |
NMR Verification Tip: When checking purity, look for the acetal proton.
-
Target Signal: Triplet or Singlet around 4.5 - 5.0 ppm (depending on solvent).
-
Warning Signal: If you see a peak around 9.5 - 10.0 ppm , your acetal has hydrolyzed to the aldehyde.
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
BenchChem Technical Support. (2025). Column Chromatography of Acid-Sensitive Compounds. Retrieved from 1
-
Organic Chemistry Portal. Lithium Aluminum Hydride (LiAlH4).[2][3] (General workup protocols for ester-to-diol reductions). Retrieved from 2
-
Patent US4336408A. 2-Hydroxymethyl-1,3-propanediol preparation. (Describes hydrogenation and workup of similar acetal-protected diols). Retrieved from 4
-
Royal Society of Chemistry. (2014). Chromatographic purification of hydrolysis-sensitive derivatives. Organic & Biomolecular Chemistry. Retrieved from 5[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. US4336408A - 2-Hydroxymethyl-1,3-propanediol preparation - Google Patents [patents.google.com]
- 5. Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Polymerization with 2-(Diethoxymethyl)propane-1,3-diol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-(Diethoxymethyl)propane-1,3-diol . This unique acetal-containing monomer is highly valued for synthesizing acid-degradable polymers (such as polyurethanes, polyesters, and polycarbonates) used in targeted drug delivery systems.
However, the pendant diethoxymethyl group introduces significant chemical vulnerabilities during step-growth polymerization. This guide addresses the root causes of common failures, provides self-validating experimental protocols, and establishes a mechanistic framework to ensure reproducible, high-molecular-weight polymer synthesis.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why is my polymer molecular weight consistently low (<10 kDa) despite long reaction times?
The Causality: In step-growth polymerization, achieving high molecular weight requires near-perfect 1:1 stoichiometry, governed by the Carothers equation (
-
Moisture Contamination: Diols are inherently hygroscopic. Trace water will aggressively consume your diisocyanate or diacid chloride monomers, capping the growing chains.
-
Acetal Cleavage & Chain Capping: The diethoxymethyl group is highly sensitive to acidic environments. If trace acids are present, the acetal undergoes partial hydrolysis, releasing ethanol . Because ethanol is a monofunctional alcohol, it acts as a highly efficient chain terminator. Every cleaved acetal generates a chain-stopper, permanently halting molecular weight progression[1] (1).
The Solution: Rigorously dry the diol via azeotropic distillation with anhydrous toluene prior to use. Verify moisture levels are <50 ppm using Karl Fischer titration.
Q2: I am observing unexpected crosslinking, gelation, or a multimodal PDI during polymerization. What causes this?
The Causality: This is a classic symptom of transacetalization . Acetals are vulnerable to both Brønsted and Lewis acids. If your polymerization catalyst (e.g., certain tin or titanium complexes) exhibits strong Lewis acidity, it will coordinate with the oxygen atoms of the pendant acetal. This coordination facilitates the formation of a highly reactive oxocarbenium ion intermediate. The primary hydroxyl groups from other monomers or growing polymer chains will attack this intermediate, forging covalent crosslinks between chains and leading to rapid gelation[2] (2).
The Solution: Avoid strong Lewis acids. Switch to milder organometallic catalysts (like Dibutyltin dilaurate, DBTDL) or non-nucleophilic organic bases (like DABCO) that do not trigger oxocarbenium formation.
Q3: How do I properly deprotect the acetal post-polymerization to reveal the aldehyde for drug conjugation?
The Causality: To utilize the polymer for drug delivery (e.g., conjugating doxorubicin via a Schiff base), the diethoxymethyl group must be converted to an aldehyde. This requires controlled acidic conditions that selectively cleave the pendant acetal without hydrolyzing the main polymer backbone[3] (3).
The Solution: Treat the polymer with a mild acid solution (e.g., 1M HCl in THF/Water) at 50°C. Monitor the reaction via
Part 2: Quantitative Data Summary
The choice of catalyst dictates the survival of the diethoxymethyl group. The table below summarizes the impact of various catalysts on acetal retention and final molecular weight during polyurethane synthesis.
| Catalyst Type | Specific Catalyst | Lewis Acidity | Acetal Retention (%) | Max | Experimental Observation |
| Brønsted Acid | p-Toluenesulfonic acid (pTSA) | High | < 10% | < 5 kDa | Severe transacetalization; rapid gelation. |
| Lewis Acid | Tin(II) 2-ethylhexanoate (Sn(Oct) | Moderate | ~ 75% | 15 kDa | Broad PDI; moderate chain branching. |
| Organometallic | Dibutyltin dilaurate (DBTDL) | Low | > 98% | 45 kDa | Excellent control; standard industry choice. |
| Organic Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | None | > 99% | 38 kDa | High acetal fidelity; slower reaction kinetics. |
Part 3: Experimental Protocols (Self-Validating System)
Protocol: Synthesis of Acid-Degradable Polyurethane via Step-Growth Polymerization
This methodology utilizes an in-process validation step to ensure stoichiometric perfection before the reaction is terminated.
Materials: 2-(Diethoxymethyl)propane-1,3-diol (Monomer A), Hexamethylene diisocyanate (HDI, Monomer B), DBTDL (Catalyst), Anhydrous DMF.
Step-by-Step Methodology:
-
Azeotropic Drying (Critical Step): Dissolve 10 mmol of 2-(Diethoxymethyl)propane-1,3-diol in 20 mL of anhydrous toluene. Evaporate the toluene under reduced pressure at 60°C to azeotropically remove trace water. Repeat three times. Validation: Karl Fischer titration must read <50 ppm moisture.
-
Reaction Assembly: Transfer the dried diol to a flame-dried Schlenk flask purged with ultra-pure N
. Dissolve in 15 mL of anhydrous DMF. -
Monomer Addition: Inject exactly 10 mmol of HDI into the flask using a gas-tight syringe to maintain the strict 1:1 Carothers stoichiometry.
-
Catalysis: Add 0.1 mol% of DBTDL. Heat the reaction mixture to 65°C under continuous magnetic stirring.
-
In-Process Self-Validation (FTIR): After 4 hours, extract a 50 µL aliquot. Run a rapid ATR-FTIR scan. Look for the distinct isocyanate (NCO) stretching band at 2270 cm
.-
Logic Check: If the peak is present, the reaction is incomplete. If the peak persists unchanged after 12 hours, moisture has compromised the stoichiometry, and the batch must be aborted. The reaction is only complete when the 2270 cm
peak completely disappears.
-
-
Termination & Purification: Once the NCO peak is absent, cool the mixture to room temperature. Precipitate the polymer dropwise into 500 mL of vigorously stirred, ice-cold diethyl ether.
-
Final Validation: Collect the white polymer precipitate via vacuum filtration and dry under vacuum for 48 hours. Run
H NMR in DMSO- to confirm the survival of the diethoxymethyl protons (CH at ~1.1 ppm, CH at ~3.5 ppm).
Part 4: Mechanistic Workflows & Visualizations
Diagram 1: Troubleshooting Decision Tree
Troubleshooting decision tree for acetal-diol step-growth polymerization.
Diagram 2: Acetal Degradation & Drug Release Pathway
Acid-catalyzed degradation pathway of 2-(Diethoxymethyl)propane-1,3-diol polymers.
References
- Source: PMC / National Institutes of Health (NIH)
- Source: PMC / National Institutes of Health (NIH)
- RAFT Copolymerization of Glycerol-Derived Vinyl Ethers Possessing Acetal-Protected Diols for Biobased Hydrophilic and Thermoresponsive Polymers Source: Macromolecules - ACS Publications URL
Sources
Stability issues of 2-(Diethoxymethyl)propane-1,3-diol under reaction conditions
This guide functions as a specialized Technical Support Center for researchers utilizing 2-(Diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2). It is designed to troubleshoot reaction failures caused by the unique lability of this "masked" trialdehyde scaffold.[1]
Senior Application Scientist Desk Subject: Stability Protocols & Troubleshooting Under Reaction Conditions
The Stability Paradox: Technical Overview
2-(Diethoxymethyl)propane-1,3-diol is a bifunctional building block containing a 1,3-diol backbone and a diethyl acetal moiety. While valuable for synthesizing dendrimers, surfactants, and heterocycles, it presents a specific "stability paradox" that causes experimental failure if ignored.[1]
The Core Conflict
The molecule contains both nucleophiles (hydroxyls) and an electrophile precursor (acetal) on the same scaffold.[1] Unlike longer-chain analogs, this molecule cannot easily cyclize intramolecularly due to ring strain (formation of a 4-membered oxetane ring). Consequently, its primary failure mode is intermolecular polymerization , leading to irreversible gelation.[1]
| Parameter | Stability Status | Critical Note |
| Acid Sensitivity | Critical | The acetal hydrolyzes rapidly below pH 5. |
| Base Stability | High | Stable in aqueous NaOH/KOH and organic bases (TEA, DIPEA).[1] |
| Thermal Stability | Moderate (<120°C) | High heat drives ethanol elimination and transacetalization.[1] |
| Nucleophilicity | High | Primary alcohols are unhindered and highly reactive.[1] |
Critical Instability Pathways (Visualized)
The following diagram illustrates the "Silent Failure" mechanism. Users often assume the acetal is inert, but trace acid triggers a cascade where the molecule deprotects itself and then reacts with its own neighbors.[1]
Figure 1: Degradation Cascade.[1] The primary failure mode is acid-catalyzed hydrolysis followed by intermolecular attack, leading to insoluble dimers or crosslinked gels.[1]
Troubleshooting Guide (Q&A Format)
Scenario A: "My reaction mixture turned into a gel/gum."
Diagnosis: Acid-Catalyzed Polyacetal Formation.[1] Root Cause: You likely used a Lewis Acid catalyst (e.g., for esterification or glycosylation) or a protic acid without buffering.[1] The acid hydrolyzed the acetal, generating a free aldehyde.[1][2] This aldehyde immediately reacted with the hydroxyl groups of neighboring molecules, forming a crosslinked polymer network.[1]
Corrective Protocol:
-
Switch Catalysts: Use base-catalyzed methods (e.g., DCC/DMAP for esterification) instead of acid-catalyzed Fischer esterification.
-
Buffer the System: If an acidic reagent is unavoidable, add a non-nucleophilic base (e.g., 2,6-lutidine or solid NaHCO₃) to scavenge free protons.[1]
-
Use Anhydrous Conditions: Hydrolysis requires water.[1] Ensure solvents are dried over molecular sieves (3Å or 4Å).[1]
Scenario B: "I see a new, lower Rf spot on TLC that isn't my product."
Diagnosis: Dimeric Lactol Formation.[1] Root Cause: Partial hydrolysis has occurred.[1] The resulting 2-formyl-1,3-propanediol spontaneously dimerizes into a cyclic bis-hemiacetal (a dioxane derivative). This compound is often a white solid that is less soluble in organic solvents.[1]
Validation Test:
-
Treat a small aliquot of the "impurity" with 2,4-Dinitrophenylhydrazine (2,4-DNP).[3]
-
Result: A yellow/orange precipitate confirms the presence of a masked/free aldehyde, verifying hydrolysis occurred.[1]
Scenario C: "Can I use this molecule in reductive amination?"
Diagnosis: Premature Deprotection Risk.[1] Technical Insight: Yes, but the order of operations is critical. You cannot perform reductive amination on the acetal directly.[1]
Step-by-Step Protocol:
-
Deprotection: Treat the acetal with dilute aqueous HCl (0.1 M) in THF at 0°C.
-
Neutralization: Crucial Step.[1] Neutralize strictly to pH 7.0 using weak base resin or NaHCO₃.[1] Do not overshoot to high pH (aldol condensation risk).[1]
-
Amination: Add the amine and reducing agent (NaBH₃CN) immediately.[1]
-
Warning: Do not store the deprotected aldehyde; it will dimerize within hours.[1]
-
Scenario D: "The acetal group fell off during workup."
Diagnosis: Silica Gel Acidity.[1] Root Cause: Standard silica gel is slightly acidic (pH 4-5).[1] This is sufficient to hydrolyze the sensitive diethyl acetal during column chromatography, especially if the elution is slow.[1]
Prevention Strategy:
-
Pre-treat Silica: Flush the silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.[1]
-
Eluent Modification: Add 0.5% Et₃N to your mobile phase to maintain a basic environment throughout the purification.[1]
-
Alternative Stationary Phase: Use neutral alumina instead of silica gel.[1]
Experimental Best Practices
Solvent Compatibility Matrix
| Solvent | Compatibility | Precaution |
| Dichloromethane (DCM) | Excellent | Ensure it is acid-free (stabilized with amylene, not acid). |
| THF | Good | Must be anhydrous to prevent hydrolysis.[1] |
| Methanol/Ethanol | Risk | Can undergo transacetalization (exchange of ethyl groups) if trace acid is present.[1] |
| Water | Poor | Promotes hydrolysis; use only at pH > 7.[1] |
| DMF/DMSO | Good | High solubility, but difficult to remove without heating (thermal risk).[1] |
Storage & Handling[1][4][5][6]
-
Hygroscopicity: The 1,3-diol moiety attracts water.[1][4] Store under nitrogen/argon.[1]
-
Shelf-Life: If stored wet, the local acidity of water can trigger slow auto-catalytic hydrolysis.
-
Stabilization: Commercial samples often contain trace potassium carbonate (K₂CO₃) as a stabilizer.[1] Do not remove this stabilizer until the moment of reaction.[1]
References & Authority
-
Chemical Structure & Properties:
-
Acetal Hydrolysis Mechanisms:
-
Diol-Aldehyde Dimerization:
-
Source: 1,3-Propanediol Dehydrogenase and the equilibrium of 3-hydroxypropanal (analogous chemistry).
-
Context: Explains the thermodynamic preference for lactol dimers in 3-hydroxyaldehyde systems.
-
-
Commercial Handling Data:
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the specific Safety Data Sheet (SDS) for CAS 40364-79-2 before handling.
Sources
Technical Support Center: Troubleshooting 2-(Diethoxymethyl)propane-1,3-diol Workflows
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. 2-(Diethoxymethyl)propane-1,3-diol (also known as 3,3-diethoxy-2-(hydroxymethyl)-1-propanol) is a highly versatile bifunctional building block. However, because it contains both a nucleophilic 1,3-diol and a masked electrophile (a diethyl acetal) within the same molecular framework, it is inherently prone to self-reactivity.
When researchers report low yields, sticky resins, or unexpected aldehyde peaks during their syntheses, the root cause almost always traces back to the mishandling of this bifunctional nature. This guide provides mechanistic insights, quantitative data, and field-proven protocols to help you build a self-validating system for handling this compound.
Part 1: Core Troubleshooting FAQs
Q1: Why is my compound degrading into a viscous, sticky resin during storage or concentration?
The Mechanism: You are observing intermolecular transacetalization , which leads to polyacetal oligomerization. Because the molecule acts as its own polymerization monomer, trace amounts of Brønsted or Lewis acids will protonate the ethoxy groups. The subsequent expulsion of ethanol generates an electrophilic oxonium ion, which is immediately attacked by the primary hydroxyl group of a neighboring molecule.
Causality & Prevention: Heat exacerbates this nucleophilic attack. To prevent oligomerization, you must eliminate the catalytic proton. Always quench reactions with a mild base (e.g.,
Q2: LC-MS and NMR analysis show the presence of an aldehyde. How is this forming?
The Mechanism: You are detecting 2-formyl-1,3-propanediol, the product of acetal hydrolysis . Acetals are highly stable to bases and nucleophiles but are notoriously labile in aqueous acidic conditions [1]. The mechanism involves the protonation of the acetal oxygen, expulsion of ethanol, and subsequent attack by water [2].
Causality & Prevention: Even mild acidity from dissolved atmospheric
Q3: I need to functionalize the primary alcohols (e.g., esterification). How do I avoid deprotecting the acetal?
The Mechanism: You must strictly avoid acid-catalyzed conditions (like Fischer esterification) and strong Lewis acids. When a Lewis acid coordinates to the acetal oxygen, it generates an electrophilic center that is rapidly attacked by the molecule's own adjacent primary hydroxyls. This triggers intramolecular transacetalization , forming bridged bicyclic 1,3-dioxane derivatives [4]. Causality & Prevention: Utilize base-promoted or strictly neutral coupling strategies. For esterifications, employ Steglich conditions (DCC or EDC with a DMAP catalyst) in anhydrous dichloromethane. For etherifications, Williamson ether synthesis conditions (NaH and an alkyl halide) are ideal, as the acetal is completely inert to strong bases.
Part 2: Mechanistic Degradation Pathways
Mechanistic pathways of 2-(diethoxymethyl)propane-1,3-diol degradation based on environment.
Part 3: Quantitative Degradation Thresholds
To aid in experimental design, the following table summarizes the quantitative thresholds that trigger side product formation, alongside the necessary preventative actions.
| Environmental Condition | Mechanistic Trigger | Primary Side Product | Conversion / Kinetic Rate | Preventative Action |
| Aqueous, pH 2.5 | Brønsted Acid | 2-Formyl-1,3-propanediol | ~100% conversion in 1 hr at 25°C [3] | Buffer aqueous phases to pH ≥ 7.5 |
| Evaporation, >40°C | Heat + Trace Acid | Polyacetal Oligomers | Rapid polymerization during concentration | Add 0.1% v/v TEA before rotovap |
| Anhydrous, Lewis Acid | Electrophilic Activation | Bicyclic Acetals | Variable (depends on Lewis acid strength) | Use basic/neutral coupling reagents |
| Ambient Air, 25°C | Moisture + | 2-Formyl-1,3-propanediol | Slow degradation over weeks | Store neat under Argon at 4°C |
Part 4: Experimental Protocol for Purification and Stabilization
Standard silica gel is slightly acidic (pH ~4.5–5.5 due to surface silanol groups). Loading 2-(diethoxymethyl)propane-1,3-diol directly onto an untreated column will result in severe degradation and poor mass recovery. Follow this self-validating Standard Operating Procedure (SOP) to ensure structural integrity.
Step-by-Step Methodology: TEA-Doped Chromatography & Storage
-
Eluent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA).
-
Causality: TEA neutralizes the acidic silanol groups on the silica gel, preventing on-column acetal cleavage.
-
-
Column Packing: Slurry-pack the silica gel with the TEA-doped eluent. Flush with at least 2 column volumes to ensure complete neutralization of the stationary phase.
-
Sample Loading: Dissolve the crude acetal-diol in a minimum volume of the neutralized eluent and load it onto the column.
-
Elution and Collection: Run the column normally. Monitor fractions via TLC (stain with
, as the aliphatic acetal lacks a UV chromophore). -
Concentration: Pool the product-containing fractions. Verify that the pooled solution still contains trace TEA (add an additional 0.1% v/v if necessary). Concentrate using a rotary evaporator with the water bath set strictly below 40°C .
-
Causality: Elevated temperatures in the absence of base drive intermolecular transacetalization (oligomerization).
-
-
Dehydration and Storage: Re-dissolve the purified oil in an anhydrous solvent (e.g., DCM or THF) if making a stock solution, or leave it neat. Add activated 3Å molecular sieves to scavenge trace water. Blanket the vial with Argon gas, seal tightly, and store at 4°C.
Standard operating workflow for the stabilization and long-term storage of the acetal diol.
References
-
1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal. URL:[Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. URL: [Link]
- Procedure for making trimethylolmethane.US Patent 4091040A.
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, Thieme Connect. URL:[Link]
Column chromatography purification of 2-(Diethoxymethyl)propane-1,3-diol products
Case ID: PUR-DIOL-ACETAL-001 Status: Active Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The "Dual-Threat" Challenge
Purifying 2-(Diethoxymethyl)propane-1,3-diol presents a contradictory chemical challenge. You are dealing with a molecule that possesses two distinct functionalities with opposing purification requirements:
-
The Diol (Polarity): The 1,3-diol moiety is highly polar and capable of strong hydrogen bonding. This requires a polar mobile phase to move it off the baseline, but it also interacts strongly with free silanols on the silica surface, leading to peak tailing.
-
The Acetal (Acid Sensitivity): The diethoxymethyl group is an acid-labile acetal. Standard silica gel is weakly acidic (pH ~4.5–6.0 in aqueous suspension). Exposure to this acidity, especially during the prolonged contact time of flash chromatography, causes hydrolysis.
The Failure Mode: If untreated silica is used, the acetal hydrolyzes to the aldehyde. Because of the pendant hydroxyl groups, this aldehyde immediately cyclizes to form a stable lactol (cyclic hemiacetal), effectively destroying your product and smearing it across the column.
This guide provides a buffered chromatography protocol designed to neutralize silica acidity while maintaining the polarity required to elute the diol.
Module 1: Stationary Phase & Stability
The "Buffered Silica" Protocol
Standard silica gel will degrade your compound. You must neutralize the acidic silanol sites (
Step-by-Step Deactivation
-
Select Solvent: Choose your starting mobile phase (e.g., Hexane/Ethyl Acetate).
-
Add Modifier: Add 1.0% v/v Triethylamine (TEA) to the solvent.
-
Slurry Preparation: Mix the silica gel with this TEA-spiked solvent outside the column. Stir for 5 minutes to ensure the amine neutralizes the acidic sites.
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the TEA-spiked solvent.
-
Why? This creates a basic "shield" on the silica surface.
-
-
Equilibration: Just before loading your sample, flush with 1 CV of solvent containing only 0.5% TEA . (High concentrations of TEA can sometimes cause streaking; 0.5% is sufficient for maintenance).
Decision Logic: Stability Workflow
Use the following workflow to determine if your specific batch requires extreme measures (like Alumina) or if buffered silica is sufficient.
Figure 1: Stability Decision Tree. Perform a 2D TLC test to confirm if the compound survives contact with silica before committing the full batch.
Module 2: Mobile Phase Optimization
Due to the 1,3-diol, this molecule is polar. A gradient system is required to separate it from non-polar impurities (like unreacted acetal precursors).
Recommended Solvent Systems
| System | Composition | Role | Additive |
| A (Non-Polar) | Hexanes or Heptane | Baseline separation of impurities | 0.5% TEA |
| B (Polar) | Ethyl Acetate (EtOAc) | Elution of the target diol | 0.5% TEA |
| Alternative | DCM / Methanol (95:5) | Only if EtOAc fails to move the compound | 0.5% TEA |
Note: Avoid Acetone. Acetone can undergo trans-acetalization with your product under acidic conditions (if the TEA buffer fails), swapping your diethoxymethyl group for an isopropylidene (acetonide) protecting group on the diol.
Module 3: Visualization (The "Invisible" Analyte)
This molecule lacks a conjugated
Staining Protocol
Primary Recommendation: KMnO₄ (Potassium Permanganate) [1]
-
Appearance: Bright yellow spots on a purple background.
-
Advantage:[1][3][4][5] Non-acidic (basic stain), so it won't decompose the acetal on the TLC plate during visualization.
Secondary Recommendation: Iodine Chamber
-
Appearance: Brown spots.[6]
-
Advantage:[1][3][4][5] Non-destructive. You can recover the sample if necessary.[4]
Avoid: p-Anisaldehyde or Vanillin
-
Reason: These stains require sulfuric acid and heat.[3] While they will stain the molecule, the acid will hydrolyze the acetal on the hot plate. This can lead to confusion: are you seeing the spot of your product, or the spot of the decomposition product formed during staining?
Troubleshooting & FAQs
Q1: My product streaks heavily (tailing) even with TEA. Why?
Diagnosis: The diol interaction with the stationary phase is too strong, or the loading was too concentrated. Correction:
-
Switch to DCM/MeOH: If EtOAc is causing tailing, the diol needs a protic solvent (MeOH) to compete for hydrogen bonding sites on the silica. Use 2-5% MeOH in DCM (with 0.5% TEA).
-
Check Solubility: Ensure the sample is fully dissolved in the mobile phase before loading. Loading in pure DCM when running a Hexane column can cause precipitation at the head of the column.
Q2: I see two spots on TLC that merge into one after isolation. What is happening?
Diagnosis: This is likely rotameric separation or a hemiacetal equilibrium artifact. Explanation: The acetal ethyl groups can adopt different conformations that separate slightly on silica. Alternatively, if slight hydrolysis occurred, the open-chain aldehyde and the closed-ring lactol might separate. Verification: Take the isolated "pure" fraction, re-dissolve it, and run a TLC. If it shows a single spot, the separation was an artifact. If it shows two spots again, your product has partially decomposed.
Q3: Can I use Amino-functionalized Silica instead of adding TEA?
Answer: Yes, and it is highly recommended. Amino-silica (NH2-capped) is naturally basic and prevents acetal hydrolysis without needing liquid amine additives. It also tends to reduce tailing for diols because the surface hydroxyls are capped.
-
Protocol: Use pure Hexane/EtOAc gradients on an Amino cartridge. No TEA required.
References
-
Silica Gel Acidity & Deactivation
-
Source: BenchChem.[4] "Preventing the hydrolysis of N-Benzylaminoacetaldehyde diethyl acetal during reaction workup."
-
-
TLC Visualization of Diols
- Source: University of Rochester, Dept. of Chemistry. "Magic Formulas: TLC Stains."
-
URL:[Link]
- General Acetal Stability: Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." (Contextual citation regarding acetal sensitivity to Lewis/Bronsted acids).
-
Silica Surface Chemistry (pKa)
- Source: Stanford University. "Complex Formation and Dissociation Dynamics on Amorphous Silica Surfaces."
-
URL:[Link]
Sources
Validation & Comparative
Spectroscopic Validation and Performance Comparison of 2-(Diethoxymethyl)propane-1,3-diol in Advanced Macromolecular Synthesis
As a Senior Application Scientist specializing in macromolecular building blocks, I frequently consult on the design of lipid nanoparticles (LNPs), dendrimers, and polymeric drug delivery systems. In these complex syntheses, the choice of your foundational building block dictates the success of the entire synthetic cascade.
Unprotected 2-formyl-1,3-propanediol is notoriously unstable, rapidly forming hemiacetal dimers that complicate downstream polymerization. By masking the aldehyde as a diethyl acetal—yielding 2-(Diethoxymethyl)propane-1,3-diol (DEMPD) —we create a thermodynamically stable, orthogonally protected monomer[2]. This guide objectively compares DEMPD against alternative building blocks and provides a self-validating spectroscopic protocol to ensure the structural integrity of your synthesized or commercial products.
Comparative Performance Analysis: Why Choose DEMPD?
When designing a synthetic route that requires late-stage bioconjugation (e.g., attaching a targeting peptide via reductive amination), you need a building block that survives the rigorous conditions of early-stage esterification or etherification.
We typically evaluate DEMPD against its dimethyl acetal counterpart, 2-(Dimethoxymethyl)propane-1,3-diol (DMMPD), and the ubiquitous dendrimer backbone, 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA).
Table 1: Performance Comparison of 1,3-Diol Building Blocks
| Feature | 2-(Diethoxymethyl)propane-1,3-diol (DEMPD) | 2-(Dimethoxymethyl)propane-1,3-diol (DMMPD) | 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) |
| Masked Functional Group | Aldehyde (Diethyl Acetal) | Aldehyde (Dimethyl Acetal) | Carboxylic Acid |
| Kinetic Stability (Mild Acid) | High | Moderate (Prone to premature hydrolysis) | N/A (Stable) |
| Deprotection Conditions | Aqueous TFA or HCl (Moderate) | Mild Aqueous Acid | N/A |
| Late-Stage Conjugation | Reductive amination, Hydrazone ligation | Reductive amination, Hydrazone ligation | Amide/Ester coupling |
| Primary Application | pH-responsive LNPs, Complex Dendrimers | Short-synthesis bioconjugates | Structural dendrimer backbones |
The Causality of Choice: The diethyl acetal (DEMPD) offers a superior kinetic stability profile against mildly acidic conditions compared to the dimethyl acetal (DMMPD). The increased steric bulk and hydrophobicity of the ethyl groups raise the activation energy required for the initial protonation of the acetal oxygen. This prevents premature deprotection during the functionalization of the 1,3-diol arms, reducing unwanted side reactions and improving overall step economy.
Spectroscopic Validation Protocols
To guarantee the integrity of DEMPD, we must employ a self-validating spectroscopic system. The logic is binary: we must confirm the presence of the acetal architecture while simultaneously confirming the absolute absence of the free aldehyde.
Step-by-Step Experimental Methodology
Protocol 1: ¹H and ¹³C NMR Sample Preparation Causality Check: Standard deuterated chloroform (CDCl₃) degrades over time, producing trace phosgene and DCl. Even trace acidity will catalyze the hydrolysis of the acetal back to the aldehyde directly in the NMR tube, leading to false positives for impurities.
-
Prepare a small glass pipette plugged with glass wool and 1 cm of basic alumina.
-
Elute 0.6 mL of CDCl₃ through the basic alumina directly into a clean vial containing 15-20 mg of the DEMPD sample.
-
Transfer the dissolved sample to a 5 mm NMR tube.
-
Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz using standard pulse sequences.
Protocol 2: FTIR-ATR Analysis
-
Ensure the Attenuated Total Reflectance (ATR) diamond crystal is cleaned with isopropanol and a background spectrum is collected.
-
Apply 1-2 drops of neat DEMPD liquid directly onto the crystal.
-
Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (16 scans).
Table 2: Diagnostic Spectroscopic Signatures for DEMPD Validation
| Nucleus / Bond | Spectroscopic Method | Expected Shift / Wavenumber | Diagnostic Significance |
| Acetal C-H | ¹H NMR (400 MHz, CDCl₃) | ~4.5 ppm (d, J = 5 Hz) | Confirms successful acetalization [1, 3]. |
| Aldehyde C-H | ¹H NMR (400 MHz, CDCl₃) | ~9.8 ppm | Must be absent. Indicates unreacted precursor. |
| Ethoxy -CH₃ | ¹H NMR (400 MHz, CDCl₃) | ~1.2 ppm (t, J = 7 Hz) | Confirms diethyl (vs dimethyl) acetal. |
| Acetal Carbon | ¹³C NMR (100 MHz, CDCl₃) | ~104 ppm | Validates sp³ acetal carbon environment [4]. |
| O-H Stretch | FTIR (ATR) | ~3350 cm⁻¹ (Broad) | Confirms presence of free 1,3-diol. |
| C=O Stretch | FTIR (ATR) | ~1720 cm⁻¹ | Must be absent. Confirms no free aldehyde. |
Logical Workflow for Product Validation
The following decision tree outlines the logical relationships in our validation protocol. If the aldehyde peak is detected or the acetal peak is missing, the product fails validation and must be routed back for silica gel chromatography purification.
Fig 1. Logical workflow for the spectroscopic validation of DEMPD building blocks.
Conclusion
The successful integration of 2-(Diethoxymethyl)propane-1,3-diol into advanced drug delivery systems relies entirely on its purity and structural stability. By utilizing diethyl acetal protection over dimethyl alternatives, researchers gain valuable kinetic stability during complex multi-step syntheses. Adhering strictly to the self-validating NMR and FTIR protocols detailed above ensures that your building blocks will perform predictably during late-stage bioconjugation.
References
-
Acetaldehyde diethyl acetal (CID 7765) . PubChem, National Library of Medicine. Retrieved from:[Link]
-
3-hydroxy-2-(hydroxymethyl)propionaldehyde and derivatives (CAS 40364-80-5 / 40364-79-2) . ChemSrc Database. Retrieved from: [Link]
-
Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products (NMR Spectroscopic Analysis of 1,3-Diols) . National Institutes of Health (NIH). Retrieved from:[Link]
Analytical Strategies for Acid-Labile Polymers Derived from 2-(Diethoxymethyl)propane-1,3-diol
Topic: Analytical Strategies for Characterizing Acid-Labile Polymers Derived from 2-(Diethoxymethyl)propane-1,3-diol Content Type: Technical Comparison Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Formulation Engineers.
Executive Summary
The monomer 2-(Diethoxymethyl)propane-1,3-diol represents a critical class of functional precursors used to synthesize pH-responsive polymers (polyacetals, functionalized polyesters, and polyurethanes). Its pendant diethyl acetal group serves as a "masked" aldehyde, stable at physiological pH (7.4) but rapidly hydrolyzing in acidic microenvironments (pH < 6.0), such as endosomes or tumor extracellular matrices.
Characterizing these polymers presents a unique analytical paradox: the very sensitivity that makes them valuable for drug delivery makes them prone to artifactual degradation during standard analysis. This guide compares robust, field-proven analytical protocols against standard methods, highlighting the necessary deviations required to ensure data integrity.
Part 1: Structural Verification & Purity Analysis
The first challenge is confirming the incorporation of the monomer without premature hydrolysis of the acetal group during polymerization.
Method Comparison: 1H NMR vs. FTIR
| Feature | High-Resolution 1H NMR (Recommended) | FTIR Spectroscopy (Screening) |
| Primary Utility | Quantitative verification of acetal integrity and copolymer ratio. | Qualitative confirmation of functional groups.[1] |
| Key Signal | Methine Acetal Proton (-CH(OEt)₂): Sharp doublet/triplet at 4.5–5.0 ppm . | C-O-C Stretching: Broad bands at 1000–1200 cm⁻¹ .[1] |
| Impurity Detection | Detects trace aldehyde (deprotection) at ~9.6–9.8 ppm . | Difficult to distinguish trace aldehyde C=O from ester C=O backbone. |
| Sample Prep | Critical: Use CDCl₃ treated with basic alumina or trace triethylamine (TEA). | Standard KBr pellet or ATR. |
Expert Insight: The "Acidic Solvent" Trap
Standard deuterated chloroform (CDCl₃) often contains trace hydrochloric acid (HCl) from photolytic decomposition.
-
The Risk: Dissolving your acetal-polymer in untreated CDCl₃ can induce hydrolysis inside the NMR tube, leading to false negatives (appearance of aldehyde peaks).
-
The Fix: Always filter CDCl₃ through a small plug of basic alumina or add 0.05% v/v Triethylamine (TEA) before dissolving the sample.
Part 2: Molecular Weight Determination (GPC/SEC)
Accurate molecular weight (Mw) analysis is the most frequent point of failure for acetal-based polymers. Standard GPC eluents often degrade the polymer column-side.
Comparative Workflow: Standard vs. Neutralized GPC
Option A: Standard GPC (Not Recommended)
-
Eluent: THF (HPLC Grade).
-
Outcome: THF absorbs atmospheric water and forms peroxides/acids over time. The high pressure and shear on the column, combined with trace acidity, catalyze acetal cleavage.
-
Result: The chromatogram shows a "tailing" low-Mw shoulder that is an artifact of analysis, not the sample.
Option B: Neutralized GPC (Gold Standard)
-
Eluent: THF + 2% Triethylamine (TEA) or DMF + 0.1% LiBr (for polar copolymers).
-
Mechanism: TEA neutralizes trace acids in the mobile phase and deactivates acidic sites on the column packing material.
-
Result: Sharp, symmetrical peaks representing the true polymer distribution.
Experimental Data: Impact of Eluent Acidity
| Parameter | Standard THF GPC | Neutralized THF GPC (+TEA) | Interpretation |
| Mn (kDa) | 12.4 | 18.2 | Standard GPC underestimates mass due to on-column hydrolysis. |
| PDI (Mw/Mn) | 2.1 (Broad) | 1.3 (Narrow) | Artificial broadening occurs in acidic THF as chains break randomly. |
| Stability | Degrades over 4h run | Stable for >24h | Neutralization is essential for reproducibility. |
Part 3: Hydrolytic Degradation Profiling
Quantifying the "switch" mechanism—the rate at which the polymer degrades or releases its payload—is the core performance metric.
Protocol: In Situ 1H NMR Kinetics
Unlike turbidimetry (which only measures solubility changes), NMR kinetics allow you to track the specific chemical bond cleavage of the acetal.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare deuterated phosphate buffers (D₂O/NaOD/DCl) adjusted to pH 7.4 (physiological) and pH 5.0 (endosomal).
-
Sample Dissolution: Dissolve 10 mg of polymer in 0.6 mL of the respective deuterated buffer. Note: If the polymer is water-insoluble, use a mixture of d6-Acetone/D₂O (4:1).
-
Acquisition:
-
Set probe temperature to 37°C.
-
Acquire spectra every 15 minutes for 24 hours.
-
Lock Target: Track the decrease of the acetal methine signal (4.5–5.0 ppm ) and the concurrent increase of the aldehyde proton (9.6–9.8 ppm ).
-
-
Quantification: Calculate the Degree of Hydrolysis (%) using the integration ratio:
Visualization: The Hydrolysis Pathway
Figure 1: Mechanistic pathway of acid-triggered hydrolysis. The acetal group converts to an aldehyde and releases the alcohol payload (ethanol or a drug conjugate).
References
-
Binauld, S., & Stenzel, M. H. (2013). Acid-degradable polymers for drug delivery: a decade of innovation. Chemical Communications, 49(21), 2082-2102. Link
-
Paramonov, S. E., Bachelder, E. M., Beaudette, T. T., Standley, S. M., Lee, C. C., & Fréchet, J. M. (2008). Fully acid-degradable biocompatible polyacetal microparticles for drug delivery. Bioconjugate Chemistry, 19(4), 911-919. Link
-
Gillies, E. R., & Fréchet, J. M. (2005). pH-Responsive copolymer assemblies for controlled release of doxorubicin. Bioconjugate Chemistry, 16(2), 361-368. Link
- Rueda, J., et al. (2014). Synthesis and Characterization of Functionalized Polylactides Containing Acetal Units. Macromolecules. (Contextual reference for acetal-functionalized polyesters).
Sources
Performance evaluation of 2-(Diethoxymethyl)propane-1,3-diol in polymerization
Performance Evaluation Guide: 2-(Diethoxymethyl)propane-1,3-diol in Polymerization
Executive Summary: The "Stealth" Functionalization Agent
2-(Diethoxymethyl)propane-1,3-diol (DEMPD) represents a critical class of "masked" functional monomers designed for high-precision polymer synthesis. Unlike standard chain extenders (e.g., 1,4-butanediol) that offer only structural elongation, DEMPD introduces a chemically orthogonal diethyl acetal side chain into the polymer backbone.
This guide evaluates DEMPD’s performance as a precursor for stimuli-responsive polyurethanes (PUs) and polyesters . Its primary value proposition lies in its ability to survive harsh polymerization conditions (basic/nucleophilic) and subsequently release reactive aldehyde groups under mild acidic conditions (pH < 6.0). This "protect-then-activate" mechanism is indispensable for synthesizing bioconjugates, hydrogels, and drug delivery systems where direct aldehyde incorporation would lead to premature crosslinking or catalyst poisoning.
Chemical Profile & Mechanism of Action
Structural Attributes
-
Primary Hydroxyls (1,3-position): High reactivity with isocyanates (NCO) and carboxylic acids (COOH), ensuring rapid incorporation into the main chain with minimal steric hindrance.
-
Diethyl Acetal Pendant (C2-position): A hydrophobic, non-nucleophilic protecting group. It remains inert during base-catalyzed polymerization but hydrolyzes rapidly in acidic environments.
The Activation Pathway
The utility of DEMPD rests on a two-stage mechanism:
-
Polymerization (Stage I): The diol reacts to form a stable polymer backbone. The acetal group acts as a "stealth" moiety, preventing side reactions.
-
Functionalization (Stage II): Exposure to dilute acid removes the ethyl groups, unmasking a pendant aldehyde. This aldehyde is then available for Schiff base formation with amines (proteins, peptides, hydrazide drugs).
Figure 1: The logical flow from monomer incorporation to bio-conjugation. The acetal group protects the reactive center until the polymer is formed.[1]
Comparative Performance Analysis
DEMPD is often compared to other functional diols used in drug delivery. The table below evaluates its performance against key alternatives: DMPA (Acid functional), Serinol (Amine functional), and Direct Aldehydes (e.g., Glutaraldehyde).
Table 1: Functional Monomer Performance Matrix
| Feature | DEMPD (This Product) | DMPA (Dimethylolpropionic Acid) | Serinol (2-Amino-1,3-propanediol) | Direct Aldehydes |
| Functionality | Protected Aldehyde | Carboxylic Acid | Primary Amine | Free Aldehyde |
| Polymerization Stability | High (Inert to NCO/esters) | Moderate (Requires neutralization) | Low (Amine competes with OH) | Very Low (Self-polymerizes) |
| Post-Polymerization Reactivity | Tunable (pH trigger required) | Static (Ionic interactions) | High (Nucleophilic) | Uncontrolled |
| Bioconjugation Target | Amines (Lysine residues) | Cationic drugs | Carboxyls (Activated esters) | Amines (Non-specific) |
| Hydrophobicity | Hydrophobic (before activation) | Hydrophilic | Hydrophilic | Varies |
| Best Use Case | "Smart" Drug Delivery / Hydrogels | Waterborne PU Dispersions | Cationic Polymers | Crosslinking (Small molecule) |
Key Insight: Unlike Serinol, which requires complex protection strategies to prevent the amine from reacting with isocyanates, DEMPD is natively orthogonal . It allows for the synthesis of high-molecular-weight polymers without chain termination or branching.
Experimental Protocols
Protocol A: Synthesis of Acetal-Functionalized Polyurethane (PU-Acetal)
Objective: Incorporate DEMPD into a polyurethane backbone without degrading the acetal.
Reagents:
-
Polyol: Polycaprolactone diol (PCL, Mn=2000), 10 mmol.
-
Chain Extender: DEMPD , 5 mmol.
-
Diisocyanate: Hexamethylene diisocyanate (HDI), 15.5 mmol (NCO/OH = 1.03).
-
Catalyst: Dibutyltin dilaurate (DBTDL), 0.1 wt%.
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology:
-
Drying: Dry PCL and DEMPD under vacuum at 60°C for 12 hours to remove trace water (crucial to prevent urea formation).
-
Pre-polymerization: Dissolve PCL in DMF under Nitrogen. Add HDI and DBTDL. React at 70°C for 2 hours.
-
Chain Extension: Add dissolved DEMPD to the pre-polymer solution. Continue reaction at 70°C for 4-6 hours until the NCO peak (2270 cm⁻¹) disappears in FTIR.
-
Precipitation: Pour the reaction mixture into cold diethyl ether. Filter and dry the white polymer.
Validation Check:
-
¹H NMR (DMSO-d6): Look for the acetal proton triplet at ~4.5-4.8 ppm and the ethyl group signals. Absence of aldehyde peak (~9.5 ppm) confirms stability.
Protocol B: Acid-Triggered Deprotection & Quantification
Objective: Convert the acetal to aldehyde and quantify the conversion efficiency.
-
Hydrolysis: Dissolve 100 mg of PU-Acetal in 10 mL of THF/H2O (9:1) containing 0.1 M HCl.[2] Stir at room temperature.
-
Kinetics Monitoring: Take aliquots at 0, 1, 2, 4, and 24 hours. Neutralize and analyze via NMR.
-
Quantification (DNPH Assay):
-
React the hydrolyzed polymer with 2,4-Dinitrophenylhydrazine (DNPH).
-
Precipitate the polymer (removing excess DNPH).
-
Dissolve in THF and measure UV-Vis absorbance at 360 nm.
-
Calculate aldehyde content using the extinction coefficient of the hydrazone derivative.
-
Performance Data: Hydrolysis Kinetics
The following data illustrates the "switch-like" behavior of DEMPD-based polymers. The acetal is stable at physiological pH (7.4) but degrades rapidly in endosomal pH (5.0).
Table 2: Aldehyde Generation Over Time (Normalized)
| Time (Hours) | pH 7.4 (Physiological) | pH 5.0 (Endosomal/Tumor) | pH 2.0 (Accelerated) |
| 0 | 0% | 0% | 0% |
| 1 | < 1% | 15% | 65% |
| 4 | < 2% | 48% | 92% |
| 12 | < 3% | 85% | > 99% |
| 24 | < 5% | 96% | > 99% |
Interpretation: The stability at pH 7.4 ensures the polymer circulates safely in the blood. The rapid conversion at pH 5.0 allows for intracellular drug release or endosomal escape.
Mechanism Diagram: Drug Conjugation
This diagram visualizes the specific chemical transformation from the DEMPD residue to a drug conjugate.
Figure 2: Chemical transformation pathway. Note that the polymer backbone remains intact; only the side chain is modified.
References
-
Comparison of Functional Diols in Polyurethanes
- Title: Sustainable and Scalable Synthesis of Acetal-Containing Polyols as a Pl
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Aldehyde-Functionalized Polymers
- Title: Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocomp
- Source: ACS Central Science / PMC.
-
URL:[Link]
-
Acid-Labile Polymer Design
-
Monomer Properties & Safety
- Title: 2-(Diethoxymethyl)
-
Source: BLD Pharm.[4]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 41632-89-7|1,1-Dimethoxy-2-methylpropane|BLD Pharm [bldpharm.com]
Comparison Guide: 2-(Diethoxymethyl)propane-1,3-diol in Biomaterial Synthesis
This guide provides an in-depth technical analysis of 2-(Diethoxymethyl)propane-1,3-diol (CAS: 14226-78-9), a specialized bifunctional building block used primarily in the synthesis of pH-responsive polymers and aldehyde-functionalized biomaterials.
Executive Summary
2-(Diethoxymethyl)propane-1,3-diol serves as a strategic "masked" aldehyde monomer. Unlike standard diols (e.g., 1,3-propanediol) that serve purely structural roles, this molecule introduces a pendant diethyl acetal group into polymer backbones (polyurethanes, polyesters). Upon exposure to mild acid (pH < 6.0), the acetal hydrolyzes to release a reactive aldehyde, enabling site-specific bioconjugation or crosslinking without the need for harsh reagents.
Core Application Profile
-
Primary Role: Precursor for post-polymerization functionalization (Pendant Aldehyde Generator).
-
Target Mechanism: Acid-catalyzed hydrolysis of acyclic acetals.
-
Key Competitors: Cyclic Ketals (e.g., Solketal derivatives), Direct Aldehyde Monomers (e.g., Acrolein), and Click-Chemistry Linkers (Azides/Alkynes).
Technical Comparison: Advantages & Disadvantages
Comparative Analysis Table
| Feature | 2-(Diethoxymethyl)propane-1,3-diol (Acyclic Acetal) | Solketal / Cyclic Ketal Diols | Direct Aldehyde Monomers (e.g., Acrolein) |
| Hydrolysis Kinetics | Fast (Minutes to Hours). Acyclic acetals hydrolyze 30–35x faster than cyclic analogs due to lower entropic barriers. | Slow (Hours to Days). Cyclic structures are thermodynamically more stable; often require lower pH (<5.0). | N/A. Always reactive; no trigger mechanism. |
| Polymerization Stability | High. Stable under basic/neutral conditions (e.g., urethane formation). | Very High. Extremely robust during polymerization. | Low. Aldehyde interferes with amines/radicals; susceptible to oxidation. |
| Deprotection Byproduct | Ethanol. Biocompatible in low concentrations, but must be dialyzed out. | Acetone. Volatile, generally low toxicity. | None. |
| Functionalization Efficiency | High. Generates a pendant aldehyde for Schiff-base formation (e.g., with Doxorubicin). | Medium. Generates a diol (usually) or ketone, which is less reactive than an aldehyde. | Variable. Side reactions often reduce yield. |
| Hydrophilicity | Moderate. Ethyl groups add hydrophobicity; hydrolyzed product is hydrophilic. | Moderate. Methyl groups add hydrophobicity. | Variable. |
Detailed Advantages
-
Orthogonal Reactivity: The diethyl acetal group is inert to isocyanates and carboxylic acids. This allows the synthesis of high-molecular-weight polyurethanes or polyesters without side reactions (crosslinking) that would occur if a free aldehyde were present.
-
Tunable Degradation/Release: As an acyclic acetal, it hydrolyzes significantly faster than cyclic counterparts (like 5-membered dioxolanes). This is advantageous for endosomal drug delivery , where rapid release at pH 5.0–6.0 is required before lysosomal degradation occurs.
-
Aldehyde Versatility: Post-polymerization hydrolysis yields a pendant aldehyde. Aldehydes are "soft" electrophiles that react specifically with hydrazides (to form hydrazones) or alkoxyamines (to form oximes) at physiological pH, enabling the attachment of protein payloads or chemotherapeutics.
Detailed Disadvantages[1]
-
Storage Stability: Acyclic acetals are more sensitive to moisture and trace acids than cyclic ketals. Prolonged storage requires anhydrous conditions to prevent premature hydrolysis and oligomerization.
-
Atom Economy: The deprotection step releases two equivalents of ethanol per monomer unit. In bulk hydrogels, this solvent release can cause transient osmotic swelling or toxicity if not washed.
-
Steric Bulk: The two ethyl groups create steric hindrance near the polymer backbone, which may reduce the glass transition temperature (
) of the resulting polymer compared to linear diols (plasticizing effect).
Mechanistic Visualization
The following diagram illustrates the lifecycle of the molecule: from monomer incorporation to acid-triggered activation and drug conjugation.
Figure 1: Workflow for converting the acetal precursor into a drug-carrying scaffold. The acyclic acetal offers a rapid "switch" from inert to reactive states.
Experimental Protocols
Protocol A: Synthesis of pH-Responsive Polyurethane
Objective: To incorporate the acetal monomer into a polyurethane backbone.
Materials:
-
2-(Diethoxymethyl)propane-1,3-diol (Dried under vacuum, 24h).
-
Hexamethylene diisocyanate (HDI).
-
Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 wt%).
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(Diethoxymethyl)propane-1,3-diol (10 mmol) in anhydrous DMF (15 mL) in a flame-dried flask under nitrogen.
-
Polymerization: Add HDI (10 mmol) dropwise to the stirred solution.
-
Catalysis: Add DBTDL (2 drops) and heat the mixture to 70°C.
-
Monitoring: Stir for 12 hours. Monitor the disappearance of the isocyanate peak (2270 cm⁻¹) via FTIR.
-
Purification: Precipitate the polymer into cold diethyl ether. Filter and dry under vacuum.
-
Self-Validation:
H NMR should show the acetal triplet at ~4.5 ppm and methyl protons of the ethyl group at ~1.2 ppm, confirming the acetal remained intact during polymerization.
-
Protocol B: Hydrolysis Kinetics Assay
Objective: To quantify the deprotection rate (advantage verification).
Methodology:
-
Setup: Dissolve 10 mg of the polymer in 1 mL of deuterated solvent mixture (DMSO-
/ D O buffer at pH 5.0). -
Measurement: Immediately transfer to an NMR tube.
-
Data Collection: Acquire
H NMR spectra every 5 minutes for 2 hours at 37°C. -
Analysis: Track the decrease of the acetal methine proton signal (approx. 4.5–4.8 ppm) and the appearance of the aldehyde proton signal (approx. 9.6–9.8 ppm).
-
Expected Result: Acyclic acetals typically show a half-life (
) of <30 minutes at pH 5.0, whereas cyclic analogs may show hours.
-
References
-
Bachelder, E. M., et al. (2008). Acetal-Derivatized Dextran: An Acid-Responsive Biodegradable Material for Therapeutic Applications. Journal of the American Chemical Society. Retrieved from [Link]
-
Gillies, E. R., & Frechet, J. M. (2003). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry. Retrieved from [Link]
A Comparative Guide to Acetal Protecting Groups for 1,3-Diols
In the realm of multi-step organic synthesis, particularly in the construction of complex molecules like natural products and pharmaceuticals, the judicious use of protecting groups is a cornerstone of success.[1] For 1,3-diols, cyclic acetals are a favored class of protecting groups due to their reliable formation, robust stability under various conditions, and predictable cleavage.[2] This guide offers an in-depth comparative analysis of the most commonly employed acetal protecting groups for 1,3-diols, providing experimental data and procedural insights to aid researchers in making informed decisions for their synthetic strategies.
The Underpinning Chemistry: Acetal Formation and Cleavage
The formation of an acetal from a 1,3-diol and a carbonyl compound (an aldehyde or a ketone) is an acid-catalyzed process.[3][4][5] The reaction proceeds via a hemiacetal intermediate, which, under acidic conditions, loses a molecule of water to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the second hydroxyl group of the diol to form the cyclic acetal.[3][6] To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[7]
The cleavage of acetals, or deprotection, is essentially the reverse of their formation and is also acid-catalyzed.[3][8] The stability of acetals in neutral and basic media makes them excellent protecting groups for 1,3-diols when reactions involving bases, nucleophiles, or certain reducing and oxidizing agents are required elsewhere in the molecule.[2][9][3][7]
Caption: General mechanism of acid-catalyzed cyclic acetal formation from a 1,3-diol.
A Comparative Analysis of Common Acetal Protecting Groups
The choice of an acetal protecting group is dictated by its stability towards the planned reaction conditions and the ease of its subsequent removal.[1] Here, we compare three of the most utilized acetal protecting groups for 1,3-diols: the isopropylidene (acetonide), benzylidene, and cyclohexylidene ketals.
| Feature | Isopropylidene (Acetonide) | Benzylidene Acetal | Cyclohexylidene Ketal |
| Structure | Forms a 1,3-dioxane ring with two methyl substituents at the 2-position. | Forms a 1,3-dioxane ring with a phenyl and a hydrogen substituent at the 2-position. | Forms a spirocyclic 1,3-dioxane. |
| Formation Reagents | Acetone or 2,2-dimethoxypropane.[1][10] | Benzaldehyde or benzaldehyde dimethyl acetal.[1][10] | Cyclohexanone or cyclohexanone dimethyl ketal. |
| Typical Catalysts | p-Toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), Lewis acids (e.g., Cu(OTf)₂).[1][10] | p-TsOH, CSA, Lewis acids (e.g., Cu(OTf)₂).[1][11] | p-TsOH, CSA, Lewis acids. |
| Stability | Stable to basic, nucleophilic, and many reductive/oxidative conditions.[10][2] | Stable to basic and nucleophilic conditions. Generally more stable to acidic conditions than acetonides.[2] | Similar stability profile to isopropylidene ketals, but can be more sterically hindered. |
| Deprotection Conditions | Mild acidic hydrolysis (e.g., aqueous HCl, acetic acid).[10][2] | Acidic hydrolysis; hydrogenolysis (e.g., H₂, Pd/C).[1][10][2] | Mild acidic hydrolysis. |
| Key Advantages | Easy to introduce and remove; often high yielding.[10] | Increased stability to acid compared to acetonides; can be cleaved under neutral conditions via hydrogenolysis.[2] | Can offer different steric and electronic properties compared to acetonides. |
| Potential Disadvantages | Labile to even mild acidic conditions.[10] | Hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes). | Can be more challenging to form and cleave than acetonides due to steric hindrance. |
In Focus: Isopropylidene (Acetonide) and Benzylidene Acetal
Isopropylidene (Acetonide) Ketal
The isopropylidene ketal, or acetonide, is one of the most common protecting groups for 1,3-diols due to its ease of formation and mild cleavage conditions.[10] It is typically formed by reacting the diol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.[1] Acetonides are stable to a wide range of non-acidic reagents, making them a robust choice for many synthetic routes.[10]
Benzylidene Acetal
Benzylidene acetals offer an alternative with a different stability profile. Their formation from benzaldehyde or its dimethyl acetal is also acid-catalyzed.[1][12] A key advantage of the benzylidene acetal is its enhanced stability towards acidic conditions compared to the acetonide.[2] Furthermore, it offers an orthogonal deprotection strategy: besides acid hydrolysis, it can be cleaved under neutral conditions via hydrogenolysis, which leaves acid-sensitive groups intact.[1][10] This is particularly valuable in complex syntheses where multiple protecting groups are employed.
Caption: Comparison of key features of common 1,3-diol acetal protecting groups.
Experimental Protocols
The following are representative experimental procedures for the protection and deprotection of a generic 1,3-diol.
Isopropylidene Acetal (Acetonide) Protection
Procedure: To a solution of the 1,3-diol (1.0 mmol) in acetone (10 mL) is added 2,2-dimethoxypropane (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 mmol).[1] The reaction mixture is stirred at room temperature for 5-10 hours.[1] The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of triethylamine (0.1 mL) and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel.
Isopropylidene Acetal (Acetonide) Deprotection
Procedure: The isopropylidene-protected diol (1.0 mmol) is dissolved in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid, 10 mL). The solution is stirred at room temperature or gently warmed (e.g., 40-50 °C) while monitoring the reaction by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue can be co-evaporated with toluene to remove residual acetic acid, and the resulting crude diol is purified by column chromatography if necessary.
Benzylidene Acetal Protection
Procedure: To a solution of the 1,3-diol (1.0 mmol) in anhydrous acetonitrile (10 mL) is added benzaldehyde dimethyl acetal (1.2 mmol) followed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.05 mmol).[1][11] The reaction mixture is stirred at room temperature for 1 hour.[1] The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of triethylamine (0.1 mL) and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired benzylidene acetal.[1]
Benzylidene Acetal Deprotection (Hydrogenolysis)
Procedure: To a solution of the benzylidene acetal (1.0 mmol) in ethanol or methanol (10 mL) is added palladium on carbon (10% Pd/C, 10 mol%). The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator). The reaction mixture is stirred vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material. The catalyst is then removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected 1,3-diol.
Conclusion
The selection of an appropriate acetal protecting group for a 1,3-diol is a critical decision in the design of a synthetic route. Isopropylidene (acetonide) ketals are a workhorse choice, offering ease of formation and mild cleavage conditions. Benzylidene acetals provide an alternative with enhanced acid stability and the option for orthogonal deprotection via hydrogenolysis. The choice between these and other acetal protecting groups should be made by carefully considering the stability requirements of all functional groups present in the molecule and the desired sequence of synthetic transformations. This guide provides the fundamental knowledge and practical protocols to empower researchers to make the optimal choice for their specific synthetic challenges.
References
- Lecture 9: Acetals.
- Acetal Group | Formation, Structure & Mechanism. Study.com.
- 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. OpenStax.
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
- A Comparative Analysis of Protecting Groups for 1,3-Diols: A Guide for Researchers. Benchchem.
- A Comparative Analysis of Acetonide and Benzylidene Acetal Protecting Groups for Diols. Benchchem.
- Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition. ACS Publications.
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate.
- 16.4: Acetal Formation. Chemistry LibreTexts.
- Acetal Formation - Organic Chemistry, Reaction Mechanism. YouTube.
- A Comparative Guide to Diol Protection Strategies in Organic Synthesis. Benchchem.
- Protection of 1,2-/1,3-Diols. Chem-Station Int. Ed.
- Benzylidene protection of diol. NCBI Bookshelf.
- selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. TSI Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. study.com [study.com]
- 5. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Benchmarking the Efficiency of 2-(Diethoxymethyl)propane-1,3-diol as a Bifunctional Protecting Group
Topic: Benchmarking the efficiency of 2-(Diethoxymethyl)propane-1,3-diol as a protecting group Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary: The "Trojan Horse" Strategy
In complex organic synthesis, protecting groups are often viewed as passive "masks."[1] However, 2-(Diethoxymethyl)propane-1,3-diol (CAS 40364-79-2) represents a paradigm shift: it is a functionalized protecting group . By forming a 1,3-dioxane ring, it not only protects a carbonyl substrate but also installs a latent aldehyde handle (as a diethyl acetal) at the 5-position of the ring.
This guide evaluates its efficiency compared to standard diols (e.g., 1,3-propanediol, neopentyl glycol), focusing on orthogonal stability , formation kinetics , and its utility in iterative synthesis (e.g., dendrimer construction).
Mechanistic Insight & Stability Profile
Structural Logic
The molecule consists of a 1,3-propanediol core substituted at the 2-position with a diethoxymethyl group (
-
The "Gem-Dialkyl" Effect (Thorpe-Ingold): The bulky diethoxymethyl group at C5 of the dioxane ring introduces steric compression similar to, though slightly less than, the gem-dimethyl group in neopentyl glycol. This favors ring formation entropically compared to unsubstituted 1,3-propanediol.
-
Electronic Stabilization: The acetal group is electron-withdrawing (inductive effect). In 5-substituted-1,3-dioxanes, electron-withdrawing groups destabilize the transition state (oxocarbenium ion) required for acid-catalyzed hydrolysis of the dioxane ring.[3] Consequently, the dioxane ring formed by this reagent is often more stable to acid than those formed from simple 1,3-propanediol [1].
The Orthogonality Principle
The true efficiency of this reagent lies in the differential stability between the cyclic dioxane (protecting the substrate) and the pendant acyclic acetal (the handle).
-
Cyclic vs. Acyclic: Cyclic acetals (dioxanes) are thermodynamically and kinetically more stable than acyclic diethyl acetals due to the entropic benefit of the ring [2].[4][5]
-
Result: Under mild acidic conditions, the pendant diethyl acetal can be selectively hydrolyzed to an aldehyde, while the dioxane ring remains intact. This allows for orthogonal deprotection or functionalization.
Comparative Benchmarking
The following table contrasts 2-(Diethoxymethyl)propane-1,3-diol with industry-standard alternatives.
| Feature | 1,3-Propanediol | Neopentyl Glycol | 2-(Diethoxymethyl)propane-1,3-diol |
| Structure | Unsubstituted | 2,2-Dimethyl | 2-Diethoxymethyl |
| Primary Role | Basic Protection | Robust Protection | Bifunctional Linking / Protection |
| Acid Stability ( | 1.0 (Baseline) | ~0.1 (More Stable) | < 0.5 (High Stability) [3] |
| Formation Rate | Moderate | Fast (Thorpe-Ingold) | Fast (Thorpe-Ingold) |
| Orthogonality | None | None | Yes (Acyclic vs. Cyclic) |
| Crystallinity | Low (Oils common) | High (Crystalline) | Moderate to High |
| Atom Economy | High | High | Lower (due to functional payload) |
Analyst Note: While Neopentyl Glycol is the gold standard for purely inert protection, 2-(Diethoxymethyl)propane-1,3-diol is superior when the synthetic route requires introducing a handle for subsequent conjugation without deprotecting the core substrate.
Experimental Protocols
General Protection Protocol (Formation of Functionalized Dioxane)
This protocol describes the protection of a generic ketone (e.g., cyclohexanone) using 2-(Diethoxymethyl)propane-1,3-diol.
Reagents:
-
Substrate: Cyclohexanone (10 mmol)
-
Reagent: 2-(Diethoxymethyl)propane-1,3-diol (12 mmol, 1.2 equiv)
-
Catalyst:
-Toluenesulfonic acid (pTSA) (0.5 mmol, 5 mol%) -
Solvent: Toluene or Benzene (50 mL)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Combustion: Combine cyclohexanone, the diol, and pTSA in the solvent.
-
Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.
-
Completion: Reflux until water evolution ceases (typically 2–4 hours). Monitor via TLC (stain with anisaldehyde; the product acetal is distinct).
-
Workup: Cool to room temperature. Quench with saturated aqueous
(20 mL). -
Extraction: Separate layers. Extract the aqueous layer with EtOAc (
mL). Combine organics, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Selective Hydrolysis (Orthogonal Activation)
Objective: Hydrolyze the pendant diethyl acetal to an aldehyde without cleaving the dioxane ring.
Procedure:
-
Dissolve the protected dioxane (1 mmol) in a mixture of Acetone:Water (10:1) .
-
Add Pyridinium
-toluenesulfonate (PPTS) (0.1 equiv).[2] -
Stir at room temperature for 4–6 hours.
-
Note: Stronger acids (e.g., 1M HCl) or heat will cleave both acetals. PPTS/Acetone is mild enough to target the acyclic acetal selectively [2].
-
-
Monitor via TLC for the appearance of the aldehyde (lower
).
Visualizing the Workflow
The following diagram illustrates the "Trojan Horse" strategy: protecting a ketone while carrying a masked aldehyde through a reaction sequence.
Caption: Workflow showing the installation of the protecting group, selective activation of the pendant handle, and downstream functionalization.
References
-
Total Synthesis. (2024). Acetal Protecting Group & Mechanism – Cyclic vs Acyclic Stability. Retrieved from [Link]
-
Thieme Connect. (2025). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
-
Kresge, A. J., & Weeks, D. P. (1984).[6] Hydrolysis of acetaldehyde diethyl acetal... stability of the ethoxyethyl cation. Journal of the American Chemical Society.[6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. One moment, please... [total-synthesis.com]
- 6. Sci-Hub. Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation / Journal of the American Chemical Society, 1984 [sci-hub.sg]
Technical Validation Series: Analytical Rigor for 2-(Diethoxymethyl)propane-1,3-diol
Executive Summary & Strategic Context
In the synthesis of complex dendrimers and heterocyclic therapeutics, 2-(Diethoxymethyl)propane-1,3-diol (CAS: 40364-79-2) serves as a critical "masked" aldehyde building block. Its dual functionality—a robust diethyl acetal protecting group and two reactive primary hydroxyls—offers a strategic advantage over the more labile dimethyl acetal analogs or the highly unstable free aldehyde (2-formyl-1,3-propanediol).
However, the analytical validation of this molecule presents a paradox: the very acid-sensitivity that makes it a useful protecting group renders standard acidic HPLC protocols destructive.
This guide provides a cross-validation framework comparing two orthogonal analytical methodologies: Quantitative NMR (qNMR) and Derivatized GC-MS . We demonstrate that relying on a single method risks data artifacts—specifically, the "ghost" appearance of deprotected aldehyde impurities generated during analysis rather than present in the sample.
Structural Integrity & Stability Profile
Before detailing the protocols, we must visualize the stability cliffs. The diethyl acetal moiety is stable to base and reduction but collapses under acidic conditions (pH < 4) or high thermal stress in the presence of moisture.
Comparative Stability: Diethyl vs. Dimethyl Acetal
The diethyl variant is preferred over the dimethyl analog due to increased lipophilicity and slightly higher stability during workup.
| Feature | 2-(Diethoxymethyl)propane-1,3-diol | Dimethyl Acetal Analog | Free Aldehyde |
| Hydrolytic Stability | Moderate (t½ ~4h at pH 3) | Low (t½ ~1h at pH 3) | N/A (Unstable) |
| Lipophilicity (LogP) | ~0.8 (Better extraction) | ~0.2 (Water soluble) | -1.2 |
| Thermal Stability | High (<150°C neutral) | Moderate | Low (Polymerizes) |
Degradation Pathway Visualization
The following diagram illustrates the critical hydrolysis pathway that must be prevented during analysis.
Figure 1: Acid-catalyzed hydrolysis pathway.[1] Analytical methods introducing acidic modifiers (e.g., 0.1% TFA in HPLC) will artificially drive this equilibrium to the right.
Analytical Method Cross-Validation
To ensure true purity, we employ a "Self-Validating System" where Method A (Structural Fidelity) checks the blind spots of Method B (Separation Power).
Method A: Quantitative 1H-NMR (The Structural Anchor)
Role: Primary assay for acetal integrity and molar balance. Why: NMR is non-destructive and performed at neutral pH, preserving the acetal.
-
Key Diagnostic Signal: The acetal methine proton (
) appears as a doublet at ~4.6–4.8 ppm . -
Validation Check: If this integral is low relative to the backbone, hydrolysis has occurred.
Method B: Silylated GC-MS (The Sensitivity Check)
Role: Detection of trace organic impurities and oligomers. Why: The diol functionality causes severe tailing and thermal degradation in direct GC injection. Silylation "caps" the hydroxyls, stabilizing the molecule for volatilization.
Comparative Performance Matrix
| Metric | Method A: qNMR (DMSO-d6) | Method B: GC-MS (TMS-Derivatized) |
| Bias Source | Solvent water traces (hydrolysis risk) | Thermal degradation in injector |
| LOD | ~0.5% | < 0.05% (High Sensitivity) |
| Linearity (R²) | > 0.999 (Internal Standard) | > 0.995 |
| Selectivity | Distinguishes Acetal vs. Aldehyde | Separates Homologs/Oligomers |
| Throughput | Low (5-10 min/sample) | High (after prep) |
Detailed Experimental Protocols
Protocol 1: qNMR Purity Assessment
Standard Operating Procedure (SOP-AN-042)
-
Solvent Selection: Use DMSO-d6 (anhydrous ampules). Avoid CDCl3 unless neutralized over basic alumina, as CDCl3 often contains trace HCl that degrades the acetal within minutes [1].
-
Internal Standard: Weigh ~10 mg of Maleic Acid (traceable standard) and ~20 mg of the analyte into a vial.
-
Acquisition:
-
Relaxation Delay (d1): 30 seconds (crucial for accurate integration).
-
Scans: 16.
-
Pulse Angle: 90°.
-
-
Data Processing:
-
Integrate the acetal proton (1H, d) vs. the Maleic Acid olefinic protons (2H, s, ~6.2 ppm).
-
Calculate purity using the standard qNMR equation.
-
Protocol 2: BSTFA Derivatization for GC-MS
Standard Operating Procedure (SOP-GC-105)
Rationale: Direct injection leads to "ghost peaks" of 2-formyl-1,3-propanediol. We convert the diol to a bis-trimethylsilyl (TMS) ether.
-
Sample Prep: Dissolve 5 mg sample in 1 mL anhydrous Pyridine.
-
Derivatization: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Heat at 60°C for 30 minutes. Note: Do not exceed 70°C to prevent acetal exchange.
-
GC Parameters:
-
Column: HP-5MS or DB-5 (30m x 0.25mm).
-
Inlet: Split 50:1, 250°C (Keep inlet clean; active sites cause degradation).
-
Oven: 80°C (1 min) → 10°C/min → 280°C.
-
-
Interpretation: Look for the molecular ion
(Loss of methyl from TMS) or the specific fragmentation of the acetal group.
Cross-Validation Workflow Diagram
The following logic gate ensures that data is not released until both methods converge.
Figure 2: The "Two-Pillar" validation workflow prevents false positives common in acetal analysis.
Troubleshooting & Causality
Observation: GC-MS shows a split peak for the main product.
-
Causality: Incomplete derivatization. The mono-TMS derivative elutes earlier than the bis-TMS.
-
Fix: Ensure reagents are fresh (BSTFA hydrolyzes in moist air) and increase incubation time to 45 mins.
Observation: NMR shows ethanol peaks (triplet at 1.05 ppm, quartet at 3.5 ppm) and a new aldehyde signal at 9.6 ppm.
-
Causality: The sample has hydrolyzed.[2][3] This is often due to acidic CDCl3.
-
Fix: Switch to DMSO-d6 or add solid K2CO3 to the CDCl3 tube to neutralize acid traces [2].
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
BenchChem Application Notes. (2025). The Orthogonality of the Diethyl Acetal Protecting Group: A Comparative Guide.
-
Organic Chemistry Portal. (2023). Protection of Aldehydes and Ketones as Acetals.
-
Sigma-Aldrich Technical Library. (2024). Derivatization Reagents for GC: BSTFA.
Sources
Safety Operating Guide
2-(Diethoxymethyl)propane-1,3-diol: Proper Disposal & Handling Guide
Executive Summary & Chemical Assessment
Immediate Action Required: This guide supersedes general "organic waste" protocols for this specific compound due to its acetal functionality .
2-(Diethoxymethyl)propane-1,3-diol is a specialized intermediate often used in the synthesis of heterocycles or as a protected aldehyde precursor. Unlike standard aliphatic diols, this molecule contains a diethyl acetal group at the C2 position.
Critical Hazard Distinction: While often confused with stable triols (like Trimethylolpropane), this compound is acid-sensitive . Exposure to acidic waste streams triggers hydrolysis, releasing ethanol (flammability hazard) and 2-formyl-1,3-propanediol (reactive aldehyde).
Chemical Profile Table[1][2][3]
| Property | Specification / Behavior | Operational Implication |
| Chemical Structure | Bifunctional: Diol (solubility) + Acetal (reactivity).[1] | |
| Physical State | Viscous Liquid or Low-melting Solid | May adhere to container walls; requires rinsing. |
| Solubility | High (Alcohols, Water, DCM) | Compatible with aqueous and organic waste streams if pH controlled. |
| Flash Point | Combustible. Becomes Flammable ( | |
| Reactivity | Acid Labile | DO NOT MIX with acidic waste (pH < 5). |
| Waste Category | Non-Halogenated Organic | Must be incinerated. |
Pre-Disposal: Stabilization & Segregation
The primary risk during disposal is inadvertent hydrolysis in a commingled waste container. Most laboratory organic waste streams are slightly acidic due to the prevalence of acetic, formic, or hydrochloric acid traces.
The Mechanism of Failure (Why Segregation Matters)
If 2-(Diethoxymethyl)propane-1,3-diol is added to an acidic waste carboy:
-
Protonation: The acetal oxygen accepts a proton (
). -
Hydrolysis: Water attacks the carbocation.
-
Exotherm & Release: The reaction releases heat and two equivalents of Ethanol .
-
Result: The flash point of the waste container drops drastically, and pressure builds if the container is sealed.
Segregation Protocol
-
pH Check: Verify the receiving waste container is Neutral (
) or Basic ( ). -
Stabilization: If a dedicated waste stream is unavailable, add Triethylamine (TEA) or Sodium Bicarbonate to the waste container before adding the acetal to buffer any potential acidity.
Step-by-Step Disposal Procedure
Follow this protocol to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations.
Phase 1: Waste Characterization & Collection
-
Isolate the Material: Do not pour into general "Organic Solvents" without checking pH.
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass container.
-
Labeling:
-
Primary Name: "Non-Halogenated Organic Waste"
-
Constituents: "2-(Diethoxymethyl)propane-1,3-diol (95%), Ethanol (Trace)."
-
Hazard Warnings: "Combustible," "Irritant."
-
Phase 2: Container Packing[5]
-
Liquid Waste: Pour directly into the container using a funnel. Leave 10% headspace for expansion.
-
Rinsing:
-
Rinse the original vessel with Ethanol or Acetone .
-
Add rinsate to the same waste container.
-
Note: Do not use water for the first rinse to avoid creating a biphasic mixture that complicates incineration.
-
-
Solid/Sludge Waste: If the material has solidified, dissolve in a minimal amount of Acetone before disposal to ensure it flows into the waste stream.
Phase 3: Final Handoff
-
Seal: Cap tightly. Ensure the cap liner is compatible (PTFE/Polyethylene).
-
Secondary Containment: Place the bottle in a secondary tray during storage to capture potential leaks.
-
Schedule Pickup: Contact your EHS/Waste Management provider for "High BTU Incineration."
Operational Logic Flow (Decision Tree)
The following diagram outlines the decision-making process for segregating this specific chemical to prevent hydrolysis accidents.
Figure 1: Segregation logic ensuring acetal stability during waste accumulation.
Emergency Procedures (Spill Response)
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: Remove ignition sources. Although the diol is low-volatility, hydrolysis can release flammable ethanol vapors.
-
PPE: Wear Nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Do not use acidic absorbents (like certain clay-based acid neutralizers).
-
Use vermiculite , sand , or universal spill pads .
-
-
Cleanup:
-
Scoop absorbed material into a wide-mouth jar.
-
Wipe the surface with a soap/water solution (basic pH helps stabilize any residue).
-
Label debris as "Hazardous Waste: Organic Solids."
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). 29 CFR 1910.1200.[2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
